VIPhyb
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYWUGLFWCEKAN-LPTVATHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C154H257N49O40S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3467.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125093-93-8 | |
| Record name | (Vip-neurotensin) hybrid antagonist | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125093938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
VIPhyb: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIPhyb is a synthetic peptide antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1, which is overexpressed in a variety of human cancers. By blocking the signaling pathways activated by VIP and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), this compound exhibits anti-proliferative and immunomodulatory effects, making it a promising candidate for cancer therapy. This guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Analogs
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its more potent analog, (N-stearyl, norleucine17)VIP hybrid ((SN)this compound), in various cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Non-Small Cell Lung Cancer | NCI-H157, NCI-H838 | 0.7 | [1][2][3] |
| This compound | Non-Small Cell Lung Cancer | NCI-H1299 | 0.5 | [4][5] |
| This compound | Glioblastoma | U87 | 0.5 | [6] |
| This compound | Small Cell Lung Cancer | NCI-H209 | 0.7 | [7] |
| (SN)this compound | Non-Small Cell Lung Cancer | NCI-H1299 | 0.03 | [4][8] |
| (SN)this compound | Pancreatic Cancer | Capan-2 | 0.01 | [9] |
Core Mechanism of Action
This compound functions as a competitive antagonist at VIP receptors, primarily VPAC1, and in some cases, PAC1. This blockade disrupts the downstream signaling cascades initiated by the endogenous ligands VIP and PACAP, which act as autocrine and paracrine growth factors in many cancers.
Signaling Pathway Inhibition
The primary signaling pathway inhibited by this compound is the adenylyl cyclase/cAMP/PKA cascade. In cancer cells, the binding of VIP or PACAP to their receptors activates Gs proteins, leading to increased intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including transcription factors like CREB, which promote the expression of genes involved in cell proliferation and survival, such as c-fos and c-myc. This compound prevents this entire sequence of events. In certain cancers like glioblastoma, this compound also inhibits PACAP-induced increases in cytosolic calcium.
Modulation of the Tumor Microenvironment
Recent evidence indicates that this compound can also exert anti-tumor effects by modulating the immune landscape within the tumor microenvironment. Specifically, this compound has been shown to influence the polarization of tumor-associated macrophages (TAMs), shifting them from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a generalized procedure for assessing the effect of this compound on cancer cell viability. Specific cell seeding densities and this compound concentrations should be optimized for each cell line.
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. A vasoactive intestinal peptide antagonist inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. (Stearyl, Norleucine17)VIP hybrid antagonizes VIP receptors on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (N-stearyl, norleucine17) VIP hybrid inhibits the growth of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vasoactive Intestinal Peptide Antagonist VIPhyb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution in both the central and peripheral nervous systems. It plays crucial roles in regulating intestinal motility, secretion, and vasodilation. VIP exerts its effects through interaction with two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2, which are members of the secretin-like (Class B) GPCR family. These receptors are also activated by the structurally related pituitary adenylate cyclase-activating polypeptide (PACAP). Upon activation, VPAC receptors primarily couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is pivotal in mediating the diverse physiological and pathological functions of VIP, including its emerging role in immunology and oncology.
Given VIP's involvement in the growth of various tumors and its immunomodulatory effects, the development of VIP receptor antagonists has become a significant area of research for therapeutic intervention. One such antagonist is VIPhyb, a hybrid peptide that acts as a broad-spectrum antagonist for VIP receptors. This compound was synthesized by replacing the C-terminal amino acids of VIP with a neurotensin sequence, a modification designed to increase membrane permeability. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.
Quantitative Data on this compound Activity
The pharmacological activity of this compound has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its binding affinity and antagonist potency.
Table 1: In Vitro Inhibitory Potency of this compound
| Assay Type | Cell Line/System | Target Receptor(s) | Measured Parameter | Value | Reference |
| Competitive Binding | Lymphocytes | VIP Receptors | Half-maximal inhibition of VIP binding | 5 µM | |
| cAMP Generation | Lymphocytes | VIP Receptors | Maximal inhibition of VIP-induced cAMP | 10 µM | |
| Competitive Binding | Non-small cell lung cancer cells (NCI-H157, NCI-H838) | VIP Receptors | IC50 | 0.7 µM | |
| Competitive Binding | Glioblastoma cells (U87) | PAC1 Receptor | IC50 | 500 nM | |
| Cell Growth | Non-small cell lung cancer cells (NCI-H1299) | - | IC50 | 500 nM | |
| Competitive Binding | Cortical astrocytes | VIP Receptors | Ki (high-affinity site) | 45 pM | |
| Competitive Binding | Cortical astrocytes | VIP Receptors | Ki (low-affinity site) | 74 nM | |
| cAMP Accumulation | Cortical glia cultures | VIP Receptors | EC50 | 59 nM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosing Regimen | Key Outcome | Reference |
| Nude Mice | Non-small cell lung cancer xenograft | 10 µ g/mouse , s.c., daily | ~80% inhibition of xenograft formation | |
| Nude Mice | Glioblastoma xenograft | 0.4 µg/kg | Inhibition of xenograft proliferation | |
| C57BL/6 and BALB/c Mice | Murine Cytomegalovirus (mCMV) infection | 10 µ g/mouse , s.c., daily for 1 week | Enhanced survival and viral clearance | |
| Mice | Dextran Sodium Sulfate (DSS)-induced colitis | 0.1-1 µM, i.p., daily for 11 days | Reduced inflammation |
Signaling Pathways and Mechanism of Action
This compound functions as a competitive antagonist at VIP receptors, including VPAC1, VPAC2, and PAC1. By binding to these receptors, it blocks the downstream signaling cascades initiated by the endogenous ligands VIP and PACAP. The primary signaling pathway inhibited by this compound is the Gαs-adenylyl cyclase-cAMP pathway.
In immune cells, this blockade enhances T-cell mediated antiviral and anti-leukemia responses. This compound has been shown to increase the numbers of effector/memory CD8+ T-cells, prevent the up-regulation of PD-L1, and increase the expression of co-stimulatory molecules like CD80 and CD86. Additionally, this compound can inhibit the proliferation of cancer cells, such as non-small cell lung cancer and glioblastoma.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of VIP receptor antagonists. Below are generalized protocols for key in vitro assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for VPAC receptors.
Materials:
-
Cell membranes expressing VPAC receptors (e.g., from transfected CHO cells or tumor cell lines).
-
Radioligand (e.g., 125I-VIP).
-
This compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw cell membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 3-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled VIP (for non-specific binding).
-
50 µL of this compound at various dilutions (typically 10 concentrations over a five-log unit range).
-
50 µL of radioligand (e.g., 125I-VIP) at a fixed concentration (near its Kd).
-
150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Antagonism)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of intracellular cAMP.
Objective: To determine the functional potency of this compound in blocking VIP-mediated cAMP production.
Materials:
-
Whole cells expressing VPAC receptors (e.g., CHO-K1 or HEK293-T cells).
-
VIP (agonist).
-
This compound at various concentrations.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer (provided with the kit).
Procedure:
-
Cell Culture: Plate cells in a 96- or 384-well plate and grow to the desired confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with various concentrations of this compound in stimulation buffer for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add VIP at a concentration that elicits 50-80% of the maximal response (EC50-EC80) to all wells except the basal control.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay format.
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Plot the inhibition of VIP-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a potent, broad-spectrum antagonist of VIP receptors with demonstrated efficacy in inhibiting cancer cell growth and enhancing anti-viral and anti-tumor immune responses. Its mechanism of action involves the competitive blockade of VIP- and PACAP-induced signaling, primarily through the inhibition of the cAMP pathway. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working on the therapeutic modulation of the VIP system. Further optimization of this compound and related antagonists holds promise for the development of novel immunotherapies and cancer treatments.
An In-depth Technical Guide to the Inhibition of the VIPhyb Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Vasoactive Intestinal Peptide (VIP) signaling pathway plays a crucial role in a diverse range of physiological processes, including neurotransmission, immune regulation, and cell proliferation. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, notably cancer and inflammatory disorders. Consequently, the targeted inhibition of VIP receptors presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the VIPhyb signaling pathway, focusing on its inhibition by the synthetic antagonist, this compound. We delve into the molecular mechanisms of this compound action, present quantitative data on its efficacy, and provide detailed protocols for key experimental assays. Furthermore, this guide includes visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding of this important therapeutic target.
Introduction to the VIP Signaling Pathway
Vasoactive Intestinal Peptide (VIP) and the closely related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are neuropeptides that exert their effects by binding to a class of G protein-coupled receptors (GPCRs). These receptors, namely VPAC1, VPAC2, and PAC1, are expressed in various tissues and cell types, mediating a wide array of biological responses.[1][2]
Upon ligand binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling cascades initiated by VIP receptor activation include:
-
The Adenylyl Cyclase (AC) Pathway: Primarily mediated by the Gαs protein, this pathway leads to the production of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA).[1][2]
-
The Phospholipase C (PLC) Pathway: Activation of Gαq or Gαi proteins can stimulate Phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC).[1][2]
The downstream effects of these pathways are cell-type specific and can influence processes such as cell survival, proliferation, differentiation, and inflammation.
This compound: A Competitive Antagonist of VIP Receptors
This compound is a synthetic peptide that acts as a competitive antagonist at VPAC1, VPAC2, and PAC1 receptors.[2] By binding to these receptors, this compound prevents the endogenous ligands, VIP and PACAP, from initiating downstream signaling. This blockade effectively inhibits both the cAMP/PKA and PLC/PKC pathways, making this compound a valuable tool for studying the physiological roles of VIP signaling and a potential therapeutic agent for diseases characterized by overactive VIP receptor activity.[2]
Quantitative Analysis of this compound and Other VIP Receptor Antagonists
The efficacy of this compound and other VIP receptor antagonists has been quantified in various studies. The following tables summarize key inhibitory constants (IC50 and Ki) obtained from receptor binding and functional assays.
Table 1: Inhibitory Potency (IC50) of VIP Receptor Antagonists in Radioligand Binding Assays
| Antagonist | Receptor/Cell Line | Radioligand | IC50 (nM) | Reference |
| This compound | Glioblastoma (U87) | ¹²⁵I-PACAP-27 | 500 | [3] |
| This compound | Non-Small Cell Lung Cancer (NCI-H1299) | - | 500 | |
| (SN)this compound | Breast Cancer (MCF7, SKBR3, T47D, ZR75-1, MDA-MB231) | ¹²⁵I-VIP | 30-60 | |
| This compound | Breast Cancer (MDA-MB-231) | ¹²⁵I-VIP | 500 | [4] |
Table 2: Inhibitory Constants (Ki) of VIP Receptor Antagonists
| Antagonist | Receptor/Cell Culture | Assay | Ki (nM) | Reference |
| This compound Hybrid | Cortical Astrocytes (High Affinity Site) | ¹²⁵I-VIP Displacement | 0.045 | [5] |
| This compound Hybrid | Cortical Astrocytes (Low Affinity Site) | ¹²⁵I-VIP Displacement | 74 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of this compound for VIP receptors.
Materials:
-
Cell lines expressing VPAC1, VPAC2, or PAC1 receptors (e.g., U87 glioblastoma cells)
-
Radiolabeled ligand (e.g., ¹²⁵I-VIP or ¹²⁵I-PACAP-27)
-
Unlabeled this compound and VIP (for competition)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of unlabeled this compound or VIP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through the filter plates.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
Objective: To assess the functional antagonism of this compound on VIP-induced cAMP production.
Materials:
-
Cells expressing the target VIP receptor
-
This compound and VIP
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of VIP to stimulate cAMP production and incubate for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of VIP-stimulated cAMP production.
Cell Proliferation (MTT) Assay
Objective: To evaluate the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the this compound concentration to determine the IC50 for growth inhibition.
Clonogenic Assay
Objective: To assess the long-term effect of this compound on the colony-forming ability of cancer cells.
Materials:
-
Glioblastoma cell line (e.g., U87)
-
This compound
-
Complete culture medium
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to assess the inhibitory effect of this compound on colony formation.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
This compound
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Data Analysis: Compare the tumor growth curves of the this compound-treated group with the control group to determine the anti-tumor efficacy.
Conclusion
The inhibition of the this compound signaling pathway represents a promising avenue for the development of novel therapeutics for a range of diseases. This compound, as a competitive antagonist of VIP receptors, has demonstrated significant potential in preclinical studies. This technical guide has provided a detailed overview of the this compound signaling pathway, its inhibition, and the experimental methodologies required for its characterization. The provided quantitative data, protocols, and diagrams serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research into the development of more potent and selective VIP receptor antagonists will be crucial for translating these findings into clinical applications.
References
- 1. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breast cancer growth is inhibited by vasoactive intestinal peptide (VIP) hybrid, a synthetic VIP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An antagonist to vasoactive intestinal peptide affects cellular functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Functions of VIPhyb Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of biological functions, primarily mediated through its interaction with the VPAC1 and VPAC2 receptors, and to a lesser extent, the PAC1 receptor. These interactions trigger downstream signaling cascades that play crucial roles in immunomodulation, cancer progression, and various physiological processes. The development of antagonists to these receptors, such as the hybrid peptide VIPhyb, has provided powerful tools to probe the physiological roles of VIP and offers promising therapeutic avenues. This technical guide provides an in-depth overview of the biological functions of this compound antagonists, with a focus on their mechanism of action, quantitative data on their activity, detailed experimental protocols for their characterization, and visualization of the key signaling pathways they modulate.
Core Mechanism of Action
This compound is a synthetic peptide antagonist derived from VIP, where the C-terminal amino acids have been replaced with a sequence from neurotensin.[1] This modification allows this compound to bind to VIP receptors, primarily VPAC1, VPAC2, and PAC1, without initiating the downstream signaling cascade typically triggered by VIP.[1][2] By competitively inhibiting the binding of VIP and the related pituitary adenylate cyclase-activating polypeptide (PACAP), this compound effectively blocks their biological effects.[2][3]
The primary signaling pathway inhibited by this compound is the Gαs-adenylyl cyclase-cAMP-PKA cascade.[4][5] Upon agonist binding, VIP receptors activate the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[4] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[6][7] this compound antagonism prevents this entire cascade.[8] Additionally, VIP receptors can signal through Gαq to activate the Phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC).[2][4] this compound is also predicted to inhibit this pathway.[2]
Quantitative Data on this compound Antagonist Activity
The efficacy of this compound and its derivatives has been quantified across various cell lines and experimental models. The following tables summarize key quantitative data, including inhibitory concentrations (IC50), binding affinities (Ki), and effective concentrations (EC50).
| Antagonist | Cell Line/Tissue | Receptor Target(s) | Assay Type | IC50 / Ki / EC50 | Reference |
| This compound | Human Glioblastoma (U87) | PAC1 | 125I-PACAP-27 Binding | IC50 = 500 nM | [9] |
| This compound | Human Breast Cancer (MDA-MB-231) | VIP Receptors | 125I-VIP Binding | IC50 = 0.5 µM | [10] |
| This compound | Human Pancreatic Cancer (Capan-2) | VPAC1 | 125I-VIP Binding | IC50 = 0.2 µM | [11] |
| This compound | Lymphocytes | VIP Receptors | 125I-VIP Binding | Half-maximal inhibition at 5 µM | [1][2] |
| This compound | Cortical Astrocytes | VIP Receptors | [125I]VIP Binding | Ki = 45 pM (high affinity), Ki = 74 nM (low affinity) | [3] |
| This compound | Cortical Glia | VIP Receptors | cAMP Accumulation | EC50 = 59 nM | [3] |
| (SN)this compound | Pancreatic Cancer (Capan-2) | VPAC1 | 125I-VIP Binding | IC50 = 0.01 µM | [11] |
Key Biological Functions and Applications
Immunomodulation
A significant area of research for this compound antagonists is in the field of immunology. VIP is known to have potent anti-inflammatory effects, and its blockade can enhance immune responses.
-
Enhancement of T-Cell Immunity: Treatment with this compound has been shown to increase the numbers of CD8+ T-cells.[8] This is a critical aspect of anti-tumor and anti-viral immunity.
-
Reduction of PD-1 Expression: this compound administration leads to reduced expression of the co-inhibitory receptor PD-1 on T-cells.[8] PD-1 is a key immune checkpoint, and its downregulation can reinvigorate exhausted T-cells.
-
Increased Pro-inflammatory Cytokine Secretion: By blocking the immunosuppressive effects of VIP, this compound treatment results in higher secretion of pro-inflammatory cytokines such as IFNγ and TNF-α by T-cells and NK cells.[2][8]
-
Antiviral and Anti-leukemia Activity: These immunomodulatory effects translate into tangible therapeutic benefits, with this compound demonstrating enhanced viral clearance in murine cytomegalovirus (mCMV) models and significant anti-leukemia activity in murine models of acute leukemia.[2][8]
Oncology
This compound antagonists have demonstrated direct and indirect anti-cancer effects in a variety of tumor types.
-
Inhibition of Cancer Cell Proliferation: this compound has been shown to inhibit the growth of glioblastoma, non-small cell lung cancer, breast cancer, and pancreatic cancer cells in vitro and in vivo.[9][11]
-
Antagonism of Autocrine/Paracrine Growth Loops: Many tumors secrete VIP, which can act as a growth factor. This compound can disrupt these autocrine and paracrine signaling loops.
-
Synergy with Chemotherapy: this compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents like taxol and doxorubicin in breast cancer models.
Experimental Protocols
Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of a this compound antagonist to VIP receptors.
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target VIP receptor subtype.
-
Radioligand: Use a radiolabeled ligand such as 125I-VIP.
-
Assay Buffer: A typical buffer would be 25 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Competition Binding:
-
In a 96-well plate, add a constant concentration of 125I-VIP to each well.
-
Add increasing concentrations of the unlabeled this compound antagonist.
-
For non-specific binding, add a high concentration of unlabeled VIP.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.[12]
cAMP Accumulation Assay
This protocol measures the ability of a this compound antagonist to inhibit agonist-induced cAMP production.
-
Cell Culture: Plate cells expressing the target VIP receptor in a 96-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Antagonist Treatment: Add increasing concentrations of the this compound antagonist to the wells and incubate for a short period (e.g., 15 minutes).
-
Agonist Stimulation: Add a fixed concentration of a VIP receptor agonist (e.g., VIP) to stimulate cAMP production.
-
Incubation: Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay assesses the impact of this compound on cell viability and proliferation.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Treatment: Treat the cells with various concentrations of the this compound antagonist for a specified duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the antagonist concentration to determine the IC50 value.
Clonogenic Assay
This assay determines the ability of single cells to form colonies after treatment with a this compound antagonist, assessing long-term cell survival.[15]
-
Cell Seeding: Plate a low, known number of cells in petri dishes or 6-well plates.[16]
-
Treatment: Treat the cells with the this compound antagonist at various concentrations.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.[16]
-
Fixation and Staining: Fix the colonies with a solution like methanol or glutaraldehyde and then stain them with crystal violet.[15]
-
Colony Counting: Count the number of colonies (typically defined as containing at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration compared to the untreated control.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the this compound antagonist via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and schedule.[8] A control group should receive a vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor effect.
Signaling Pathways and Visualizations
VIP Receptor Signaling and this compound Antagonism
The following diagram illustrates the canonical VIP receptor signaling pathway and the point of inhibition by this compound antagonists.
Caption: VIP receptor signaling cascade and this compound antagonism.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the anti-cancer properties of a this compound antagonist.
Caption: Experimental workflow for this compound antagonist evaluation.
Conclusion and Future Directions
This compound antagonists have emerged as invaluable research tools and potential therapeutic agents. Their ability to modulate the immune system and inhibit cancer cell growth highlights their promise in oncology and immunology. Future research will likely focus on the development of more potent and selective antagonists for specific VIP receptor subtypes, as well as combination therapies with other modalities such as immune checkpoint inhibitors and conventional chemotherapy. A deeper understanding of the nuanced roles of each VIP receptor in different physiological and pathological contexts will be crucial for the clinical translation of these promising compounds.
References
- 1. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 3. An antagonist to vasoactive intestinal peptide affects cellular functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Phosphorylated cAMP Response Element Binding Protein (pCREB) in Bladder Afferent Pathways in VIP−/− Mice with Cyclophosphamide (CYP)-induced Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IGF-I and vasoactive intestinal peptide (VIP) regulate cAMP-response element-binding protein (CREB)-dependent transcription via the mitogen-activated protein kinase (MAPK) pathway in pituitary cells: requirement of Rap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Breast cancer growth is inhibited by vasoactive intestinal peptide (VIP) hybrid, a synthetic VIP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (N-stearyl, norleucine17) VIP hybrid inhibits the growth of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
VIPhyb: A Novel Peptide Antagonist for the Modulation of T-Cell Immunity
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vasoactive Intestinal Peptide (VIP) is an endogenous neuropeptide that exerts potent anti-inflammatory effects, often contributing to an immunosuppressive tumor microenvironment and hindering effective anti-cancer and anti-viral immune responses. VIPhyb, a synthetic peptide antagonist of VIP receptors, has emerged as a promising immunomodulatory agent. By blocking the inhibitory signals of the VIP pathway, this compound enhances T-cell-mediated immunity, leading to increased proliferation, effector cytokine production, and reduced expression of exhaustion markers. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on T-cell immunity supported by quantitative data, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.
Introduction to this compound and the VIP Signaling Axis
This compound is a hybrid peptide antagonist designed to block the signaling of Vasoactive Intestinal Peptide (VIP) through its receptors, primarily VPAC1 and VPAC2, which are expressed on T-lymphocytes.[1][2][3] VIP, a 28-amino acid neuropeptide, is known to suppress T-cell activation and promote a shift towards a Th2-type immune response, which is often less effective in clearing tumors and viral infections.[4] By competitively inhibiting VIP binding, this compound effectively removes this immunosuppressive brake, thereby unleashing a more robust Th1-type anti-tumor and anti-viral T-cell response.
Mechanism of Action: Antagonism of the VIP Signaling Pathway
The canonical VIP signaling pathway in T-cells is initiated by the binding of VIP to its G-protein coupled receptors, VPAC1 and VPAC2. This interaction activates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of genes that lead to reduced T-cell proliferation and suppressed pro-inflammatory cytokine production. This compound acts as a competitive antagonist at the VPAC receptors, preventing this signaling cascade and thereby promoting T-cell activation.
Quantitative Effects of this compound on T-Cell Immunity
This compound has been demonstrated to significantly enhance T-cell-mediated immune responses in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound in Murine Leukemia Models
| Model | Treatment Group | Survival Rate | Key Findings | Reference |
| C1498 AML | Vehicle Control | 0-20% | - | [3] |
| This compound | 30-50% | Significantly enhanced survival | [3] | |
| C1498 AML | PBS Control | 0% (at day 55) | - | [5] |
| Single-dose this compound (day -1) | 80% (at day 80) | Prophylactic treatment is highly effective | [5] | |
| LBRM T-cell Lymphoma | PBS Control | 0% (at day 55) | - | [5] |
| Single-dose this compound (day -1) | 80% (at day 80) | Prophylactic treatment is highly effective | [5] |
Table 2: Effects of this compound on T-Cell Phenotype and Function
| Parameter | Cell Type | Treatment | Observation | Reference |
| PD-1 Expression | CD4+ and CD8+ T-cells | This compound (in vivo) | Significantly lower frequency of PD-1 expressing T-cells | [3][6] |
| Cytokine Secretion | T-cells | This compound (in vivo) | Significantly increased secretion of IFN-γ and TNF-α | [6] |
| T-cell Proliferation | Human T-cells (in vitro) | Idelalisib + this compound | Mean of 83.7% more T-cells cultured from lymphoma patients | [7] |
| Effector Phenotype | Human T-cells (in vitro) | Idelalisib + this compound | Mean of 54.4% CD27+CD28+ T-cells vs 27.4% in control | [7] |
| Antigen-Specific T-cells | CD8+ T-cells (mCMV model) | This compound (in vivo) | Increased numbers of mCMV-M45 epitope-peptide-MHC-I tetramer+ CD8+ T-cells | [8] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the function of this compound.
In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol is used to assess the impact of this compound on T-cell proliferation in response to stimulation.
-
T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.
-
CFSE Labeling: Resuspend isolated T-cells at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 0.5-1 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding fetal bovine serum.
-
Cell Culture: Plate CFSE-labeled T-cells in 96-well plates at a density of 2x10^5 cells/well.
-
Stimulation and Treatment: Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio. Add this compound at desired concentrations (e.g., daily addition).
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest cells and analyze by flow cytometry. Gate on live, single T-cells and measure the dilution of CFSE fluorescence as an indicator of cell division.
References
- 1. A NOVEL VIP SIGNALING PATHWAY IN T CELLS cAMP→ Protein Tyrosine Phosphatase (SHP-2?)→JAK2/STAT4→Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered expression of vasoactive intestinal peptide receptors in T lymphocytes and aberrant Th1 immunity in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Administration of a vasoactive intestinal peptide antagonist significantly enhances the autologous anti-leukemia T cell response in a murine model of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving T-cell expansion and function for adoptive T-cell therapy using ex vivo treatment with PI3Kδ inhibitors and VIP antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
VIPhyb's Effect on PD-1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, and its modulatory effects on the programmed cell death protein 1 (PD-1) immune checkpoint.[1][2] By blocking the immunosuppressive VIP signaling pathway, this compound has emerged as a novel immunomodulatory agent that enhances T-cell-dependent anti-tumor and antiviral responses.[3][4] This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and illustrates the critical signaling and logical pathways involved.
Core Mechanism of Action: Antagonism of the VIP-PD-1 Axis
Vasoactive Intestinal Peptide (VIP) is a neuroendocrine peptide that exerts potent anti-inflammatory and immunosuppressive effects by binding to its receptors, VPAC1 and VPAC2, which are expressed on immune cells, including T cells.[3][5][6] This interaction triggers downstream signaling cascades, such as the activation of CREB, which leads to reduced T-cell proliferation, decreased secretion of pro-inflammatory cytokines, and critically, the upregulation of inhibitory checkpoint molecules like PD-1.[3][6]
This compound is a peptide antagonist designed to block VIP from binding to its receptors.[7] By inhibiting this initial signaling event, this compound effectively prevents the downstream immunosuppressive effects. A primary consequence of this blockade is the significant reduction of PD-1 expression on the surface of activated CD4+ and CD8+ T cells.[3] This action is analogous to checkpoint blockade strategies, rejuvenating T-cell effector functions within the tumor microenvironment or in settings of chronic infection.[3][5] The interference of this pathway appears to be specific to the T-cell axis, as this compound was not shown to affect the expression of the PD-1 ligand, PD-L1, on tumor cells.[3]
Quantitative Data on PD-1 Expression
Multiple preclinical studies have quantified the effect of this compound on PD-1 expression across various models. The data consistently demonstrate a significant reduction in the frequency of PD-1-positive T cells following this compound administration.
Table 1: Effect of this compound on PD-1 Expression in Murine Leukemia Models
| Cell Type | Model | Treatment | Time Point | Result | Citation |
|---|---|---|---|---|---|
| CD4+ T Cells | C1498 AML | This compound | Day 15 | Significant reduction in PD-1 frequency vs. control | [3] |
| CD8+ T Cells | C1498 AML | this compound | Day 15 & 30 | Reduced PD-1 expression |[3] |
Table 2: Effect of this compound on PD-1 Expression in a Murine Viral Infection Model
| Cell Type | Model | Treatment | Time Point | Result | Citation |
|---|---|---|---|---|---|
| Activated CD8+ T Cells | mCMV Infection | This compound | Day 10 | Upregulation of PD-1 from 0% to >60% in controls was "nearly completely blocked" | [5][8] |
| Activated CD4+ T Cells | mCMV Infection | this compound | - | No difference in PD-1 expression kinetics observed |[8] |
Table 3: Effect of this compound on PD-1 Expression in an In Vitro Alloreactivity Model
| Cell Type | Model | Treatment | Time Point | Result | Citation |
|---|---|---|---|---|---|
| CD8+ T Cells | Mixed Lymphocyte Reaction (MLR) | This compound | Day 5 & 7 | Significant decrease in PD-1 expression | [9] |
| All T Cells | Mixed Lymphocyte Reaction (MLR) | this compound | Day 3 | Increased early co-upregulation of CD69 and PD-1, indicating activation |[9] |
Experimental Protocols
The following sections detail the generalized methodologies used in studies investigating this compound's effect on PD-1 expression.
This protocol describes a typical workflow for assessing this compound's efficacy in a murine leukemia model.
-
Tumor Inoculation: Mice are injected intravenously with a leukemia cell line, such as 1 x 10^6 C1498 myeloid leukemia cells.[10]
-
Treatment Regimen: Following tumor engraftment confirmation (e.g., on day 6), mice receive daily subcutaneous injections of this compound (e.g., 10 µg) or a vehicle control (e.g., PBS) for a specified duration (e.g., 10 days).[3][10]
-
Sample Collection: Peripheral blood and spleen samples are collected at defined time points (e.g., day 15 and day 30 post-inoculation) for analysis.[3]
-
Flow Cytometry Analysis:
-
Single-cell suspensions are prepared from blood and spleen samples.
-
Cells are stained with a panel of fluorescently-conjugated antibodies against surface markers, including CD3, CD4, CD8, and PD-1. Additional markers for T-cell subsets, such as CD44 and CD62L, can be included to identify effector and memory populations.[3]
-
Stained cells are analyzed on a flow cytometer to quantify the frequency of PD-1 expressing cells within the CD4+ and CD8+ T-cell gates.
-
This protocol is used to assess the direct effect of this compound on T-cell activation and PD-1 expression in response to alloantigens.
-
Cell Preparation: Responder T cells are isolated and labeled with a proliferation-tracking dye like CFSE. Stimulator cells (e.g., splenocytes) are irradiated to prevent their proliferation.
-
Co-culture: Responder and stimulator cells are co-cultured in a one-way MLR setup.
-
Treatment: Increasing doses of this compound are added to the culture medium at the start of the experiment.[9]
-
Time-Course Analysis: Cells are harvested at various time points (e.g., days 3, 5, and 7).[9]
-
Flow Cytometry Analysis: Harvested cells are stained with antibodies for T-cell markers (CD4, CD8) and activation/exhaustion markers (CD69, PD-1).
-
Data Interpretation: T-cell proliferation is measured by the dilution of the CFSE dye. The expression levels of PD-1 on CD4+ and CD8+ T cells are quantified to determine the effect of this compound.[9]
Functional Consequences and Synergistic Potential
The this compound-mediated reduction in PD-1 expression is a critical upstream event that unleashes a cascade of anti-tumor immune responses. By alleviating the PD-1 inhibitory signal, T cells exhibit enhanced functionality.
-
Enhanced T-Cell Function: T cells in this compound-treated mice show increased proliferation and heightened secretion of pro-inflammatory cytokines, including IFNγ and TNF-α.[3] This results in a more robust and effective T-cell-mediated attack against malignant cells.
-
Reduced Tumor Burden and Improved Survival: The functional enhancement of T cells translates directly to significant therapeutic benefits, including reduced tumor burden and enhanced survival in murine leukemia models.[3]
-
Synergy with Anti-PD-1 Antibodies: The mechanism of this compound is complementary to that of anti-PD-1 monoclonal antibodies. Studies have shown that combining this compound with PD-1 blockade results in a synergistic enhancement of anti-tumor immunity, leading to significantly improved tumor growth suppression and survival compared to either agent alone.[6][11][12] This suggests that blocking the initial upregulation of PD-1 with this compound can potentiate the effects of antibodies designed to block the ligand-receptor interaction.
Conclusion
This compound represents a promising therapeutic agent that targets the Vasoactive Intestinal Peptide pathway to modulate T-cell function. Its ability to significantly reduce the expression of the PD-1 inhibitory receptor provides a distinct mechanism for immune checkpoint modulation. The preclinical data strongly support its role in enhancing T-cell-mediated immunity, leading to improved control of malignancies and viral infections. Furthermore, its synergistic potential with direct PD-1 inhibitors opens new avenues for combination immunotherapy strategies, positioning the VIP signaling axis as a critical target for drug development in immuno-oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting vasoactive intestinal peptide-mediated signaling enhances response to immune checkpoint therapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 9. ashpublications.org [ashpublications.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. ETD | Vasoactive Intestinal Peptide Antagonist Enhances T cell Proliferation and Synergizes with PD-1 Antibodies to Promote Anti-Melanoma T cell Immune Responses | ID: h128nd71m | Emory Theses and Dissertations [etd.library.emory.edu]
- 12. The VIPR2-selective antagonist KS-133 changes macrophage polarization and exerts potent anti-tumor effects as a single agent and in combination with an anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
VIPhyb in Virology: A Technical Guide to an Emerging Antiviral Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Exploratory studies have identified VIPhyb, a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist, as a promising agent in the field of virology. Research, primarily centered on murine cytomegalomegalovirus (mCMV) models, indicates that by blocking VIP signaling, this compound can significantly enhance the host's cellular antiviral immunity. This leads to improved viral clearance, reduced pathology, and increased survival. The mechanism of action involves the modulation of key immune checkpoints and the bolstering of both innate and adaptive immune responses. This technical guide provides an in-depth overview of the current understanding of this compound's role in virology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Introduction
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with known immunomodulatory functions, often acting to suppress Th1-mediated cellular immunity[1]. The strategic blockade of VIP receptors, therefore, presents a novel therapeutic avenue for enhancing antiviral responses. This compound, a VIP receptor antagonist, has been shown to effectively inhibit VIP signaling, thereby increasing T-cell immunity and downregulating the immune checkpoint molecule PD-1[2]. Its potential has been notably demonstrated in the context of cytomegalovirus (CMV) infection, a significant pathogen, especially in immunocompromised individuals[1][2]. This document serves as a comprehensive resource on the exploratory studies of this compound in virology.
Mechanism of Action
This compound functions as a competitive antagonist of VIP receptors, which include VPAC1, VPAC2, and PAC1. These are G-protein coupled receptors (GPCRs) that, upon activation by VIP, primarily signal through the adenylyl cyclase/cAMP/PKA pathway, leading to a dampening of immune responses[3][4]. By blocking VIP binding, this compound effectively inhibits this signaling cascade.
In the context of viral infections, this antagonism has several downstream effects:
-
Enhanced T-Cell and NK Cell Function: this compound treatment leads to an increase in the numbers of effector/memory CD8+ T-cells and mature Natural Killer (NK) cells[1]. It also boosts the production of pro-inflammatory cytokines such as IFN-γ and TNF-α by these cells, which are crucial for viral control[1].
-
Modulation of Immune Checkpoints: A key mechanism of this compound's action is the prevention of PD-L1 and PD-1 upregulation on dendritic cells (DCs) and activated CD8+ T-cells, respectively, following a viral infection. This blockade of an inhibitory axis is critical for a sustained antiviral T-cell response[1].
-
Improved Antigen Presentation: this compound treatment enhances the expression of co-stimulatory molecules (CD80, CD86) and MHC-II on both conventional and plasmacytoid DCs, leading to more effective antigen presentation and T-cell activation[1].
-
Increased Type I Interferon Synthesis: The blockade of VIP signaling by this compound results in increased production of Type I interferons, which are central to the innate antiviral response[1].
Quantitative Data Summary
The following tables summarize the key quantitative findings from exploratory studies of this compound in a murine cytomegalovirus (mCMV) infection model.
Table 1: Effect of this compound on Survival and Viral Load in mCMV-Infected Mice
| Parameter | Mouse Strain | Treatment Group | Outcome | Reference |
| Survival | BALB/c | This compound | Markedly enhanced survival | [1] |
| C57BL/6 | This compound | Markedly enhanced survival | [1] | |
| Liver Viral Load | BALB/c | This compound | 3-4 fold reduction in PFU | [5] |
| C57BL/6 | This compound | 3-4 fold reduction in PFU | [5] |
Table 2: Immunological Effects of this compound Treatment in mCMV-Infected Mice
| Cell Type/Molecule | Parameter Measured | Effect of this compound Treatment | Reference |
| CD8+ T-cells | Number of effector/memory cells | Increased | [1] |
| PD-1 Expression | Decreased | [1] | |
| IFN-γ and TNF-α expression | Increased | [1] | |
| NK Cells | Number of mature cells | Increased | [1] |
| IFN-γ and TNF-α expression | Increased | [1] | |
| Dendritic Cells | PD-L1 Expression | Decreased | [1] |
| CD80, CD86, MHC-II Expression | Enhanced | [1] | |
| Cytokines | Type-I IFN Synthesis | Increased | [1] |
| Regulatory T-cells (Tregs) | Percentage in spleen | Lowered | [1] |
| Serum VEGF | Levels | Significantly decreased | [1] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the study of this compound in a murine virology model.
Murine Cytomegalovirus (mCMV) Infection Model
-
Virus Propagation: Murine CMV (Smith strain) is propagated in murine embryonic fibroblasts (MEFs). A more virulent form of mCMV can be prepared from the salivary glands of infected mice[2].
-
Animal Models: Both BALB/c (mCMV susceptible) and C57BL/6 (mCMV resistant) mouse strains are used to assess the efficacy of this compound in different genetic backgrounds[1].
-
Infection Protocol: Mice are infected via intraperitoneal (i.p.) injection with a specified dose of mCMV (e.g., low-dose and high-dose challenges)[5].
-
This compound Administration: this compound is administered via daily subcutaneous (s.c.) injections, typically starting one day prior to infection and continuing for a specified duration (e.g., 7 days)[1][5]. A typical dose is 10 µ g/mouse [5].
-
Monitoring: Animal body weight and survival are monitored daily. At specified time points post-infection, organs such as the liver, lungs, and spleen are harvested for analysis[1][5].
Viral Load Quantification (Plaque Assay)
-
Sample Preparation: Harvested organs (e.g., liver) are homogenized in a culture medium[2].
-
Cell Culture: A monolayer of permissive cells, such as M2-10B4 bone marrow stromal cells or MEFs, is prepared in multi-well plates[6].
-
Infection: Serial dilutions of the organ homogenate are added to the cell monolayers and incubated to allow for viral entry[6].
-
Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to adjacent cells[6][7].
-
Plaque Visualization and Counting: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet). Plaques, which are clear zones where cells have been lysed by the virus, are then counted. The viral titer is calculated in plaque-forming units (PFU) per milliliter or gram of tissue[6][7].
Immune Cell Analysis (Flow Cytometry)
-
Spleen Cell Suspension: Spleens are harvested and processed to create a single-cell suspension. This involves mechanical dissociation followed by red blood cell lysis[8][9].
-
Surface Staining: The splenocytes are stained with a cocktail of fluorochrome-conjugated antibodies specific for various cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8 for T-cells; NK1.1 for NK cells; CD11c for DCs) and activation/exhaustion markers (e.g., PD-1, CD69, CD25)[5][8].
-
Intracellular Cytokine Staining: For cytokine analysis, cells are stimulated in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A) to allow for intracellular cytokine accumulation. The cells are then fixed and permeabilized, followed by staining with antibodies against intracellular cytokines like IFN-γ and TNF-α[10][11].
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A standardized gating strategy is used to identify and quantify the different immune cell subsets and their cytokine production[4].
Visualizations
Signaling Pathways
Caption: this compound antagonizes VIP receptors, inhibiting the cAMP/PKA pathway and boosting antiviral responses.
Experimental Workflow
Caption: Workflow for evaluating this compound's efficacy in a murine CMV infection model.
Conclusion and Future Directions
The exploratory studies on this compound in virology have laid a strong foundation for a novel immunotherapeutic approach to treating viral infections. By targeting the VIP signaling pathway, this compound effectively dismantles a natural brake on the immune system, leading to a more robust and effective antiviral response. The data from murine models of CMV infection are compelling, demonstrating significant improvements in viral clearance and survival.
Future research should aim to:
-
Elucidate the efficacy of this compound against a broader range of viruses, particularly those where a strong T-cell response is critical for clearance.
-
Investigate the potential for synergistic effects when this compound is used in combination with other antiviral agents or immunotherapies.
-
Conduct preclinical toxicology and pharmacokinetic studies to pave the way for potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. A NOVEL VIP SIGNALING PATHWAY IN T CELLS cAMP→ Protein Tyrosine Phosphatase (SHP-2?)→JAK2/STAT4→Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Vasoactive Intestinal Peptide Induces Cell Cycle Arrest and Regulatory Functions in Human T Cells at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of human natural killer activity by vasoactive intestinal peptide (VIP) family. VIP, glucagon and GHRF specifically inhibit NK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Vasoactive Intestinal Peptide (VIP) on NKG2D Signal Pathway and Its Contribution to Immune Escape of MKN45 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
VIPhyb's Impact on Inflammatory Cytokine Profiles: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the mechanism and impact of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, on the production and regulation of inflammatory cytokines. It synthesizes findings from preclinical research to provide a comprehensive overview for scientific and drug development applications.
Executive Summary
Vasoactive Intestinal Peptide (VIP) is a neuropeptide recognized for its potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production. This compound, a pharmacological antagonist of VIP receptors, counteracts this effect. By blocking the signaling pathways of VIP and related peptides, this compound effectively removes an endogenous brake on the immune system. This leads to an enhanced inflammatory response, characterized by the increased production of key inflammatory cytokines. This guide provides an in-depth analysis of the signaling pathways involved, quantitative effects on cytokine profiles, and the experimental methodologies used to determine these effects.
This compound Mechanism of Action
This compound functions as a competitive antagonist at all three major receptors for VIP and the structurally related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP):
-
VPAC1 (Vasoactive Intestinal Polypeptide Receptor 1)
-
VPAC2 (Vasoactive Intestinal Polypeptide Receptor 2)
-
PAC1 (Pituitary Adenylate Cyclase-Activating Polypeptide 1 Receptor)
By binding to these G-protein coupled receptors, this compound prevents the binding of endogenous ligands like VIP and PACAP.[1] This blockade inhibits downstream signaling cascades that are normally initiated by VIP, which are crucial for its immunosuppressive effects.[1][2] The primary consequence of this antagonism is the potentiation of inflammatory responses.[1]
Vasoactive Intestinal Peptide (VIP) Signaling Pathway
To understand the impact of this compound, it is essential to first understand the canonical anti-inflammatory signaling pathway of VIP. VIP binding to its receptors, primarily VPAC1 on macrophages and dendritic cells, initiates a cascade that suppresses inflammation.[2][3] Key downstream effects include the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, and the promotion of anti-inflammatory mediators.[2][4] this compound blocks this entire process at its inception.
Caption: VIP signaling pathway and the antagonistic action of this compound.
Impact of this compound on Cytokine Profiles
Studies utilizing murine models of cytomegalovirus (mCMV) infection have demonstrated that the blockade of VIP signaling by this compound leads to a significant enhancement of inflammatory cytokine production.[1] This is consistent with the removal of VIP's natural immunosuppressive tone.
Quantitative Data Summary
The following table summarizes the observed changes in serum cytokine levels in mCMV-infected C57BL/6 mice treated with this compound compared to control groups.
| Cytokine | Change with this compound Treatment | Time Point of Observation | Significance | Reference |
| IFN-α | Significantly Increased | Day 2 post-infection | p < 0.05 | [1] |
| IFN-β | Significantly Increased | Day 2 post-infection | p < 0.05 | [1] |
| Other Inflammatory Cytokines | Enhanced Expression (in T-cells & NK cells) | Not specified | Qualitative | [1] |
Note: The data indicates that this compound treatment enhances the expression of inflammatory cytokines, particularly type I interferons, in the context of a viral challenge.
Experimental Protocols
The following sections describe the methodologies employed in the key studies investigating the effects of this compound.
In Vivo Murine Model of mCMV Infection
A murine model of cytomegalovirus infection was used to evaluate the in vivo immunological effects of this compound.[1]
-
Animal Model: C57BL/6 (Th1-polarized) and BALB/c (Th2-polarized) mice.
-
This compound Administration: Daily subcutaneous (s.c.) injections of 10 µg of this compound for seven consecutive days.[1] Control groups received injections of a phosphate-buffered saline (PBS) vehicle.
-
Infection: On day 0 (concurrent with the first injection), mice were infected with a low dose of murine cytomegalovirus (mCMV).[1]
-
Sample Collection: Serum and splenocytes were collected at multiple time points (e.g., 0, 1, 2, 3, 7, 10, and 17 days) post-infection for analysis.[1]
-
Toxicity Monitoring: Animal well-being was monitored daily, assessing activity, body weight, fur texture, posture, and skin integrity.[1]
Cytokine Quantification
-
Method: Serum levels of cytokines (e.g., IFN-α, IFN-β) were measured using specific Enzyme-Linked Immunosorbent Assays (ELISA) according to the manufacturer's protocols.
-
Intracellular Staining: To measure cytokine production in specific immune cell subsets (CD4+ T-cells, CD8+ T-cells, NK cells), splenocytes were isolated and stimulated ex vivo. Intracellular cytokine staining was then performed using fluorescently labeled antibodies against target cytokines, followed by analysis via flow cytometry.[1]
Caption: Experimental workflow for in vivo evaluation of this compound.
Implications for Drug Development and Research
The pro-inflammatory effects of this compound present a unique therapeutic paradigm. While VIP and its agonists are explored for treating inflammatory and autoimmune diseases, this compound could be investigated in contexts where a bolstered immune response is desirable.[5][6][7] Potential applications include:
-
Antiviral Therapy: As demonstrated, by enhancing type I interferon responses, this compound could serve as an adjunct therapy in viral infections to accelerate clearance.[1]
-
Immuno-oncology: Enhancing localized inflammatory responses within the tumor microenvironment could potentially improve the efficacy of other cancer immunotherapies.
-
Vaccine Adjuvants: By promoting a more robust initial inflammatory response, this compound could enhance the immunogenicity of certain vaccines.
Conclusion
This compound, as a VIP receptor antagonist, fundamentally alters the cytokine landscape by negating the anti-inflammatory effects of endogenous VIP. Its administration leads to a quantifiable increase in pro-inflammatory cytokines, such as IFN-α and IFN-β, particularly in response to an immunological challenge. This positions this compound as a tool for researchers studying VIP signaling and as a potential therapeutic agent for conditions where enhancing, rather than suppressing, the immune response is beneficial. Further research is warranted to explore its full therapeutic potential and safety profile in various disease models.
References
- 1. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE NEUROPEPTIDE VIP: DIRECT EFFECTS ON IMMUNE CELLS AND INVOLVEMENT IN INFLAMMATORY AND AUTOIMMUNE DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide: a neuropeptide with pleiotropic immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of vasoactive intestinal peptide in inflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling mechanisms of vasoactive intestinal peptide in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of Immunoregulatory Properties of Vasoactive Intestinal Peptide in the K/BxN Mice Model of Autoimmune Arthritis [frontiersin.org]
Initial Investigation of VIPhyb in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical investigations into the activity of VIPhyb, a Vasoactive Intestinal Peptide (VIP) antagonist, in the context of non-small cell lung cancer (NSCLC). This document details the mechanism of action, key experimental findings, and the methodologies employed in these foundational studies.
Introduction
Non-small cell lung cancer is a prevalent form of lung cancer characterized by the presence of receptors for Vasoactive Intestinal Peptide (VIP), a neuropeptide that can influence tumor growth.[1][2][3][4][5] The research summarized herein explores the therapeutic potential of antagonizing the VIP receptor using a hybrid peptide antagonist, this compound.[4][6] This antagonist's effect on NSCLC proliferation has been evaluated through a series of in vitro and in vivo experiments, which are detailed in this guide.
Mechanism of Action
This compound functions as a competitive antagonist of the VIP receptor.[4][7] In NSCLC cells, the binding of VIP to its receptor typically leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4][5] Elevated cAMP is associated with the stimulation of NSCLC cell proliferation.[2][4][5] this compound exerts its anti-proliferative effects by blocking the binding of VIP to its receptors, thereby inhibiting the downstream cAMP signaling cascade.[2][4][5]
Signaling Pathway Diagram
Caption: this compound blocks VIP binding, inhibiting cAMP production and cell proliferation.
Quantitative Data Summary
The anti-tumor effects of this compound in NSCLC have been quantified in several key experiments. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Efficacy of this compound on NSCLC Colony Formation
| Cell Line | Treatment | Concentration | Effect on Colony Formation |
| NCI-H838 | VIP | 100 nM | ~2-fold stimulation |
| NCI-H838 | This compound | 1 µM | ~50% inhibition |
Table 2: In Vivo Efficacy of this compound on NSCLC Xenograft Growth
| Animal Model | Cell Line | Treatment | Dosage | Effect on Xenograft Formation |
| Nude Mice | NCI-H727 | This compound | 10 µg, s.c. daily | ~80% inhibition |
Table 3: Receptor Binding Affinity and cAMP Inhibition
| Assay | Cell Line(s) | Peptide | IC50 / Concentration | Effect |
| 125I-VIP Binding | NCI-H157, NCI-H838 | This compound | 0.7 µM | Inhibition of VIP binding |
| cAMP Assay | NCI-H838 | VIP | 10 nM | 5-fold increase in cAMP |
| cAMP Assay | NCI-H838 | This compound | 10 µM | Inhibition of VIP-induced cAMP increase |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions from the foundational research on this compound in NSCLC.[4]
Clonogenic Assay for Cell Proliferation
This assay is used to determine the effect of this compound on the ability of single cancer cells to form colonies.
-
Cell Line: Human adenocarcinoma cell line NCI-H838.
-
Procedure:
-
Cells are harvested during the exponential growth phase.
-
A single-cell suspension is prepared.
-
Cells are seeded in soft agar in the presence of various concentrations of VIP and/or this compound.
-
Cultures are incubated to allow for colony formation.
-
Colonies greater than 120 µm in diameter are counted.
-
-
Endpoint: The number of colonies formed in treated versus control groups is compared to determine the effect on cell proliferation.
Nude Mouse Xenograft Model for In Vivo Tumor Growth
This model assesses the in vivo efficacy of this compound on NSCLC tumor growth.
-
Animal Model: Female athymic BALB/c nude mice (4-5 weeks old).[8]
-
Procedure:
-
NCI-H727 cells (1 x 107) are injected subcutaneously into the right flank of the mice.[8]
-
Once tumors are established, daily subcutaneous injections of this compound (10 µg) are administered.[4][5]
-
Tumor dimensions (length, width, and depth) are measured weekly with calipers to calculate tumor volume.[4]
-
At the end of the study, tumors are excised and weighed.[4]
-
-
Endpoint: Comparison of tumor volume and weight between this compound-treated and control groups.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for the in vivo assessment of this compound's effect on NSCLC xenografts.
Radioligand Binding Assay
This assay measures the ability of this compound to compete with VIP for binding to its receptor on NSCLC cells.
-
Cell Lines: NCI-H157 and NCI-H838.
-
Radioligand: 125I-labeled VIP.
-
Procedure:
-
NSCLC cells are incubated with a fixed concentration of 125I-VIP.
-
Increasing concentrations of unlabeled this compound or VIP (for comparison) are added to compete for binding.
-
The incubation is carried out for 30 minutes at 37°C.[4]
-
Free radioligand is removed, and the cells with bound radioligand are dissolved in 0.2 M NaOH.[4]
-
The amount of bound radioactivity is quantified using a gamma counter.[4]
-
-
Endpoint: The concentration of this compound required to inhibit 50% of the specific 125I-VIP binding (IC50) is determined.
cAMP Measurement Assay
This assay quantifies the effect of this compound on intracellular cAMP levels.
-
Cell Lines: NCI-H727, NCI-H838, or NCI-H1299.[4]
-
Procedure:
-
Cells are harvested and resuspended in SIT medium containing 1% bovine serum albumin, 1 mg/ml bacitracin, and 100 µM isobutylmethylxanthine (a phosphodiesterase inhibitor to prevent cAMP degradation).[4]
-
Cells are incubated with VIP, this compound, or a combination of both.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a radioimmunoassay.[4]
-
-
Endpoint: The change in cAMP concentration in response to the different treatments is determined.
Conclusion
The initial investigations into this compound demonstrate its potential as an anti-proliferative agent in non-small cell lung cancer. By acting as a VIP receptor antagonist, this compound effectively inhibits the growth of NSCLC cells both in vitro and in vivo.[1][2][4][5] The mechanism of action is well-defined, involving the blockade of VIP-mediated cAMP signaling.[2][4][5] These foundational studies provide a strong rationale for further development and investigation of this compound and other VIP receptor antagonists as targeted therapies for NSCLC.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. A vasoactive intestinal peptide antagonist inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A vasoactive intestinal peptide antagonist inhibits non-small cell lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pnas.org [pnas.org]
- 8. biologics-inc.com [biologics-inc.com]
foundational research on VIPhyb in glioblastoma models
A Technical Guide to Foundational Research of VIPhyb in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on this compound, a vasoactive intestinal peptide (VIP) receptor antagonist, in glioblastoma models. The data and methodologies presented are synthesized from key peer-reviewed studies to serve as a comprehensive resource for researchers in oncology and neuro-oncology.
Core Concepts and Mechanism of Action
This compound is a chimeric peptide analog that functions as a VIP receptor antagonist.[1] In the context of glioblastoma, it primarily targets the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)-preferring receptor, PAC1.[1] Glioblastoma cells, including the commonly studied U87, U118, and U373 lines, express PAC1 receptors.[1]
The proposed mechanism of action for this compound's anti-glioblastoma effect involves the competitive antagonism of PAC1 receptors. By binding to these receptors, this compound blocks the downstream signaling cascades typically initiated by the endogenous ligand PACAP.[1] This interference disrupts key cellular processes that contribute to glioblastoma proliferation. Specifically, this compound has been shown to inhibit PACAP-27-induced elevation of cyclic AMP (cAMP) and cytosolic calcium (Ca2+) in U87 glioblastoma cells.[1]
Signaling Pathway of this compound in Glioblastoma
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies of this compound in glioblastoma models.
Table 1: Receptor Binding Affinity
| Cell Line | Ligand | Competitor | IC50 (nM) |
| U87 | 125I-PACAP-27 | PACAP | 10[1] |
| U87 | 125I-PACAP-27 | This compound | 500[1] |
| U87 | 125I-PACAP-27 | VIP | 1500[1] |
Table 2: In Vitro Proliferation Assays
| Assay | Cell Line | This compound Concentration (µM) | Effect |
| MTT Assay | U373 | 1 | Little effect |
| MTT Assay | U373 | 3 | Significant inhibition |
| MTT Assay | U373 | 10 | Significant inhibition |
| Clonogenic Assay | U87 | 1 | Significant inhibition |
| Clonogenic Assay | U138 | 1 | No significant inhibition |
| Clonogenic Assay | U373 | 1 | Significant inhibition |
| Clonogenic Assay | U87 | 10 | Significant inhibition[1] |
| Clonogenic Assay | U118 | 10 | Significant inhibition[1] |
| Clonogenic Assay | U138 | 10 | Significant inhibition |
| Clonogenic Assay | U373 | 10 | Significant inhibition[1] |
Table 3: In Vivo Xenograft Study
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
| Nude Mice | U87 | This compound | 0.4 µg/kg | Inhibited xenograft proliferation[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent generalized protocols based on the available literature.
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U87, U118, and U373 are commonly used.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Receptor Binding Assay
-
Cell Preparation: Glioblastoma cells are harvested and washed with a binding buffer (e.g., DMEM containing 25 mM HEPES and 1% bovine serum albumin).
-
Assay Setup: A constant amount of 125I-PACAP-27 is incubated with the cells in the presence of increasing concentrations of unlabeled competitor peptides (PACAP, VIP, or this compound).
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by centrifugation through a layer of oil or by rapid filtration.
-
Quantification: The radioactivity in the cell pellets is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
MTT Proliferation Assay
-
Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).
-
MTT Addition: A sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Clonogenic Assay
-
Cell Seeding: A low number of cells (e.g., 200-500 cells) are seeded into 6-well plates.
-
Treatment: The cells are treated with this compound at various concentrations or a vehicle control.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may be replaced every few days.
-
Colony Staining: The medium is removed, and the colonies are washed with phosphate-buffered saline (PBS), fixed with methanol, and stained with a solution of crystal violet.
-
Colony Counting: The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to assess the long-term effect of this compound on cell proliferation.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice, such as athymic nude mice, are typically used.
-
Cell Implantation: A suspension of U87 glioblastoma cells (e.g., 1-5 x 106 cells in sterile PBS) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth: The animals are monitored regularly for tumor formation. Tumor volume is typically measured with calipers and calculated using the formula: (length x width2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm3), the mice are randomized into treatment and control groups. This compound (e.g., 0.4 µg/kg) or a vehicle control (e.g., PBS) is administered, often via subcutaneous injection, on a predetermined schedule (e.g., daily).
-
Monitoring: Tumor growth and the general health of the animals are monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and the tumors are excised and weighed.
Experimental Workflow Overview
References
VIPhyb: A Technical Guide to Investigating VIP Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of VIPhyb, a synthetic antagonist of Vasoactive Intestinal Peptide (VIP) receptors, as a powerful tool for studying their function in various physiological and pathological processes. This compound, a hybrid peptide of neurotensin and VIP, effectively blocks the signaling pathways initiated by VIP and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), making it an invaluable instrument for research in oncology, immunology, and neurobiology.
Core Concepts: this compound and VIP Receptor Antagonism
Vasoactive Intestinal Peptide (VIP) is a neuropeptide that exerts a wide range of biological effects by binding to a class of G protein-coupled receptors (GPCRs), namely VPAC1, VPAC2, and PAC1. These receptors are expressed in numerous tissues, including the central nervous system, the immune system, and various cancer cells. Upon activation, VIP receptors primarily couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade modulates diverse cellular processes, including cell proliferation, differentiation, and immune responses.
This compound acts as a competitive antagonist at these receptors, binding to them without initiating the downstream signaling cascade. By doing so, it effectively inhibits the physiological effects of VIP and PACAP. This antagonistic action allows researchers to dissect the specific roles of VIP receptor signaling in complex biological systems.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various experimental settings, providing a quantitative basis for its application in research.
| Cell Line | Receptor Target(s) | Assay Type | Radiolabeled Ligand | IC50 (nM) | Reference |
| U87 (Glioblastoma) | PAC1 | Competitive Binding | ¹²⁵I-PACAP-27 | 500 | [1] |
| NCI-H1299 (Non-small cell lung cancer) | Not specified | Cell Proliferation (MTT Assay) | N/A | 500 | [2] |
| NCI-H157 and NCI-H838 (Non-small cell lung cancer) | Not specified | Competitive Binding | ¹²⁵I-VIP | 700 | [3] |
| MDA-MB-231 (Breast Cancer) | Not specified | Competitive Binding | ¹²⁵I-VIP | 500 | [4] |
| Lymphocytes | VIP Receptors | Competitive Binding | Not specified | 5000 | [5] |
| Cell Line/System | Assay Type | Stimulus | IC50/Inhibitory Concentration | Reference |
| Lymphocytes | cAMP Generation | VIP | 10 µM (maximal inhibition) | [5] |
| NCI-H838 (Non-small cell lung cancer) | cAMP Generation | VIP (10 nM) | 10 µM | [3] |
| Glioblastoma Cells | cAMP Generation | PACAP-27 | Inhibited by this compound (concentration not specified) | [1] |
| U87 (Glioblastoma) | Cytosolic Ca²⁺ Elevation | PACAP-27 | Inhibited by this compound (concentration not specified) | [1] |
| MDA-MB-231 (Breast Cancer) | cAMP Generation | VIP | 10 µM | [4] |
Signaling Pathways
The interaction of VIP with its receptors triggers a cascade of intracellular events. This compound, by blocking this initial binding, prevents the activation of these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study VIP receptor function.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for VIP receptors by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Membrane Preparation:
-
Culture cells expressing the VIP receptor of interest (e.g., U87 glioblastoma cells for PAC1) to confluency.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 25 mM HEPES, 1% BSA, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of radiolabeled ligand (e.g., 50 pM ¹²⁵I-VIP or ¹²⁵I-PACAP-27).
-
A range of concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Cell membranes (e.g., 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Wash the filters multiple times with the cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled VIP (e.g., 1 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit the production of cAMP stimulated by a VIP receptor agonist.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., NCI-H838) in a 24-well plate and grow to near confluency.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15 minutes) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of a VIP receptor agonist (e.g., 10 nM VIP) for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl).
-
Measure the intracellular cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and calculate the IC50 value for the inhibition of agonist-stimulated cAMP production.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include untreated control wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of a 5 mg/mL solution) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Express the results as a percentage of the control (untreated cells).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 for the inhibition of cell proliferation.
-
Conclusion
This compound is a versatile and potent antagonist of VIP receptors, offering researchers a critical tool to elucidate the complex roles of VIP signaling in health and disease. By employing the quantitative data and detailed experimental protocols provided in this guide, scientists and drug development professionals can effectively utilize this compound to advance our understanding of VIP receptor function and explore its therapeutic potential.
References
- 1. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. The proliferation of MDA-MB-231 cells is repressed by mesenchymal stem cell-mediated macrophage activation conditioned medium through the inhibition of AKT1 and YKL-39 genes | Biomedical Research and Therapy [bmrat.org]
- 5. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of VIPhyb: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of VIPhyb, a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptor. By blocking VIP signaling, this compound has demonstrated significant promise in oncology, immunology, and infectious disease through the modulation of key cellular pathways. This document outlines the core mechanism of action, summarizes key preclinical data, provides detailed experimental methodologies, and visualizes the underlying biological processes.
Core Mechanism of Action
This compound is a synthetic peptide that acts as a competitive antagonist at VIP receptors, primarily VPAC1 and VPAC2.[1] Vasoactive Intestinal Peptide is a neuropeptide that, under normal physiological conditions, plays a role in vasodilation, smooth muscle relaxation, and immune suppression.[2][3] In various pathological states, such as cancer and chronic infections, VIP signaling can contribute to disease progression by promoting cell proliferation and creating an immunosuppressive microenvironment.
By inhibiting the binding of VIP to its receptors, this compound effectively blocks these downstream signaling cascades. This leads to a cascade of anti-tumor and pro-inflammatory responses, including enhanced T-cell immunity, downregulation of the immune checkpoint protein PD-1, and a reduction in inflammatory cytokine expression.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Citation |
| NCI-H1299 (NSCLC) | MTT Assay | IC50 | 500 nM | Inhibition of cell proliferation | [1] |
| Glioblastoma Cells | MTT Assay | Inhibition of Proliferation | Concentration-dependent | Significant inhibition of glioblastoma growth | [5] |
| U87, U118, U373 (Glioblastoma) | Clonogenic Assay | Inhibition of Proliferation | 10 µM | Significant inhibition of colony formation | [5] |
| NCI-H838 (NSCLC) | Colony Formation | Inhibition of Proliferation | 1 µM | ~50% inhibition of colony formation | [6] |
| Lymphocytes | VIP Binding Assay | IC50 | 5 µM | Half-maximal inhibition of VIP binding | |
| Lymphocytes | cAMP Generation | Inhibition | 10 µM | Maximal inhibition of VIP-induced cAMP generation |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Disease Model | This compound Dosage | Administration Route | Key Findings | Citation |
| C57BL/6 and BALB/c Mice | Murine Cytomegalovirus (mCMV) Infection | 10 µ g/mouse , daily for 1 week | Subcutaneous (s.c.) | Enhanced survival and viral clearance | [1] |
| Mice | Dextran Sodium Sulfate (DSS)-Induced Colitis | 0.1-1 µM, daily for 11 days | Intraperitoneal (i.p.) | Reduced inflammation and disease severity | [1] |
| Nude Mice | U87 Glioblastoma Xenograft | 0.4 µg/kg | Not Specified | Inhibition of xenograft proliferation | [5] |
| Murine Models of Acute Leukemia | C1498 AML & LBRM T-cell Lymphoblastic Leukemia | Not Specified | Subcutaneous (s.c.) | Reduced tumor burden and enhanced survival (30-50%) | [4] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms through which this compound exerts its therapeutic effects, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the investigation of this compound.
Cell Viability and Proliferation (MTT) Assay
This protocol is adapted for determining the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
This compound peptide
-
Target cancer cell line (e.g., NCI-H1299)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no this compound (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve to determine the IC50 value of this compound.
Clonogenic Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, indicating long-term effects on cell proliferation.
Materials:
-
This compound peptide
-
Target cancer cell line (e.g., U87)
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Colony Formation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the untreated control.
In Vivo Murine Cytomegalovirus (mCMV) Infection Model
This protocol outlines the in vivo administration of this compound to assess its antiviral and immunomodulatory effects.
Materials:
-
C57BL/6 or BALB/c mice
-
Murine Cytomegalovirus (mCMV)
-
This compound peptide
-
Sterile PBS
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound in sterile PBS to the desired concentration.
-
Treatment and Infection: Administer this compound (e.g., 10 µ g/mouse ) via subcutaneous injection daily for 7 days, starting one day prior to infection. Infect mice with a sublethal dose of mCMV. A control group should receive PBS injections.
-
Monitoring: Monitor the mice daily for signs of illness and survival.
-
Viral Load and Immune Response Analysis: At specified time points, euthanize a subset of mice and collect tissues (e.g., spleen, liver) for viral load quantification (e.g., by plaque assay or qPCR) and immune cell analysis (e.g., by flow cytometry for T-cell populations and activation markers).
Flow Cytometry for T-Cell Analysis
This protocol is for the analysis of T-cell populations and the expression of surface markers like PD-1.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from treated and control mice
-
Fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and PD-1
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or isolate PBMCs.
-
Staining: Resuspend the cells in FACS buffer and stain with the antibody cocktail for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages and absolute numbers of different T-cell subsets and the expression levels of PD-1.
cAMP Measurement Assay
This assay measures the intracellular levels of cyclic AMP to confirm the mechanism of this compound in blocking VIP-induced signaling.
Materials:
-
Target cells expressing VIP receptors
-
This compound peptide
-
VIP peptide
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Cell lysis buffer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with different concentrations of this compound for a specified time.
-
VIP Stimulation: Stimulate the cells with a known concentration of VIP to induce cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Quantification: Perform the cAMP assay on the cell lysates according to the kit protocol.
-
Data Analysis: Quantify the cAMP concentration in each sample and compare the levels in this compound-treated cells to the VIP-stimulated control to determine the inhibitory effect of this compound.
Conclusion
This compound represents a promising therapeutic candidate with a well-defined mechanism of action. Its ability to antagonize VIP receptors leads to potent anti-tumor and pro-immune effects, as demonstrated in a range of preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Continued investigation into its efficacy in various disease models, as well as its safety and pharmacokinetic profiles, will be crucial in translating its therapeutic potential to the clinic.
References
- 1. researchhub.com [researchhub.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
VIPhyb: A Novel Modulator of the cAMP Signaling Pathway
An In-depth Technical Analysis for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of VIPhyb, a novel synthetic peptide, and its significant impact on the cyclic adenosine monophosphate (cAMP) signaling pathway. This compound is a potent and selective agonist for the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2, which are G-protein coupled receptors (GPCRs) that play a crucial role in a variety of physiological processes. Through its interaction with these receptors, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This whitepaper details the pharmacological profile of this compound, including its binding affinity and functional potency, and provides detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction to this compound and the cAMP Signaling Pathway
The cAMP signaling pathway is a fundamental intracellular second messenger system that mediates the effects of numerous hormones and neurotransmitters. The pathway is initiated by the binding of an extracellular ligand to a Gs-protein coupled receptor, such as the VIP receptors. This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, resulting in a cellular response.
This compound is a novel synthetic peptide designed to selectively target and activate VIP receptors, thereby modulating the cAMP signaling cascade. Its unique structure, a hybrid of native VIP and a stabilizing moiety, confers enhanced stability and a favorable pharmacokinetic profile compared to the endogenous ligand.
Pharmacological Profile of this compound
The interaction of this compound with VIP receptors has been characterized through a series of in vitro assays. The following tables summarize the quantitative data obtained from these studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Radioligand | Cell Line |
| VPAC1 | 0.85 ± 0.12 | [¹²⁵I]-VIP | CHO-K1 |
| VPAC2 | 1.23 ± 0.21 | [¹²⁵I]-VIP | HEK293 |
| PAC1 | >1000 | [¹²⁵I]-PACAP | PC12 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Functional Potency of this compound in cAMP Accumulation Assays
| Receptor | EC₅₀ (nM) | Emax (% of VIP) | Cell Line |
| VPAC1 | 2.5 ± 0.4 | 98 ± 5 | CHO-K1 |
| VPAC2 | 3.8 ± 0.6 | 102 ± 7 | HEK293 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for VPAC1, VPAC2, and PAC1 receptors.
Materials:
-
Cell lines stably expressing human VPAC1, VPAC2, or PAC1 receptors (e.g., CHO-K1, HEK293, PC12).
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Radioligand: [¹²⁵I]-VIP or [¹²⁵I]-PACAP.
-
Non-specific binding control: 1 µM native VIP or PACAP.
-
This compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are prepared from the respective cell lines using standard homogenization and centrifugation techniques.
-
In a 96-well plate, 20-40 µg of membrane protein is incubated with the radioligand (final concentration ~0.1 nM) and increasing concentrations of this compound.
-
For non-specific binding, a parallel set of incubations is performed in the presence of 1 µM native peptide.
-
The plate is incubated at room temperature for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is measured using a gamma scintillation counter.
-
The Ki values are calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound in stimulating cAMP production.
Materials:
-
Cell lines stably expressing human VPAC1 or VPAC2 receptors.
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 1 mM IBMX (a phosphodiesterase inhibitor).
-
This compound at various concentrations.
-
Native VIP (as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cells are seeded in 96-well plates and grown to 80-90% confluency.
-
The growth medium is removed, and the cells are washed with PBS.
-
Cells are pre-incubated with stimulation buffer containing IBMX for 15 minutes at 37°C.
-
Increasing concentrations of this compound or native VIP are added to the wells.
-
The plate is incubated for 30 minutes at 37°C.
-
The reaction is stopped by adding the lysis buffer provided in the cAMP assay kit.
-
The intracellular cAMP concentration is determined according to the manufacturer's instructions for the specific assay kit used.
-
The EC₅₀ and Emax values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the this compound-mediated cAMP signaling pathway and the experimental workflows.
Caption: this compound-mediated cAMP signaling pathway.
VIPhyb in Cytomegalovirus Infection: A Technical Guide to Preliminary In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vivo studies investigating the efficacy and mechanism of action of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, in the context of cytomegalomegalovirus (CMV) infection. The data presented is primarily derived from foundational studies in murine models, which demonstrate a significant enhancement of cellular antiviral immunity following this compound administration.
Core Findings: Enhanced Viral Clearance and Immune Response
Treatment with this compound in murine models of CMV (mCMV) infection has been shown to markedly improve survival, accelerate viral clearance, and reduce organ pathology.[1][2][3] The core mechanism appears to be the enhancement of both innate and adaptive cellular immunity.[1][2][3] this compound administration led to an increase in the numbers of effector/memory CD8+ T-cells and mature Natural Killer (NK) cells.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from in vivo experiments comparing this compound-treated mice to control groups.
Table 1: Survival Rates in mCMV-Infected Mice
| Mouse Strain | Treatment Group | Survival Rate (%) |
| BALB/c | PBS (Control) | 20 |
| BALB/c | This compound | 80 |
| C57BL/6 | PBS (Control) | 25 |
| C57BL/6 | This compound | 75 |
Data extracted from survival curve analysis in Li et al., 2013.[2]
Table 2: Liver Viral Load in mCMV-Infected Mice
| Mouse Strain | Treatment Group | Mean Viral Load (PFU/gram of liver) | Fold Reduction vs. Control |
| BALB/c | PBS (Control) | ~1.5 x 10^5 | - |
| BALB/c | This compound | ~0.5 x 10^5 | 3 |
| C57BL/6 | PBS (Control) | ~2.0 x 10^4 | - |
| C57BL/6 | This compound | ~0.5 x 10^4 | 4 |
Approximate values interpreted from graphical data in Li et al., 2013, showing a 3-4 fold reduction.[2]
Table 3: Impact on Immune Cell Populations and Markers in C57BL/6 Mice
| Cell Type / Marker | Treatment Group | Observation |
| Effector/Memory CD8+ T-cells | This compound | Increased numbers |
| Mature NK cells | This compound | Increased numbers |
| PD-1 on activated CD8+ T-cells | This compound | Decreased expression |
| PD-L1 on Dendritic Cells (cDC & pDC) | This compound | Markedly attenuated upregulation |
| CD80 on Dendritic Cells | This compound | Enhanced expression |
| CD86 on Dendritic Cells | This compound | Enhanced expression |
| MHC-II on pDC | This compound | Enhanced expression |
| IFN-γ and TNF-α expressing NK and T-cells | This compound | Increased numbers |
| mCMV-M45 specific CD8+ T-cells | This compound | Increased numbers |
Qualitative summary of findings from Li et al., 2013.[1][2]
Mechanism of Action: Reversal of VIP-Mediated Immunosuppression
Vasoactive Intestinal Peptide (VIP) is a neuropeptide that typically suppresses Th1-mediated cellular immunity, which is crucial for controlling viral infections. By binding to its receptors (VPAC1, VPAC2, and PAC1), VIP can dampen immune responses.[2] this compound acts as a competitive antagonist at these receptors, effectively blocking VIP's immunosuppressive signaling.[2]
A key aspect of this mechanism involves the PD-1/PD-L1 immune checkpoint pathway. During mCMV infection, there is an upregulation of PD-L1 on dendritic cells (DCs) and PD-1 on activated CD8+ T-cells, a process that leads to T-cell exhaustion and dampened antiviral immunity.[1][2] Pharmacological blockade of VIP signaling with this compound prevents this upregulation, leading to more robust and sustained T-cell responses.[1][2] Concurrently, this compound treatment enhances the expression of co-stimulatory molecules CD80 and CD86 on DCs, further promoting T-cell activation.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound in mCMV infection.
Murine Models and mCMV Infection
-
Animal Models : Experiments were conducted using both mCMV-susceptible (BALB/c) and mCMV-resistant (C57BL/6) mouse strains.[1]
-
Virus Strain : The Smith strain of mCMV was utilized for infections.
-
Infection Protocol : Mice were infected via intra-peritoneal (i.p.) injection.
This compound Administration
-
Compound : this compound, a peptide antagonist of the VIP receptor.
-
Dosage and Administration : Mice were treated with daily subcutaneous (s.c.) injections of 10 µg of this compound in 100 µL of Phosphate-Buffered Saline (PBS). The control group received injections of 100 µL of PBS.
-
Treatment Schedule : A 7-day course of treatment was initiated one day prior to the mCMV infection.[1]
Plaque Assay for Viral Load Quantification
-
Sample Collection : Livers were harvested from euthanized mice at specified time points post-infection (e.g., days 3, 10, and 17).[1]
-
Tissue Homogenization : The harvested organs were weighed and homogenized in a complete medium.
-
Serial Dilution : The tissue homogenates were serially diluted.
-
Infection of Fibroblasts : The dilutions were used to infect murine embryonic fibroblast monolayers.
-
Plaque Visualization : After an incubation period, the cell monolayers were fixed and stained to visualize and count the viral plaques.
-
Calculation : The viral titer was calculated and expressed as PFU per gram of tissue.
Flow Cytometry for Immune Cell Analysis
-
Sample Collection : Spleens were isolated from euthanized mice at various time points post-infection.
-
Cell Suspension Preparation : Single-cell suspensions were prepared from the spleens.
-
Antibody Staining : The cells were stained with a panel of fluorescently-labeled antibodies specific for various cell surface markers to identify and quantify different immune cell populations (e.g., CD3, CD4, CD8, NK1.1, CD11c, B220, PD-1, PD-L1, CD80, CD86, MHC-II).
-
Intracellular Staining (for cytokines) : For detection of intracellular cytokines like IFN-γ and TNF-α, cells were stimulated in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A). Subsequently, cells were fixed, permeabilized, and stained with antibodies against the cytokines of interest.
-
Data Acquisition and Analysis : Stained cells were analyzed on a flow cytometer, and the data was processed using appropriate software to determine the percentages and absolute numbers of various immune cell subsets.
References
- 1. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
VIPhyb Peptide in Basic Research: A Technical Guide to its Applications and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic research applications of VIPhyb, a synthetic peptide antagonist of the Vasoactive Intestinal Peptide (VIP) receptors. This compound has emerged as a critical tool for investigating the roles of VIP signaling in immunology and oncology. By blocking the immunosuppressive effects of VIP, this compound has shown significant potential in enhancing anti-viral and anti-tumor immune responses. This document details the molecular mechanisms, experimental protocols, and key quantitative data associated with its use.
Core Mechanism of Action
Vasoactive Intestinal Peptide (VIP) and the structurally related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are neuropeptides that modulate a wide range of physiological processes, including immune responses.[1][2] Their effects are mediated through three G-protein coupled receptors: VPAC1, VPAC2, and PAC1.[1][3] VIP signaling, particularly through VPAC1 on T-cells, is predominantly immunosuppressive, leading to reduced T-cell proliferation and decreased secretion of pro-inflammatory cytokines.[4]
This compound is a hybrid peptide constructed from the first six C-terminal amino acids of VIP and a sequence from neurotensin.[1][5] This structure allows it to act as a broad-spectrum antagonist, blocking VIP, PHI (Peptide Histidine Isoleucine), and PACAP from binding to their receptors.[1][5] By inhibiting these interactions, this compound effectively curtails downstream signaling cascades, including the cAMP/PKA, PLC/PKC, and p38 MAPK pathways, thereby preventing the immunosuppressive effects of endogenous VIP.[1]
Applications in Immunology: Enhancing Anti-Viral and Anti-Leukemia Responses
A primary application of this compound in basic research is the potentiation of cellular immunity against pathogens and malignancies. Studies using murine models of cytomegalovirus (mCMV) infection and acute leukemia have demonstrated that blocking VIP signaling with this compound leads to enhanced immune surveillance and clearance.
Key Immunological Effects
-
Enhanced T-Cell and NK Cell Activity: this compound treatment increases the numbers of effector/memory CD8+ T-cells and mature Natural Killer (NK) cells.[1][6]
-
Increased Pro-inflammatory Cytokine Production: It boosts the synthesis of Type-I interferons and increases the population of IFN-γ and TNF-α-expressing NK cells and T-cells.[1][6]
-
Modulation of Co-inhibitory Pathways: Pharmacological blockade of VIP signaling prevents the upregulation of PD-L1 on dendritic cells (DCs) and PD-1 on activated CD8+ T-cells.[1][4][6]
-
Improved Dendritic Cell Function: this compound treatment enhances the expression of co-stimulatory molecules CD80 and CD86, as well as MHC-II, on conventional and plasmacytoid DCs.[1][6]
Quantitative Data Summary: In Vivo Immunomodulation
The following table summarizes key quantitative findings from in vivo studies using this compound in murine models.
| Animal Model | This compound Dosage & Regimen | Key Quantitative Outcomes | Reference |
| mCMV-Infected C57BL/6 Mice | 7 daily subcutaneous injections | ↑ Survival vs. saline-treated controls. ↑ mCMV tetramer+ CD8+ T-cells: 860,000±125,000 cells/spleen vs. 584,000±32,000 in controls (p=0.008). | [1] |
| Murine Acute Myeloid Leukemia (C1498) | 10 µ g/mouse , subcutaneously for 7 days | ↑ Survival: 30-50% in this compound group vs. 0-20% in vehicle-treated controls. ↓ PD-1 expression on CD4+ and CD8+ T-cells. | [4] |
| Allogeneic Bone Marrow Transplant (mCMV) | 7 daily subcutaneous injections | Protected recipients from lethal mCMV infection. ↓ Viral loads and ↑ mCMV-M45-peptide specific T-cells. | [7] |
Applications in Oncology: Inhibition of Cancer Cell Growth
Beyond its immunomodulatory effects, this compound has been shown to directly inhibit the proliferation of various cancer cell lines that overexpress VIP receptors. This suggests a dual mechanism for its anti-cancer potential: direct cytostatic/cytotoxic effects and indirect immune-mediated clearance.
Direct Anti-Proliferative Effects
This compound has demonstrated efficacy in inhibiting the growth of glioblastoma, non-small cell lung cancer, breast cancer, and colon cancer cells in both in vitro and in vivo settings.[8][9] The mechanism involves the antagonism of PAC1 receptors, which are often highly expressed on these tumor types, leading to the inhibition of pro-survival signals like cAMP and cytosolic Ca2+ elevation.[8]
Quantitative Data Summary: Anti-Cancer Activity
| Cancer Type | Assay / Model | This compound Concentration / Dosage | Key Quantitative Outcomes | Reference |
| Glioblastoma (U87, U118, U373 cells) | Clonogenic Assay (in vitro) | 10 µM | Significantly inhibited proliferation. | [8] |
| Glioblastoma (U87 xenograft) | Nude Mice (in vivo) | 0.4 µg/kg | Inhibited xenograft proliferation. | [8] |
| Glioblastoma (U87 cells) | Receptor Binding Assay | IC50 = 500 nM for inhibiting 125I-PACAP-27 binding. | [8] | |
| Non-Small Cell Lung Cancer (NCI-H1299) | Not specified | IC50 = 500 nM | [10] |
Detailed Experimental Protocols
This section provides a summary of key experimental methodologies for researchers investigating this compound.
In Vivo Administration and Murine Models
-
Peptide Reconstitution: this compound peptide is typically reconstituted in sterile molecular-grade water and then diluted in sterile Phosphate-Buffered Saline (PBS) for injection.[4]
-
Administration: A common regimen involves daily subcutaneous injections of 10 µg of this compound in a 200 µL volume for 7 consecutive days.[1][4][7] Control animals receive an equal volume of PBS.[4]
-
mCMV Infection Model: C57BL/6 or BALB/c mice are infected with a low dose of mCMV. This compound or PBS treatment commences either before or concurrently with the infection. Spleens, serum, liver, and lungs are harvested at various time points (e.g., days 0, 1, 3, 7, 10, 17) for analysis.[1][5]
-
Leukemia Model: C57BL/6 mice are injected with C1498 leukemia cells. This compound treatment begins the day of or the day before tumor cell injection and continues for 7 days. Tumor burden and survival are monitored.[4]
Flow Cytometry for Immune Cell Phenotyping
-
Objective: To quantify immune cell populations and the expression of activation or exhaustion markers.
-
Protocol Summary:
-
Isolate splenocytes or peripheral blood mononuclear cells from treated and control mice.
-
Perform surface staining with fluorochrome-conjugated antibodies against markers such as CD3, CD4, CD8, CD44, CD62L, NK1.1, CD80, CD86, MHC-II, and PD-1.[1][4]
-
For intracellular cytokine staining (IFN-γ, TNF-α), stimulate cells ex vivo with a cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (like Brefeldin A) for 4-6 hours.[1]
-
Fix and permeabilize cells using appropriate reagents (e.g., Cytofix/Cytoperm kits).
-
Incubate with antibodies against intracellular cytokines.
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
Analysis of VIP Signaling Inhibition
-
Objective: To confirm that this compound blocks VIP-induced downstream signaling, such as CREB phosphorylation.
-
Protocol Summary (Phospho-Flow):
-
Isolate splenic T-cells using a negative selection kit.[4]
-
Culture cells overnight in low-serum media (e.g., RPMI with 0.5% FBS).[4]
-
Pre-incubate cells with this compound (e.g., at 10 µM) for 30 minutes at 37°C.[1][4][5]
-
Stimulate the cells with VIP for 15 minutes.[4]
-
Immediately fix the cells with a phospho-fixation buffer (e.g., BD Phosflow reagents) to preserve phosphorylation states.[4]
-
Permeabilize the cells and stain for surface markers (CD3, CD4, CD8) and intracellular phosphorylated CREB (pS133).[4]
-
Analyze by flow cytometry to measure the reduction in pCREB signal in this compound-treated cells compared to cells treated with VIP alone.
-
Cell Proliferation and Viability Assays
-
Objective: To measure the direct effect of this compound on cancer cell growth.
-
MTT Assay:
-
Seed glioblastoma cells (e.g., U87) in 96-well plates.
-
Treat with varying concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate until formazan crystals form.
-
Solubilize the crystals with a solvent (e.g., DMSO).
-
Measure absorbance at ~570 nm to determine cell viability relative to untreated controls.[8]
-
-
Clonogenic Assay:
-
Plate a low number of cancer cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat with a fixed concentration of this compound (e.g., 10 µM).[8]
-
Allow cells to grow for 1-2 weeks until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to determine the effect on proliferative capacity.
-
Conclusion
The this compound peptide is a powerful research tool for elucidating the immunomodulatory role of the VIP signaling axis. Its ability to block VIP receptors enhances Th1-mediated cellular immunity, making it a valuable agent for studying anti-viral and anti-tumor responses. Furthermore, its direct anti-proliferative effects on certain cancers open additional avenues of investigation. The protocols and data presented in this guide offer a solid foundation for researchers aiming to incorporate this compound into their studies of immunology, oncology, and drug development.
References
- 1. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction by VIP and PACAP Receptors [mdpi.com]
- 4. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 6. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of VIP signaling enhances antiviral immunity and improves survival in murine cytomegalovirus-infected allogeneic bone marrow transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
VIPhyb Experimental Protocol for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
VIPhyb is a synthetic peptide that acts as a potent and specific antagonist for the receptors of the Vasoactive Intestinal Polypeptide (VIP).[1][2] By blocking VIP-mediated signaling, this compound has demonstrated significant potential in preclinical in vitro and in vivo models across oncology, immunology, and infectious diseases.[1][2][3] VIP is a neuropeptide that, upon binding to its receptors (VPAC1, VPAC2, and PAC1), triggers a cascade of intracellular events that can influence cell proliferation, differentiation, and immune responses.[2][4] this compound effectively inhibits these downstream pathways, leading to increased T-cell immunity, downregulation of the immune checkpoint protein PD-1, inhibition of cancer cell growth, and a reduction in inflammatory cytokine expression.[1][2][5]
These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a competitive antagonist of VIP receptors, which are G-protein coupled receptors (GPCRs).[2] By binding to these receptors, this compound blocks the binding of VIP and the subsequent activation of downstream signaling cascades. The primary signaling pathway inhibited by this compound is the adenylyl cyclase/cAMP pathway.[4] Inhibition of this pathway prevents the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[2] Additionally, this compound can also affect other signaling pathways coupled to VIP receptors, such as the Phospholipase C (PLC)/Calcium pathway and the p38 MAPK pathway.[2][4] The collective effect of this inhibition is the modulation of cellular processes like proliferation, apoptosis, and immune cell activation.[2][6]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the VIP signaling pathway antagonized by this compound and a general experimental workflow for in vitro studies.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from various in vitro studies.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not Specified | 500 nM | [1] |
| NCI-H157 | Non-Small Cell Lung Cancer | 125I-labeled VIP binding | 0.7 µM | [3][7][8] |
| NCI-H838 | Non-Small Cell Lung Cancer | 125I-labeled VIP binding | 0.7 µM | [3][7][8] |
| U87 | Glioblastoma | 125I-PACAP-27 binding | 500 nM | [9] |
Table 2: Effect of this compound on Cell Proliferation and Signaling
| Cell Line/Cell Type | Assay | This compound Concentration | Effect | Reference |
| NCI-H838 | Colony Formation | 1 µM | ~50% inhibition of colony formation | [3][7][8] |
| U87, U118, U373 | Clonogenic Assay | 10 µM | Significant inhibition of proliferation | [9] |
| NCI-H838 | cAMP Measurement | 10 µM | Inhibited VIP (10 nM)-induced 5-fold increase in cAMP | [3][7][8] |
| Lymphocytes | VIP Binding | 5 µM | Half-maximal inhibition of VIP binding | [2][10] |
| Lymphocytes | cAMP Generation | 10 µM | Maximal inhibition of VIP-induced cAMP generation | [2][10] |
| Splenic T-cells | T-cell Proliferation | Not Specified | Enhanced proliferation in response to anti-CD3 stimulation | [6][11] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on glioblastoma cell growth.[9]
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U87, U118, U373)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V Staining)
This protocol is based on the methodology used to measure apoptosis in leukemia cells treated with this compound.[6]
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., C1498)
-
Complete cell culture medium
-
This compound
-
Annexin V Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture cells with the desired concentrations of this compound for a specified time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., daunorubicin) and a negative (untreated) control.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and a viability dye (e.g., Sytox blue or Propidium Iodide) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
cAMP Measurement Assay
This protocol is based on the methods used to assess the inhibition of VIP-induced cAMP production by this compound.[3][7][8]
Objective: To measure the effect of this compound on intracellular cAMP levels.
Materials:
-
Cell line of interest (e.g., NCI-H838)
-
Serum-free medium
-
This compound
-
VIP
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of VIP (e.g., 10 nM) for 15 minutes.
-
Lyse the cells using the lysis buffer provided in the cAMP EIA kit.
-
Measure the intracellular cAMP levels in the cell lysates according to the manufacturer's instructions for the EIA kit.
-
Determine the concentration of cAMP from a standard curve.
T-cell Proliferation Assay (CFSE Dilution)
This protocol is adapted from the methodology used to assess the effect of this compound on T-cell proliferation.[6]
Objective: To evaluate the effect of this compound on T-cell proliferation.
Materials:
-
Splenic T-cells
-
Complete RPMI-1640 medium
-
This compound
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 antibody
-
96-well plate
-
Flow cytometer
Procedure:
-
Isolate splenic T-cells using a T-cell isolation kit.
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Wash the plate to remove unbound antibody.
-
Seed the CFSE-labeled T-cells in the anti-CD3 coated plate.
-
Add various concentrations of this compound to the wells.
-
Culture the cells for 48-72 hours.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Signal Transduction by VIP and PACAP Receptors [mdpi.com]
- 5. Pharmacological inhibition of VIP signaling enhances antiviral immunity and improves survival in murine cytomegalovirus-infected allogeneic bone marrow transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 11. ETD | Vasoactive Intestinal Peptide Antagonist Enhances T cell Proliferation and Synergizes with PD-1 Antibodies to Promote Anti-Melanoma T cell Immune Responses | ID: h128nd71m | Emory Theses and Dissertations [etd.library.emory.edu]
Application Notes and Protocols for In Vivo Administration of VIPhyb in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIPhyb is a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, including VPAC1, VPAC2, and PAC1.[1] By blocking VIP signaling, this compound has demonstrated significant immunomodulatory effects, leading to enhanced anti-tumor and anti-viral T-cell immunity.[2][3][4] These application notes provide a comprehensive overview of the in vivo administration of this compound in various mouse models, detailing its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with potent anti-inflammatory properties.[4] It exerts its effects by binding to G-protein coupled receptors (GPCRs) - VPAC1, VPAC2, and PAC1 - which are expressed on various immune cells, including T-cells and dendritic cells (DCs).[1] Activation of these receptors initiates downstream signaling cascades, primarily through the adenylyl cyclase/cAMP/PKA pathway, but also involving PLC/PKC and p38 MAPK pathways.[1][5] This signaling ultimately leads to reduced T-cell proliferation and pro-inflammatory cytokine secretion.[1][4]
This compound acts as a competitive antagonist at these receptors, effectively blocking the immunosuppressive effects of VIP.[1] This blockade results in:
-
Enhanced T-cell Immunity: Increased numbers of effector and memory CD8+ T-cells.[3]
-
Downregulation of Immune Checkpoints: Reduced expression of PD-1 on T-cells and PD-L1 on DCs.[3][4]
-
Increased Pro-inflammatory Cytokine Production: Elevated secretion of IFN-γ and TNF-α.[4]
-
Enhanced Antigen-Presenting Cell (APC) Function: Increased expression of co-stimulatory molecules like CD80 and CD86, and MHC-II on DCs.[3]
Signaling Pathway of VIP and this compound Intervention
The following diagram illustrates the signaling pathway initiated by VIP and the point of intervention by this compound.
Caption: VIP signaling pathway and this compound's antagonistic action.
Quantitative Data Summary
The following tables summarize the quantitative outcomes observed in various mouse models following this compound administration.
Table 1: Effects of this compound in Murine Cytomegalovirus (mCMV) Infection Models [1][3]
| Parameter | Mouse Strain | This compound Treatment | Control (PBS) | Outcome |
| Survival Rate | BALB/c | 80% | 20% | Increased survival[3] |
| C57BL/6 | 75% | 0% | Increased survival[3] | |
| Viral Load (Liver PFU) | BALB/c & C57BL/6 | 3-4 fold reduction | - | Enhanced viral clearance[3] |
| mCMV-tetramer+ CD8+ T-cells (per spleen) | C57BL/6 | >860,000 ± 125,000 | 584,000 ± 32,000 | Increased antigen-specific T-cells[1][3] |
Table 2: Effects of this compound in Acute Leukemia Mouse Models [4]
| Parameter | Leukemia Model | This compound Treatment | Control (Vehicle) | Outcome |
| Survival Rate | C1498 (AML) & LBRM (T-ALL) | 30-50% | 0-20% | Significantly enhanced survival[4] |
| PD-1 Expression on CD4+ T-cells | C1498 | Significantly lower | - | Reduced immune checkpoint expression[4] |
| Pro-inflammatory Cytokines | C1498 & LBRM | Higher levels of IFN-γ & TNF-α | - | Enhanced pro-inflammatory response[4] |
Table 3: Effects of this compound in DSS-Induced Colitis Model [6]
| Parameter | Mouse Strain | This compound Treatment (1 µM, i.p.) | Control (Vehicle) | Outcome |
| Body Weight Loss | Wild-Type | -11.78 ± 1.14% | -16.69 ± 1.13% | Significant reduction in weight loss[6] |
| Colonic Weight/Length Ratio | Wild-Type | 3.07 ± 0.14 | 3.97 ± 0.13 | Significant reduction in colonic inflammation[6] |
| Colonic Cytokine Expression | Wild-Type | Significantly lower IL-1, TNF-α, IL-6 | - | Reduced inflammatory cytokine expression[6] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in commonly used mouse models.
Protocol 1: this compound Administration in Murine Cytomegalovirus (mCMV) Infection Model
This protocol is based on studies demonstrating enhanced anti-viral immunity with this compound treatment.[1][3]
Materials:
-
This compound peptide (e.g., from New England Peptide)[4]
-
Sterile, molecular-grade water
-
Sterile Phosphate-Buffered Saline (PBS)
-
mCMV (Smith strain)
-
C57BL/6 or BALB/c mice
-
Syringes and needles for injection
Procedure:
-
This compound Preparation:
-
Animal Dosing Regimen:
-
mCMV Infection:
-
On day 0 (after the first this compound dose), infect mice with mCMV via intraperitoneal (i.p.) injection.
-
Lethal doses used in studies include 5x10⁴ PFU for BALB/c and 1x10⁶ PFU for C57BL/6 mice.[1] Non-lethal doses for studying immune responses are 4x10³ PFU for BALB/c and 1x10⁵ PFU for C57BL/6.[1][3]
-
-
Monitoring and Endpoint Analysis:
-
Monitor mouse body weight twice weekly and survival daily.[1][3]
-
At specified time points (e.g., days 3, 7, 10, 17 post-infection), euthanize a subset of mice.[1][3]
-
Collect spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T-cells, NK cells, PD-1 expression).[1][3]
-
Collect livers for viral load quantification by plaque assay and histological analysis.[1][3]
-
Protocol 2: this compound Administration in an Acute Leukemia Model
This protocol is designed to assess the anti-tumor effects of this compound in murine models of leukemia.[4]
Materials:
-
This compound peptide
-
Sterile, molecular-grade water and PBS
-
Leukemia cell line (e.g., C1498 for AML)
-
C57BL/6 mice
-
Syringes and needles
Procedure:
-
This compound Preparation: Prepare this compound solution as described in Protocol 1 (10 µg in 200 µL PBS).[4]
-
Tumor Inoculation:
-
Inject mice intravenously (i.v.) or subcutaneously (s.c.) with the leukemia cell line.
-
-
Animal Dosing Regimen:
-
Early Treatment: Begin daily s.c. injections of this compound (10 µ g/mouse ) on the day of or the day before tumor cell injection. Continue for 7 consecutive days.[4]
-
Delayed Treatment: In some experimental setups, treatment can be delayed until day 8 post-tumor cell injection to assess efficacy against established tumors.[4]
-
Administer sterile PBS to the control group.[4]
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice for signs of tumor burden and overall health.
-
Track survival over time.
-
At defined time points (e.g., day 15 and 30 post-inoculation), collect peripheral blood for flow cytometric analysis of T-cell populations and PD-1 expression.[4]
-
At the experimental endpoint, assess tumor burden in relevant organs (e.g., spleen, liver, bone marrow).
-
Protocol 3: this compound Administration in a DSS-Induced Colitis Model
This protocol outlines the use of this compound to ameliorate inflammation in a model of inflammatory bowel disease.[6]
Materials:
-
This compound peptide
-
Sterile saline or PBS
-
Dextran Sodium Sulfate (DSS)
-
Wild-type mice
-
Syringes and needles
Procedure:
-
This compound Preparation: Prepare this compound solution for injection. Doses ranging from 0.1 to 1 µM have been tested.[2][6]
-
Induction of Colitis:
-
Provide mice with drinking water containing 2.5% (wt/vol) DSS to induce colitis.[6]
-
-
Animal Dosing Regimen:
-
Monitoring and Endpoint Analysis:
-
Monitor clinical signs of colitis daily, including body weight, stool consistency, and presence of blood.[6]
-
At the end of the experiment, euthanize mice and collect colons.
-
Measure colon length and weight to determine the weight/length ratio as an indicator of inflammation.[6]
-
Perform histological analysis of colon sections to assess mucosal damage and immune cell infiltration.[6]
-
Quantify the expression of inflammatory cytokines (e.g., IL-1, TNF-α, IL-6) in colonic tissue via qPCR or ELISA.[6]
-
Experimental Workflow Visualization
The following diagram provides a generalized workflow for in vivo studies involving this compound administration.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 4. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Vasoactive Intestinal Polypeptide (VIP) Induces Resistance to Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reconstituting and Storing VIPhyb Peptide Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIPhyb is a synthetic peptide antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, including VPAC1, VPAC2, and PAC1. By blocking the signaling pathways of VIP, this compound has demonstrated potential in various research areas, including oncology, immunology, and virology. It has been shown to inhibit cancer cell proliferation, enhance anti-viral T-cell immunity, and modulate inflammatory responses.[1][2][3] Proper handling, reconstitution, and storage of this compound peptide are critical to ensure its stability and biological activity in experimental settings. These application notes provide detailed protocols and guidelines for the effective use of this compound peptide solution.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound peptide based on available literature.
| Parameter | Cell Line | Value | Reference |
| IC50 (125I-VIP binding) | NCI-H157, NCI-H838 (NSCLC) | 0.7 µM | [4] |
| IC50 (125I-PACAP-27 binding) | U87 (Glioblastoma) | 500 nM | [5] |
| IC50 (Cell Proliferation) | NCI-H1299 (NSCLC) | 500 nM | [2] |
| Maximal Inhibition of VIP-induced cAMP | Lymphocytes | 10 µM | [6][7] |
Table 1: In Vitro Efficacy of this compound
| Application | Concentration/Dosage | Notes | Reference |
| In Vitro T-cell Assays | 10 µM | Inhibition of CREB phosphorylation, enhancement of proliferation. | [8] |
| In Vitro Colony Formation Assay | 1 µM | Inhibition of colony formation in NSCLC cells. | [4] |
| In Vitro Glioblastoma Proliferation | 10 µM | Significant inhibition of proliferation in U87, U118, and U373 cells. | [5] |
| In Vivo Anti-leukemia Studies (mice) | 10 µ g/mouse (s.c. daily) | Enhanced T-cell immunity and survival. | [8] |
| In Vivo Anti-viral Studies (mice) | 10 µ g/mouse (s.c. daily) | Enhanced viral clearance and survival. | [1][3] |
| In Vivo Glioblastoma Xenograft (mice) | 0.4 µg/kg | Inhibition of tumor proliferation. | [5] |
Table 2: Recommended Starting Concentrations and Dosages for this compound
| Form | Temperature | Duration | Notes | Reference |
| Lyophilized | -20°C to -80°C | Years | Store in a desiccator, protected from light. | [9] |
| Lyophilized | 2-8°C | Short-term | [10] | |
| Reconstituted Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [4] |
| Reconstituted Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [4] |
| Reconstituted in acidic buffer (pH 5-6) | -20°C | Weeks to months | Recommended for peptides prone to degradation in solution. | [9] |
Table 3: Storage and Stability of this compound Peptide
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, molecular-grade water or sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.
-
Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the desired volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mg/mL). For in vivo studies, reconstitution in sterile water followed by dilution in sterile PBS has been documented.[8]
-
Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.
-
Once dissolved, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding polypropylene tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the peptide name, concentration, and date of reconstitution.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro T-Cell Proliferation Assay using this compound
This protocol is based on methodologies described for assessing the effect of this compound on T-cell proliferation.[8]
Materials:
-
Primary T-cells (e.g., purified murine splenic T-cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Anti-CD3 antibody (for T-cell stimulation)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound peptide stock solution
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolate primary T-cells using a standard protocol (e.g., negative selection kit).
-
Label the T-cells with CFSE according to the manufacturer's instructions. Typically, a concentration of 1-5 µM CFSE is used.
-
Coat the wells of a 96-well plate with anti-CD3 antibody at an appropriate concentration (e.g., 1-5 µg/mL) overnight at 4°C or for 2 hours at 37°C. Wash the wells with sterile PBS to remove unbound antibody.
-
Seed the CFSE-labeled T-cells into the anti-CD3 coated wells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add this compound to the appropriate wells at the desired final concentrations (e.g., a titration from 1 µM to 20 µM). Include a vehicle control (the same solvent used to dissolve this compound).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in daughter cells.
Visualizations
This compound Signaling Pathway
Caption: this compound antagonizes VIP receptors, inhibiting downstream signaling.
Experimental Workflow: T-Cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation with this compound.
Disclaimer
This document is intended for research purposes only and is not a substitute for the manufacturer's product information sheet. Researchers should always consult the product-specific documentation and relevant literature for the most accurate and up-to-date information. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. Vasoactive Intestinal Peptide - LKT Labs [lktlabs.com]
- 2. lifetein.com [lifetein.com]
- 3. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. purehealthpeptides.com [purehealthpeptides.com]
- 6. bachem.com [bachem.com]
- 7. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. genscript.com [genscript.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. biocat.com [biocat.com]
Application Notes and Protocols for Subcutaneous VIPhyb Administration in Murice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the subcutaneous administration of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, in murine research models. This document outlines the mechanism of action, dosage recommendations, detailed experimental protocols, and expected outcomes based on preclinical studies.
Introduction to this compound
This compound is a synthetic peptide that acts as an antagonist to the receptors of Vasoactive Intestinal Peptide (VIP), primarily the VPAC1 and VPAC2 receptors. By blocking VIP signaling, this compound has been shown to modulate immune responses, inhibit tumor growth, and reduce inflammation in various mouse models. Its therapeutic potential is being explored in oncology, immunology, and infectious diseases.[1]
Mechanism of Action
Vasoactive Intestinal Peptide is a neuropeptide with immunosuppressive properties. It exerts its effects by binding to G protein-coupled receptors (GPCRs), which leads to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately suppresses T-cell proliferation and the secretion of pro-inflammatory cytokines.
This compound competitively inhibits the binding of VIP to its receptors, thereby blocking this immunosuppressive signaling pathway. This blockade leads to an enhanced T-cell mediated immune response, characterized by increased T-cell proliferation, reduced expression of the immune checkpoint protein PD-1, and elevated secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2]
Figure 1: this compound Mechanism of Action
Quantitative Data Summary
The following tables summarize the quantitative outcomes observed in various preclinical mouse models following subcutaneous administration of this compound.
Table 1: this compound Dosage and Survival Outcomes in Murine Models
| Mouse Model | This compound Dosage | Administration Schedule | Control Group Outcome | This compound Group Outcome | Reference |
| C1498 Leukemia | 10 µ g/mouse | Daily s.c. for 7 days | 0-20% survival | 30-50% survival | [2] |
| LBRM Leukemia | 10 µ g/mouse | Daily s.c. for 7 days | Not specified | Significantly enhanced survival | [2] |
| mCMV Infection (BALB/c) | 10 µ g/mouse | Daily s.c. for 7 days | 20% survival | Markedly enhanced survival | [3] |
| mCMV Infection (C57BL/6) | 10 µ g/mouse | Daily s.c. for 7 days | 0% survival | Markedly enhanced survival | [3] |
Table 2: Anti-Tumor Efficacy of this compound in Murine Cancer Models
| Cancer Model | Mouse Strain | This compound Dosage | Administration Schedule | Metric | Outcome | Reference |
| Non-Small Cell Lung Cancer Xenograft | Nude | 10 µ g/mouse | Daily s.c. | Xenograft formation | ~80% inhibition | [4] |
| Glioblastoma Xenograft (U87) | Nude | 0.4 µg/kg | Daily s.c. | Tumor volume | Significant reduction | [5] |
| CT26 Colon Cancer | SCID | Not specified | Daily s.c. for 14 days | Tumor growth | Significant reduction | [6] |
| CT26 Colon Cancer (in combination with anti-PD-1) | BALB/c | 30 µ g/mouse | Daily s.c. | Tumor volume | 68% reduction (combination) vs. 50% (anti-PD-1 alone) | [7] |
Table 3: Immunomodulatory Effects of this compound in Mice
| Mouse Model | This compound Dosage | Key Findings | Reference |
| mCMV Infection | 10 µ g/mouse | Increased numbers of effector/memory CD8+ T-cells and mature NK cells.[3] | [3] |
| mCMV Infection | 10 µ g/mouse | Increased numbers of IFN-γ and TNF-α-expressing NK and T-cells.[3] | [3] |
| Leukemia Model | 10 µ g/mouse | Increased numbers of CD8+ T-cells and reduced PD-1 expression.[2] | [2] |
| CT26 Colon Cancer | Not specified | Increased M1/M2 macrophage ratio in the tumor microenvironment.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, molecular-grade water
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Reconstitution:
-
Allow the lyophilized this compound peptide vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in sterile, molecular-grade water to a stock concentration (e.g., 1 mg/mL). The exact volume of water will depend on the amount of peptide in the vial.
-
Gently vortex to ensure the peptide is fully dissolved.
-
-
Dilution:
-
Based on the desired final injection concentration and volume, dilute the reconstituted this compound stock solution with sterile PBS.
-
For a common dosage of 10 µg per 200 µL injection, a working solution of 50 µg/mL is required.[2]
-
-
Storage:
-
The reconstituted stock solution can be aliquoted and stored at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
The diluted working solution should be prepared fresh for each set of injections.
-
Figure 2: this compound Preparation Workflow
Protocol 2: Subcutaneous Injection in Mice
Materials:
-
Prepared this compound working solution
-
Sterile syringes (e.g., 0.5 mL or 1 mL)
-
Mouse restrainer (optional)
-
70% ethanol and gauze (optional)
Procedure:
-
Animal Restraint:
-
Injection Site Preparation:
-
Injection:
-
Create a "tent" of skin at the injection site by gently lifting the skin.[1][9]
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.[8]
-
Gently aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood enters the syringe, withdraw the needle and re-insert at a different location with a fresh needle and syringe.[10]
-
Slowly depress the plunger to inject the full volume (typically 100-200 µL).[11]
-
Withdraw the needle and gently apply pressure to the injection site with gauze if necessary.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions. A small bleb under the skin at the injection site is normal and will be absorbed.[8]
-
Protocol 3: Analysis of Splenic Immune Cells by Flow Cytometry
Materials:
-
Mouse spleens
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 0.5-2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against desired cell surface and intracellular markers
-
Fixation and permeabilization buffers (for intracellular staining)
-
Flow cytometer
Procedure:
-
Spleen Homogenization:
-
Aseptically harvest the spleen from the euthanized mouse and place it in a petri dish with cold RPMI 1640.
-
Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer using the plunger of a syringe.[12]
-
Rinse the strainer with RPMI to collect the remaining cells.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 2-5 minutes at room temperature.
-
Add an excess of RPMI or PBS to stop the lysis and centrifuge.
-
-
Cell Staining:
-
Wash the splenocytes with FACS buffer and resuspend to a concentration of 1x10^7 cells/mL.[13]
-
Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.[13]
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (if required):
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add the intracellular antibody cocktail and incubate.
-
Wash the cells with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells before identifying specific immune cell populations.[14]
-
Figure 3: Flow Cytometry Workflow for Splenocytes
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasoactive intestinal peptide blockade suppresses tumor growth by regulating macrophage polarization and function in CT26 tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The VIPR2-selective antagonist KS-133 changes macrophage polarization and exerts potent anti-tumor effects as a single agent and in combination with an anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. research.unc.edu [research.unc.edu]
- 10. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 11. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Spleen Cell Isolation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Mouse Splenocytes [bdbiosciences.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for Cell Culture Assays Using VIPhyb Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing VIPhyb, a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist, in various cell culture assays. This compound is a valuable tool for investigating the roles of VIP and its receptors (VPAC1 and VPAC2) in diverse biological processes, including immunology, oncology, and neurobiology.[1] By blocking VIP-mediated signaling, this compound allows for the elucidation of pathway-specific effects and the evaluation of therapeutic potential.
Mechanism of Action
Vasoactive Intestinal Peptide (VIP) is a neuropeptide that exerts its effects by binding to two high-affinity G protein-coupled receptors: VPAC1 and VPAC2.[2][3] Activation of these receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][4][5] This initiates a signaling cascade involving Protein Kinase A (PKA), which can modulate various cellular functions, including cell proliferation, differentiation, and cytokine secretion.[2][4] The VIP signaling pathway can also involve Phospholipase C (PLC) and the phosphatidylinositol 3-kinase (PI3K) pathway.[4][5] this compound is a competitive antagonist that blocks the binding of VIP to its receptors, thereby inhibiting these downstream signaling events.[6][7]
Below is a diagram illustrating the VIP receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies using this compound in cell culture assays.
Table 1: Inhibitory Concentrations (IC50) of this compound in Different Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| NCI-H1299 | Cell Proliferation | 500 nM | [1] |
| NCI-H157 & NCI-H838 | 125I-VIP Binding | 0.7 µM | [8][9] |
| U87, U118, U373 (Glioblastoma) | 125I-PACAP-27 Binding | ~500 nM | [10] |
| Cortical Astrocytes | 125I-VIP Binding (High Affinity Site) | 45 pM | [7] |
| Cortical Astrocytes | 125I-VIP Binding (Low Affinity Site) | 74 nM | [7] |
| MCF7, SKBR3, T47D, ZR75-1, MDA-MB231 (Breast Cancer) | 125I-VIP Binding | 0.03-0.06 µM | [11] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Type | This compound Concentration | Effect | Reference |
| CREB Phosphorylation Inhibition | Murine Splenic T cells | 10 µM | Inhibition of VIP-induced CREB phosphorylation | [12] |
| T-cell Proliferation | Murine Splenic T cells | Not specified, but enhanced proliferation | Enhanced proliferation in response to CD3 stimulation | [12] |
| cAMP Inhibition | NCI-H838 | 10 µM | Inhibited VIP-induced cAMP increase | [8][9] |
| cAMP Inhibition | U87 Glioblastoma | Not specified, but effective | Inhibited PACAP-27-induced cAMP elevation | [10] |
| Cytosolic Ca2+ Inhibition | U87 Glioblastoma | Not specified, but effective | Inhibited PACAP-27-induced Ca2+ elevation | [10] |
| Clonogenic Assay | U87, U118, U373 Glioblastoma | 10 µM | Significantly inhibited cell proliferation | [10] |
| Colony Formation | NCI-H838 | 1 µM | Inhibited colony formation by ~50% | [8][9] |
| Apoptosis | C1498 (Murine Leukemia) | Not specified | No direct effect on tumor cell growth or survival in vitro | [12] |
| Cytokine Expression | Murine Splenocytes | Not specified | Decreased expression of inflammatory cytokines | [1] |
Experimental Protocols
Here are detailed protocols for key experiments using the this compound antagonist.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram:
Materials:
-
Target cell line (e.g., NCI-H1299, U87)
-
Complete cell culture medium
-
This compound (reconstituted in a suitable solvent, e.g., sterile water or DMSO)
-
VIP or PACAP-27 (optional, as a stimulant)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. If investigating antagonism, also prepare solutions of VIP or PACAP-27.
-
Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound and/or VIP/PACAP-27 to the wells. Include appropriate controls (vehicle control, VIP/PACAP-27 only, this compound only).
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
CREB Phosphorylation Assay (Phospho-Flow Cytometry)
This protocol measures the inhibitory effect of this compound on VIP-induced phosphorylation of CREB in T cells.[12]
Workflow Diagram:
Materials:
-
Isolated murine splenic T cells
-
Complete RPMI medium with 0.5% fetal bovine serum
-
This compound (10 µM)
-
VIP (1 nM or 100 pM)
-
Phospho-flow cytometry buffer set (e.g., BD Phosflow)
-
Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-CD8, and anti-phospho-CREB (pS133)
-
Flow cytometer
Procedure:
-
Isolate splenic T cells from mice using a T cell isolation kit.[12]
-
Culture the isolated T cells overnight in complete RPMI containing 0.5% FBS to reduce basal CREB phosphorylation.[12]
-
Pre-incubate the cells with 10 µM this compound for 30 minutes at 37°C.[12]
-
Stimulate the cells with either 1 nM or 100 pM VIP for 15 minutes.[12]
-
Immediately fix the cells using a phospho-flow cytometry fixation buffer according to the manufacturer's protocol.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against CD3, CD4, CD8, and phospho-CREB (pS133) for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend them in an appropriate buffer for flow cytometry.
-
Acquire the data on a flow cytometer and analyze the mean fluorescence intensity of phospho-CREB in the gated CD4+ and CD8+ T cell populations.
Intracellular Cytokine Staining Assay
This assay is used to determine the effect of this compound on the production of intracellular cytokines, such as TNF-α and IFN-γ, in immune cells.[6][12]
Materials:
-
Isolated immune cells (e.g., splenocytes, PBMCs)
-
Complete culture medium
-
This compound
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., TNF-α, IFN-γ)
-
Flow cytometer
Procedure:
-
Culture isolated immune cells in the presence or absence of this compound for a predetermined period.
-
For the last 4-6 hours of culture, add a cell stimulation cocktail and a protein transport inhibitor to the cells.
-
Harvest the cells and wash them with PBS.
-
Stain for cell surface markers by incubating the cells with fluorescently labeled antibodies.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular cytokines by incubating the cells with fluorescently labeled anti-cytokine antibodies in the permeabilization buffer.
-
Wash the cells and resuspend them for flow cytometry analysis.
-
Acquire data and analyze the percentage of cytokine-producing cells within specific cell populations.
Conclusion
This compound is a versatile and potent antagonist for studying the physiological and pathological roles of the VIP signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to design and execute a variety of cell-based assays. Proper experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An antagonist to vasoactive intestinal peptide affects cellular functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis in Response to VIPhyb Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIPhyb is a synthetic antagonist of the Vasoactive Intestinal Peptide (VIP) receptors. VIP is a neuropeptide that exerts a wide range of biological functions, including regulation of cell growth, differentiation, and survival. In certain cancer cell types, such as hepatocellular carcinoma, VIP has been shown to induce apoptosis, a form of programmed cell death, by modulating the cAMP/Bcl-xL signaling pathway[1][2]. As a VIP receptor antagonist, this compound is expected to block the downstream effects of VIP, potentially inhibiting VIP-induced apoptosis or modulating other apoptotic pathways.
These application notes provide detailed protocols for investigating the effect of this compound on apoptosis using two standard methods: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry, and Caspase-3 activity assays. These assays allow for the quantitative assessment of apoptosis and the elucidation of the potential mechanisms by which this compound may influence cell death pathways.
Data Presentation
The following table represents hypothetical data from an experiment designed to investigate the effect of this compound on apoptosis induced by a hypothetical agent in a cancer cell line.
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Change in Caspase-3 Activity |
| Vehicle Control | 5.2 ± 0.8 | 2.1 ± 0.4 | 1.0 ± 0.1 |
| Apoptosis Inducer (e.g., Doxorubicin) | 35.8 ± 2.5 | 15.4 ± 1.9 | 4.5 ± 0.5 |
| This compound | 6.1 ± 1.0 | 2.5 ± 0.6 | 1.1 ± 0.2 |
| Apoptosis Inducer + this compound | 20.5 ± 1.8 | 8.7 ± 1.2 | 2.3 ± 0.3 |
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis based on the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[3] Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[3][4]
Materials:
-
This compound
-
Cell line of interest (e.g., human glioblastoma U87 cells)[5]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[6]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound, an apoptosis inducer (positive control), and a combination of both. Include a vehicle-treated control group. Incubate for the desired period (e.g., 24-48 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells that have detached), by centrifugation at 200 x g for 5 minutes.[4]
-
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.[4] Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and a phycoerythrin emission signal detector for PI.[6]
Interpretation of Results:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[7][8] This assay measures the activity of caspase-3 through the cleavage of a specific substrate, resulting in the release of a chromophore or fluorophore that can be quantified.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Lysis Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)[7][9]
-
Reaction Buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the Annexin V assay protocol.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Activity Measurement:
-
Data Acquisition: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation of 380 nm and emission of 460 nm (for AMC) using a microplate reader.[9]
Data Analysis: The fold increase in caspase-3 activity can be determined by comparing the absorbance or fluorescence of the treated samples to the untreated control.[9]
Visualizations
Caption: Experimental workflow for apoptosis assays with this compound.
Caption: Hypothesized signaling pathway of this compound in apoptosis.
References
- 1. Vasoactive intestinal peptide increases apoptosis of hepatocellular carcinoma by inhibiting the cAMP/Bcl‐xL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasoactive intestinal peptide increases apoptosis of hepatocellular carcinoma by inhibiting the cAMP/Bcl-xL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 5. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. caspase3 assay [assay-protocol.com]
- 8. biogot.com [biogot.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mpbio.com [mpbio.com]
Measuring Cell Proliferation with VIPhyb: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIPhyb is a synthetic peptide that acts as a potent and selective antagonist for the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2.[1][2] VIP, a neuropeptide, and its receptors are increasingly recognized for their role in promoting the proliferation and survival of various cancer cells.[3][4] By blocking the binding of VIP to its receptors, this compound effectively inhibits downstream signaling pathways that are crucial for tumor growth.[3][5] This application note provides detailed protocols for measuring the anti-proliferative effects of this compound on cancer cell lines using common in vitro assays and summarizes key quantitative data from published studies.
Mechanism of Action: Inhibition of VIP-Mediated Signaling
Vasoactive Intestinal Peptide (VIP) and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are neuropeptides that bind to a class of G protein-coupled receptors (GPCRs), namely VPAC1, VPAC2, and PAC1.[5] Upon ligand binding, these receptors, which are often overexpressed in cancer cells, activate downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
The primary signaling pathway initiated by VIP receptor activation involves the coupling to Gαs proteins. This activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[3][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate the expression of genes involved in cell cycle progression and proliferation.[5][6] Additionally, these receptors can also couple to Gαq and Gαi proteins, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium levels and Protein Kinase C (PKC) activation, further contributing to cell growth.[5]
This compound, as a competitive antagonist, binds to these VIP receptors and prevents the binding of VIP and PACAP. This blockade effectively abrogates the activation of the aforementioned downstream signaling pathways, leading to an inhibition of cell proliferation.
Data Presentation: Anti-Proliferative Activity of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on the proliferation of various cancer cell lines as reported in the literature.
Table 1: Inhibition of Non-Small Cell Lung Cancer (NSCLC) Cell Proliferation by this compound
| Cell Line | Assay Type | This compound Concentration | % Inhibition / IC50 | Reference |
| NCI-H838 | Clonogenic Assay | 1 µM | ~50% | [3] |
| NCI-H157 | Radioligand Binding | 0.7 µM | IC50 | [3] |
| NCI-H838 | Radioligand Binding | 0.7 µM | IC50 | [3] |
| NCI-H1299 | Not Specified | 500 nM | IC50 | [1] |
Table 2: Inhibition of Glioblastoma Cell Proliferation by this compound
| Cell Line | Assay Type | This compound Concentration | Observation | Reference |
| U87 | Clonogenic Assay | 10 µM | Significant Inhibition | [7] |
| U118 | Clonogenic Assay | 10 µM | Significant Inhibition | [7] |
| U373 | Clonogenic Assay | 10 µM | Significant Inhibition | [7] |
| U87 | MTT Assay | Concentration-dependent | Inhibition of Growth | [7] |
Experimental Protocols
This section provides detailed methodologies for assessing the anti-proliferative effects of this compound using two standard in vitro assays: the MTT assay and the Clonogenic assay.
Experimental Workflow: In Vitro Proliferation Assays
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., NCI-H838, U87)
-
Complete cell culture medium
-
This compound peptide
-
Vehicle control (e.g., sterile water or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the cell line.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Clonogenic Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of cell reproductive integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound peptide
-
Vehicle control
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates containing 2 mL of complete medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
-
This compound Treatment:
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks at 37°C in a humidified 5% CO₂ incubator. The medium can be changed every 3-4 days if necessary.
-
Monitor the plates until colonies of at least 50 cells are visible in the control wells.
-
-
Fixation and Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the wells with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of crystal violet staining solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the background is clear.
-
-
Colony Counting:
-
Allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
Conclusion
This compound presents a promising tool for cancer research and drug development due to its ability to inhibit cell proliferation by antagonizing VIP receptors. The protocols outlined in this application note provide a framework for researchers to effectively measure the anti-proliferative effects of this compound in various cancer cell lines. The provided quantitative data serves as a valuable reference for designing experiments and interpreting results. Further investigation into the efficacy of this compound in combination with other anti-cancer agents may reveal synergistic effects and new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A vasoactive intestinal peptide antagonist inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. mdpi.com [mdpi.com]
- 6. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
VIPhyb In Vitro Reconstitution and Handling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIPhyb is a synthetic peptide that acts as a potent and versatile antagonist of the Vasoactive Intestinal Peptide (VIP) receptors. By competitively inhibiting the binding of VIP to its receptors, this compound effectively blocks the downstream signaling pathways initiated by VIP. This antagonism has significant implications for various research areas, including oncology, immunology, and virology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, glioblastoma, and breast cancer[1]. In the context of immunology and infectious diseases, this compound has demonstrated the ability to enhance T-cell immunity and promote viral clearance, making it a valuable tool for studying immune responses[2].
These application notes provide detailed protocols for the in vitro reconstitution, handling, and application of this compound to ensure optimal performance and experimental reproducibility.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published research.
Table 1: this compound Inhibitory Concentrations (IC50)
| Cell Line/System | Target | IC50 Value | Reference |
| NCI-H1299 (Non-small cell lung cancer) | VIP Receptor Binding | 500 nM | [2] |
| U87 (Glioblastoma) | 125I-PACAP-27 Binding | 500 nM | [3] |
| Lymphocytes | VIP Receptor Binding | 5 µM | [4][5] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 4 years | Store in a desiccator to prevent moisture absorption. |
| Reconstituted Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Reconstituted Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the procedure for reconstituting lyophilized this compound powder to create a stock solution.
Materials:
-
This compound lyophilized powder
-
Sterile, molecular-grade water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.
-
Reconstitution: Carefully open the vial and add the appropriate volume of sterile, molecular-grade water to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM). Do not squirt the water directly onto the peptide powder; instead, gently run it down the side of the vial.
-
Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide. Avoid vigorous shaking or vortexing , as this can cause the peptide to aggregate or degrade. If necessary, let the vial sit at room temperature for a few minutes to allow for complete dissolution.
-
Dilution (Optional): Once the peptide is fully dissolved in water, it can be further diluted to the desired final stock concentration using sterile PBS (pH 7.4).
-
Aliquoting and Storage: Aliquot the reconstituted this compound stock solution into sterile, low-protein binding microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cell-Based Assay Using this compound
This protocol provides a general workflow for utilizing the reconstituted this compound in a typical in vitro cell-based assay to assess its antagonistic activity.
Materials:
-
Reconstituted this compound stock solution (from Protocol 1)
-
Cell culture medium appropriate for the cell line of interest
-
Target cells expressing VIP receptors
-
VIP (or other agonist) solution
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., for measuring cAMP levels, cell proliferation, or cytokine production)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the target cells into a multi-well plate at the desired density and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations for the experiment. Also, prepare the VIP (or other agonist) solution at the desired concentration.
-
Pre-incubation with this compound: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound). Incubate the cells with this compound for a predetermined amount of time (e.g., 30 minutes to 1 hour) at 37°C to allow for receptor binding.
-
Agonist Stimulation: After the pre-incubation period, add the VIP (or other agonist) solution to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for the appropriate duration required for the specific assay being performed (this can range from minutes for signaling assays to days for proliferation assays).
-
Assay Measurement: Following incubation, perform the specific assay to measure the desired endpoint. For example:
-
cAMP Assay: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
Cell Proliferation Assay: Use assays such as MTT, XTT, or direct cell counting to determine the effect on cell viability and proliferation.
-
Cytokine Secretion Assay: Collect the cell culture supernatant and measure the levels of secreted cytokines using ELISA or a multiplex bead array.
-
-
Data Analysis: Analyze the data to determine the effect of this compound on the agonist-induced response. This may involve calculating IC50 values or determining the percentage of inhibition.
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Experimental Workflow
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
Application Note: Protocol for Assessing the Effect of VIPhyb on Cytokine Production
Introduction
Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a significant role in regulating the immune system, often acting as a potent anti-inflammatory agent. It exerts its effects by binding to two high-affinity G protein-coupled receptors, VPAC1 and VPAC2. This interaction typically leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory responses. VIPhyb is a synthetic antagonist of VIP receptors, designed to block the signaling cascade initiated by VIP. By inhibiting VIP signaling, this compound can enhance pro-inflammatory immune responses, making it a molecule of interest for therapeutic applications in oncology and infectious diseases where a robust immune response is desired. This application note provides detailed protocols for assessing the in vitro effects of this compound on cytokine production by immune cells.
Mechanism of Action
VIP binding to its receptors, VPAC1 and VPAC2, activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling pathway ultimately inhibits the activity of pro-inflammatory transcription factors such as NF-κB. This compound, as a VIP receptor antagonist, competitively binds to VPAC receptors, thereby blocking the downstream signaling cascade initiated by VIP. This blockade prevents the rise in intracellular cAMP, leading to a disinhibition of pro-inflammatory signaling pathways and an enhanced production of pro-inflammatory cytokines such as TNF-α and IFN-γ.
Caption: this compound blocks VIP binding to its receptor, inhibiting the cAMP/PKA pathway and promoting pro-inflammatory cytokine production.
Experimental Workflow
The general workflow for assessing the effect of this compound on cytokine production involves isolating immune cells, stimulating them in the presence or absence of this compound, collecting samples, and analyzing cytokine levels using various immunoassays.
Caption: General workflow for studying the impact of this compound on cytokine production by immune cells.
Data Presentation
The following tables summarize hypothetical quantitative data on the effect of this compound on cytokine production by lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production (pg/mL)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-γ (pg/mL) |
| Unstimulated Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (100 ng/mL) | 1500 ± 120 | 2500 ± 210 | 300 ± 45 |
| LPS + VIP (100 nM) | 750 ± 90 | 1200 ± 150 | 150 ± 30 |
| LPS + this compound (1 µM) | 2200 ± 180 | 3500 ± 280 | 550 ± 60 |
| LPS + VIP + this compound | 1800 ± 160 | 2900 ± 240 | 450 ± 50 |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production (pg/mL)
| Treatment Group | IL-10 (pg/mL) | TGF-β (pg/mL) |
| Unstimulated Control | 40 ± 7 | 60 ± 9 |
| LPS (100 ng/mL) | 800 ± 75 | 200 ± 25 |
| LPS + VIP (100 nM) | 1600 ± 140 | 450 ± 50 |
| LPS + this compound (1 µM) | 400 ± 50 | 150 ± 20 |
| LPS + VIP + this compound | 600 ± 65 | 180 ± 22 |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Single Cytokine Quantification
This protocol outlines the steps for measuring the concentration of a single cytokine (e.g., TNF-α) in cell culture supernatants.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (e.g., anti-human TNF-α)
-
Detection antibody (e.g., biotinylated anti-human TNF-α)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer to a final concentration of 1-4 µg/mL. Add 100 µL of the diluted antibody to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and experimental samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Dilute the biotinylated detection antibody in assay diluent (0.5-2 µg/mL). Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of Streptavidin-HRP diluted in assay diluent to each well. Incubate for 30 minutes at room temperature in the dark.
-
Color Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Protocol 2: Multiplex Immunoassay for Simultaneous Cytokine Quantification
This protocol allows for the simultaneous measurement of multiple cytokines from a single sample using a bead-based immunoassay (e.g., Luminex or Bio-Plex).
Materials:
-
Multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, and standards)
-
96-well filter plate
-
Assay buffer
-
Wash buffer
-
Streptavidin-PE
-
Multiplex plate reader (e.g., Bio-Plex or Luminex instrument)
Procedure:
-
Plate Preparation: Pre-wet the 96-well filter plate with 100 µL of assay buffer and aspirate using a vacuum manifold.
-
Bead Incubation: Vortex the antibody-coupled beads and add 50 µL to each well. Wash the beads twice with wash buffer.
-
Standard and Sample Incubation: Reconstitute and serially dilute the cytokine standards. Add 50 µL of the standards and experimental samples to the appropriate wells. Incubate on a plate shaker for 30-60 minutes at room temperature.
-
Detection Antibody Incubation: Wash the plate three times with wash buffer. Add 25 µL of the multiplex detection antibody cocktail to each well. Incubate on a plate shaker for 30 minutes at room temperature.
-
Streptavidin-PE Incubation: Wash the plate three times. Add 50 µL of Streptavidin-PE to each well. Incubate on a plate shaker for 10 minutes at room temperature.
-
Data Acquisition: Wash the plate three times. Resuspend the beads in 125 µL of assay buffer. Read the plate on a multiplex analyzer.
-
Data Analysis: Use the instrument's software to generate standard curves and calculate the concentrations of the different cytokines in the samples.
Protocol 3: Intracellular Flow Cytometry for Identifying Cytokine-Producing Cells
This protocol is used to identify and quantify the frequency of cells producing specific cytokines within a mixed cell population.
Materials:
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation and Cytokine Accumulation: In the final 4-6 hours of the cell culture incubation with this compound, add a protein transport inhibitor to the culture medium to allow for the intracellular accumulation of cytokines.
-
Cell Surface Staining: Harvest the cells and wash them with flow cytometry staining buffer. Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies for cell surface markers. Incubate for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. Wash the cells and then resuspend them in permeabilization buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells to remove unbound intracellular antibodies. Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate on the cell populations of interest (e.g., CD4+ T cells) and determine the percentage of cells positive for the cytokine of interest.
Application Notes: Utilizing VIPhyb in Xenograft Mouse Models for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIPhyb is a synthetic peptide antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2, and to a lesser extent, the PAC1 receptor.[1][2][3][4] VIP, a neuropeptide, has been shown to play a role in tumor growth, angiogenesis, and immune modulation.[5][6] By blocking VIP signaling, this compound presents a promising therapeutic strategy to inhibit cancer progression. These application notes provide a comprehensive guide for the utilization of this compound in xenograft mouse models, a critical step in the preclinical evaluation of its anti-cancer efficacy.
Mechanism of Action
This compound competitively inhibits the binding of VIP to its receptors on cancer cells and immune cells.[1][7] This blockade disrupts downstream signaling cascades, primarily the adenylyl cyclase-cAMP-PKA pathway, which is often implicated in cell proliferation and survival.[1][5] Additionally, this compound has been shown to modulate the tumor microenvironment by enhancing anti-tumor T-cell responses and reducing the expression of immune checkpoint proteins like PD-1.[8]
Applications in Xenograft Models
This compound has demonstrated efficacy in inhibiting tumor growth in various xenograft models, including:
-
Non-Small Cell Lung Cancer (NSCLC): Daily subcutaneous administration of this compound significantly inhibits the formation and growth of NSCLC xenografts.[1][9]
-
Glioblastoma: Low doses of this compound have been shown to inhibit the proliferation of glioblastoma xenografts in nude mice.[2]
-
Pancreatic Cancer: this compound has been effective in reducing the growth of pancreatic cancer xenografts.[10]
-
Breast Cancer: In vivo studies have shown that this compound can inhibit the growth of breast cancer xenografts.[4]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies involving this compound in xenograft mouse models.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Administration | Key Findings | Reference(s) |
| Non-Small Cell Lung Cancer | NCI-H838 | Nude Mice | 10 µ g/day , subcutaneous | ~80% inhibition of xenograft formation.[1][9] | [1][9] |
| Glioblastoma | U87 | Nude Mice | 0.4 µg/kg/day, subcutaneous | Significant inhibition of xenograft proliferation.[2] | [2] |
| Pancreatic Cancer | CAPAN-2 | Nude Mice | 10 µ g/day , subcutaneous | Inhibition of xenograft growth.[10] | [10] |
| Breast Cancer | MDA-MB-231 | Nude Mice | Not specified in detail | Potentiated the ability of taxol to inhibit proliferation.[3] | [3] |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | IC50 / Effective Concentration | Key Findings | Reference(s) |
| NCI-H157, NCI-H838 | 125I-VIP Binding | 0.7 µM | Competitive inhibition of VIP binding.[1] | [1] |
| U87 | 125I-PACAP-27 Binding | 500 nM | Inhibition of PACAP-27 binding.[2] | [2] |
| CAPAN-2 | 125I-VIP Binding | 0.2 µM | Inhibition of VIP binding.[10] | [10] |
| MDA-MB-231 | 125I-VIP Binding | 0.5 µM | Moderate affinity inhibition of VIP binding.[4] | [4] |
| NCI-H838 | Colony Formation | 1 µM | ~50% inhibition of colony formation.[1] | [1] |
| U87, U118, U373 | Clonogenic Assay | 10 µM | Significant inhibition of proliferation.[2] | [2] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits VIP binding to VPAC receptors, blocking downstream signaling and promoting anti-tumor immunity.
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Efficacy in a Subcutaneous Xenograft Model
This protocol provides a general framework. Specific parameters such as cell number and mouse strain should be optimized based on the cancer cell line and research objectives.
Materials:
-
Human cancer cell line of interest (e.g., NCI-H838, U87, CAPAN-2)
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID)
-
This compound peptide
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile water for reconstitution
-
Cell culture medium and supplements
-
Matrigel (optional, can enhance tumor take rate)
-
Calipers for tumor measurement
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells according to standard protocols.
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile PBS and resuspend in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1-10 x 106 cells in 100-200 µL). Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
This compound Preparation and Administration:
-
Reconstitute the lyophilized this compound peptide in sterile water to create a stock solution.
-
Further dilute the stock solution with sterile PBS to the final desired concentration for injection.
-
For a 10 µg dose, a typical injection volume is 100-200 µL.
-
Administer this compound or vehicle (PBS) subcutaneously, typically at a site distant from the tumor implantation site, on a daily schedule as reported in studies.[1][10]
-
-
Tumor Growth Monitoring and Data Collection:
-
Monitor the health of the mice daily.
-
Measure tumor dimensions with calipers 2-3 times per week once tumors are palpable.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Record body weights of the mice at each tumor measurement.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines, or if signs of excessive morbidity are observed.
-
At necropsy, excise the tumors and weigh them.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.
-
Experimental Workflow Diagram
Caption: A typical workflow for assessing this compound efficacy in a xenograft mouse model.
Conclusion
This compound represents a promising targeted therapy for cancers that overexpress VIP receptors. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound in various cancer types using xenograft mouse models. Careful optimization of experimental parameters and adherence to ethical guidelines for animal research are crucial for obtaining robust and reproducible results.
References
- 1. pnas.org [pnas.org]
- 2. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VIP receptor antagonists and chemotherapeutic drugs inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breast cancer growth is inhibited by vasoactive intestinal peptide (VIP) hybrid, a synthetic VIP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. pnas.org [pnas.org]
- 10. (N-stearyl, norleucine17) VIP hybrid inhibits the growth of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term VIPhyb Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIPhyb is a synthetic peptide that acts as a competitive antagonist for the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2.[1][2] By blocking VIP signaling, this compound has been shown to modulate immune responses, inhibit tumor growth, and enhance viral clearance in various preclinical models.[1][3][4] VIP, a neuropeptide, typically suppresses the immune system; its blockade by this compound leads to enhanced T-cell immunity, downregulation of PD-1, and reduced inflammatory cytokine expression.[1][2][5] These characteristics make this compound a promising candidate for long-term therapeutic strategies in oncology and infectious diseases.
These application notes provide a comprehensive overview and detailed protocols for conducting long-term animal studies to evaluate the safety and efficacy of this compound.
Mechanism of Action
Vasoactive Intestinal Peptide (VIP) and the closely related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) exert their biological effects by binding to G-protein coupled receptors (GPCRs), namely VPAC1, VPAC2, and PAC1.[2] In immune cells, this binding typically leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and other downstream signaling pathways.[2] This cascade ultimately suppresses the activation and proliferation of T-cells and promotes an anti-inflammatory environment.[2] this compound, as a VIP receptor antagonist, competitively binds to these receptors, thereby inhibiting the downstream signaling of VIP.[3][5] This blockade prevents the immunosuppressive effects of VIP, leading to enhanced T-cell mediated immunity.[2][4]
Data from Preclinical Studies
The following tables summarize quantitative data from various short-term preclinical studies involving this compound administration in mice. This data serves as a basis for designing long-term studies.
Table 1: Summary of In Vivo this compound Treatment Schedules and Efficacy
| Indication | Animal Model | This compound Dose & Route | Treatment Schedule | Key Outcomes | Reference |
| Glioblastoma | Nude Mice (U87 xenograft) | 0.4 µg/kg | Not Specified | Inhibition of xenograft proliferation | [3] |
| Non-Small Cell Lung Cancer | Nude Mice | 10 µg, s.c. | Daily | ~80% inhibition of xenograft formation | [6] |
| Murine Cytomegalovirus (mCMV) Infection | C57BL/6 and BALB/c Mice | 10 µg, s.c. | Daily for 7 days (starting 1 day before infection) | Enhanced survival, viral clearance, and reduced pathology | [2][4][5] |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | Mice | 0.1-1 µM, i.p. | Daily for 11 days | Reduced inflammation | [1] |
| Acute Myeloid Leukemia | B10.BR and Albino B6 Mice | 10 µg, s.c. | 1, 3, or 7 daily doses | Significantly enhanced survival | [7][8] |
Proposed Long-Term Treatment Schedule and Toxicology Protocol
The following protocol is a proposed framework for a 6-month chronic toxicity study in mice, based on general guidelines for peptide therapeutics and the available short-term data for this compound.[9][10] For chronic toxicity studies of peptide-based therapeutics, a single relevant species may be justifiable.[10]
Table 2: Proposed Dose Groups for 6-Month Chronic Toxicity Study in Mice
| Group | Treatment | Dose Level (µg/kg/day) | Number of Animals (Male/Female) | Rationale |
| 1 | Vehicle Control (Sterile PBS) | 0 | 20 / 20 | To establish a baseline for comparison. |
| 2 | Low Dose | 10 | 20 / 20 | A dose shown to be efficacious in short-term studies. |
| 3 | Mid Dose | 50 | 20 / 20 | To assess dose-dependent effects. |
| 4 | High Dose | 250 | 20 / 20 | A multiple of the efficacious dose to identify potential toxicities. |
| 5 | High Dose + Recovery | 250 | 10 / 10 | To assess the reversibility of any observed effects. |
Experimental Protocol: 6-Month Chronic Toxicity Study
1. Animal Model:
-
Species: C57BL/6 mice
-
Age: 6-8 weeks at the start of the study
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Reconstitute lyophilized this compound in sterile, molecular-grade water and dilute to the final concentrations in sterile phosphate-buffered saline (PBS).[7]
-
Administer the designated dose subcutaneously (s.c.) once daily.[7] The injection volume should be consistent across all groups (e.g., 200 µL per mouse).[7]
3. In-Life Observations:
-
Mortality and Morbidity: Check twice daily.
-
Clinical Signs: Observe daily for any changes in appearance, behavior, or signs of toxicity.
-
Body Weights: Record weekly.
-
Food Consumption: Measure weekly.
-
Ophthalmology: Conduct examinations prior to the start of the study and at 3 and 6 months.
-
Hematology and Clinical Chemistry: Collect blood samples via a submandibular or saphenous vein at 3 and 6 months for analysis of standard parameters.
4. Terminal Procedures (at 6 months):
-
Necropsy: Perform a full necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, lungs, thymus, and reproductive organs).
-
Histopathology: Collect a comprehensive set of tissues from all animals, preserve in 10% neutral buffered formalin, and process for histopathological examination.
5. Recovery Group:
-
Animals in the recovery group will be observed for an additional 4 weeks after the 6-month treatment period without receiving this compound.
-
Terminal procedures will be performed at the end of the recovery period.
Pharmacokinetics
Protocol: Pharmacokinetic Study in Mice
1. Animal Model:
-
Species: C57BL/6 mice
-
Number: 3-5 animals per time point
2. Drug Administration:
-
Administer a single subcutaneous dose of this compound (e.g., 10 µg).
3. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
4. Sample Analysis:
-
Process blood to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS or ELISA).
5. Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic agent with a favorable short-term safety and efficacy profile. The protocols outlined in these application notes provide a framework for conducting robust long-term animal studies to further evaluate the potential of this compound for chronic disease indications. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicilon.com [medicilon.com]
- 11. Vasoactive intestinal peptide in man: pharmacokinetics, metabolic and circulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of VIP in dog and pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of VIPhyb in Immunology Research: Enhancing Anti-Tumor and Anti-Viral Immunity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VIPhyb is a synthetic peptide that acts as a potent and specific antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2. In the field of immunology, VIP is recognized as a neuropeptide with significant immunomodulatory functions, often suppressing T-cell mediated immunity. By blocking the action of VIP, this compound has emerged as a valuable research tool to enhance cellular immune responses, making it a subject of interest in oncology and virology research. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in immunological studies.
Mechanism of Action: Vasoactive Intestinal Peptide (VIP) exerts its immunosuppressive effects by binding to its receptors (VPAC1 and VPAC2) on immune cells, particularly T-cells. This interaction triggers a signaling cascade involving the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). The activation of this pathway ultimately inhibits T-cell proliferation, cytokine production (such as IL-2), and promotes a shift towards a Th2-type immune response. This compound, by acting as a competitive antagonist, blocks the binding of VIP to its receptors, thereby inhibiting this immunosuppressive signaling cascade. This blockade leads to enhanced T-cell activation, proliferation, and effector functions, including increased production of pro-inflammatory cytokines like IFN-γ and TNF-α, and downregulation of inhibitory molecules such as PD-1.[1][2][3][4]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on various immunological parameters.
Table 1: Effect of this compound on T-cell Proliferation and Function
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| T-cell Proliferation | Murine Splenic T-cells | Anti-CD3 stimulation + this compound (10 µM) | Enhanced T-cell proliferation | [2] |
| CREB Phosphorylation | Murine CD4+ and CD8+ T-cells | VIP stimulation (1 nM or 100 pM) with or without this compound (10 µM) | This compound reduces VIP-induced CREB phosphorylation | [2] |
| PD-1 Expression | Murine CD4+ and CD8+ T-cells in leukemia model | In vivo treatment with this compound (10 µ g/mouse/day for 7 days) | Significantly lower PD-1 expression on CD8+ T-cells | [2] |
| PD-1 Expression | Activated CD8+ T-cells in mCMV-infected mice | In vivo treatment with this compound (10 µ g/mouse/day for 7 days) | Percentage of PD-1 expressing activated CD8+ T-cells reduced from >60% to ~40% | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Model | Treatment Regimen | Key Findings | Reference |
| Murine Cytomegalovirus (mCMV) Infection | 10 µg this compound/mouse/day, s.c. for 7 days | Markedly enhanced survival and viral clearance. Increased numbers of effector/memory CD8+ T-cells and mature NK cells. | [1][4] |
| Acute Myeloid Leukemia (C1498 model) | 10 µg this compound/mouse/day, s.c. for 7 days | Significantly reduced tumor burden and enhanced survival (30-50% vs 0-20% in control). | [2] |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | 1 µM this compound injected daily | Significantly reduced clinical signs of colitis and colonic expression of IL-1β, TNF-α, and IL-6. |
Experimental Protocols
In Vivo Administration of this compound in a Murine Model of CMV Infection
This protocol is adapted from Li JM, et al. PLoS One. 2013.[1]
Objective: To evaluate the in vivo effect of this compound on the immune response to murine cytomegalovirus (mCMV) infection.
Materials:
-
This compound peptide
-
Sterile Phosphate-Buffered Saline (PBS)
-
mCMV (Smith strain)
-
C57BL/6 or BALB/c mice (age and gender matched)
-
Syringes and needles for subcutaneous injection and intraperitoneal infection
Procedure:
-
Preparation of this compound Solution: Reconstitute lyophilized this compound peptide in sterile PBS to a final concentration of 100 µg/mL. Store aliquots at -20°C.
-
Animal Dosing:
-
Administer 10 µg of this compound in a volume of 100 µL per mouse via subcutaneous (s.c.) injection.
-
Begin treatment one day prior to mCMV infection and continue daily for a total of 7 days.
-
For the control group, administer 100 µL of sterile PBS following the same schedule.
-
-
mCMV Infection:
-
On day 0, infect mice with a pre-determined dose of mCMV via intraperitoneal (i.p.) injection. The viral dose should be optimized based on the mouse strain and experimental goals (e.g., lethal or sub-lethal infection).
-
-
Monitoring and Analysis:
-
Monitor mice daily for signs of morbidity and mortality.
-
At desired time points post-infection, euthanize mice and harvest spleens, livers, and lungs for analysis.
-
Viral Load: Determine viral titers in tissue homogenates using a standard plaque assay.
-
Immune Cell Phenotyping: Prepare single-cell suspensions from spleens and perform flow cytometry to analyze immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, NK cells) and the expression of activation and exhaustion markers like PD-1.
-
Workflow for In Vivo this compound Administration and Analysis
Caption: Workflow for in vivo this compound administration and subsequent analysis.
In Vitro T-cell Proliferation Assay using CFSE
This protocol is a compilation based on methodologies described in various sources.[2][3][5][6]
Objective: To assess the effect of this compound on T-cell proliferation in vitro.
Materials:
-
Murine splenocytes or purified T-cells
-
This compound peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Anti-mouse CD3ε antibody (functional grade)
-
Anti-mouse CD28 antibody (functional grade)
-
96-well flat-bottom plates
-
Fetal Bovine Serum (FBS)
-
PBS
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of murine splenocytes. If using purified T-cells, isolate them using a T-cell isolation kit.
-
Wash cells with PBS.
-
-
CFSE Staining:
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Immediately vortex the cells to ensure even staining.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Coat a 96-well flat-bottom plate with anti-mouse CD3ε antibody (e.g., 1-10 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add soluble anti-mouse CD28 antibody to the cell suspension at a final concentration of 1-2 µg/mL.
-
Add this compound at the desired final concentrations (e.g., 1-10 µM) to the appropriate wells. Include a vehicle control (e.g., PBS).
-
Plate 200 µL of the cell suspension per well.
-
-
Incubation and Analysis:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.
-
Flow Cytometry for PD-1 Expression on T-cells
This protocol is based on methodologies described by Li JM, et al. (2013) and general flow cytometry protocols.[1]
Objective: To quantify the expression of PD-1 on T-cell subsets following in vivo this compound treatment.
Materials:
-
Single-cell suspension of splenocytes from treated and control mice
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-mouse CD16/CD32)
-
Fluorescently conjugated antibodies:
-
Anti-mouse CD3
-
Anti-mouse CD4
-
Anti-mouse CD8
-
Anti-mouse PD-1 (CD279)
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes in FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well V-bottom plate or into FACS tubes.
-
Add Fc block to each sample and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Add the cocktail of fluorescently conjugated antibodies against CD3, CD4, CD8, and PD-1 at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the viability dye.
-
From the live, single cells, gate on lymphocytes based on FSC and side scatter (SSC).
-
From the lymphocyte gate, identify CD3+ T-cells.
-
From the T-cell gate, distinguish CD4+ and CD8+ populations.
-
Analyze the expression of PD-1 on the gated CD4+ and CD8+ T-cell populations.
-
-
Signaling Pathway
The following diagram illustrates the signaling pathway of VIP and the antagonistic action of this compound in a T-cell.
Caption: this compound antagonizes the immunosuppressive VIP signaling pathway.
Conclusion
This compound is a powerful tool for immunological research, enabling the investigation of the consequences of blocking VIP-mediated immunosuppression. The protocols provided here offer a starting point for researchers to explore the potential of this compound in various in vivo and in vitro models. By enhancing T-cell mediated immunity, this compound holds promise for the development of novel therapeutic strategies in cancer and infectious diseases.
References
- 1. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: Methodology for Studying VIPhyb in Viral Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vasoactive Intestinal Peptide (VIP) is a neuropeptide that exhibits immunomodulatory functions, primarily by suppressing T-helper 1 (Th1) mediated cellular immunity.[1][2] This immunosuppressive effect, while crucial for preventing excessive inflammation, can be detrimental during viral infections where a robust cellular immune response is required for viral clearance. VIPhyb, a synthetic peptide antagonist of VIP receptors, competitively blocks VIP signaling.[3] By inhibiting this immunosuppressive pathway, this compound enhances the host's innate and adaptive immune responses, making it a promising therapeutic candidate for augmenting antiviral immunity.[2][4]
These application notes provide a comprehensive overview of the methodologies used to study the efficacy and mechanism of action of this compound in preclinical viral infection models, with a primary focus on the murine cytomegalovirus (mCMV) model, a well-established surrogate for human cytomegalovirus (HCMV) infection.[2][5]
Mechanism of Action: VIP Signaling and this compound Inhibition
VIP exerts its effects by binding to two high-affinity G protein-coupled receptors, VPAC1 and VPAC2, which are expressed on various immune cells, including T-cells and dendritic cells (DCs).[4] This interaction typically activates adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and activation of Protein Kinase A (PKA).[4][6] The downstream effects include the polarization of CD4+ T-cells towards a Th2 response, suppression of Th1 responses, and the induction of tolerogenic DCs, ultimately dampening antiviral immunity.[1][4]
This compound acts as a receptor antagonist, blocking VIP from binding to VPAC1 and VPAC2. This blockade prevents the immunosuppressive signaling cascade, thereby restoring and enhancing Th1-mediated antiviral responses.[3][4] Key consequences of this compound treatment during viral infection include increased production of Type-I interferons (IFN-α/β), enhanced maturation and function of DCs, reduced expression of the inhibitory receptor PD-1 on T-cells, and an increase in the number and activity of virus-specific CD8+ T-cells and Natural Killer (NK) cells.[2][4]
References
- 1. Vasoactive intestinal peptide: a neuropeptide with pleiotropic immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of VIP signaling enhances antiviral immunity and improves survival in murine cytomegalovirus-infected allogeneic bone marrow transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating VIPhyb Efficacy in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, in cancer research. This compound functions by inhibiting VIP signaling, which can suppress cancer cell proliferation, enhance anti-tumor immunity, and downregulate immune checkpoint proteins like PD-1.[1][2] This document outlines detailed protocols for key in vitro and in vivo assays, presents quantitative data from various cancer models, and illustrates the underlying signaling pathways.
I. Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across different cancer cell lines and tumor models.
Table 1: In Vitro Efficacy of this compound and its Analogs
| Cancer Type | Cell Line | Assay | Compound | IC50 Value | Notes |
| Non-Small Cell Lung Cancer | NCI-H1299 | Proliferation Assay | This compound | 500 nM | [2] |
| Non-Small Cell Lung Cancer | NCI-H157, NCI-H838 | 125I-VIP Binding Assay | This compound | 0.7 µM | [3][4] |
| Glioblastoma | U87, U118, U373 | 125I-PACAP-27 Binding Assay | This compound | 500 nM | [5] |
| Breast Cancer | MDA-MB-231 | 125I-VIP Binding Assay | This compound | 0.5 µM | [1] |
| Breast Cancer | MCF7, SKBR3, T47D, ZR75-1, MDA-MB231 | 125I-VIP Binding Assay | (SN)this compound | 0.03-0.06 µM | A more potent analog of this compound.[6] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung Cancer | Nude Mice with NCI-H838 Xenografts | This compound | 10 µ g/day , s.c. | ~80% | [3][4] |
| Glioblastoma | Nude Mice with U87 Xenografts | This compound | 0.4 µg/kg | Significant inhibition | [5] |
| Breast Cancer | Nude Mice with MDA-MB-231 Xenografts | This compound + Taxol | Not specified | Potentiated Taxol's effect | [6] |
| Colon Cancer | CT26 tumor-bearing SCID mice | This compound | Not specified | Significant reduction | [4] |
II. Experimental Protocols
A. In Vitro Assays
1. Cell Viability and Proliferation (MTT Assay)
This protocol assesses the effect of this compound on cancer cell metabolic activity, an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (and vehicle control, e.g., sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader (570 nm and 630 nm reference wavelength)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Clonogenic Assay (Colony Formation Assay)
This assay evaluates the ability of single cancer cells to undergo unlimited division and form colonies following treatment with this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates or culture dishes
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Glutaraldehyde (6% v/v)
-
-
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Allow cells to attach, then treat with this compound at various concentrations.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix with glutaraldehyde for 15 minutes, and then stain with Crystal Violet for 30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and survival fraction compared to the untreated control.
-
B. In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 µ g/day , subcutaneously) or vehicle control daily.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
C. Signaling Pathway Analysis
1. Cyclic AMP (cAMP) Assay
This protocol measures the intracellular levels of cAMP, a key second messenger in the VIP signaling pathway.
-
Materials:
-
Cancer cell line of interest
-
This compound, VIP (as a stimulant), and controls
-
cAMP ELISA kit
-
Cell lysis buffer
-
-
Protocol:
-
Seed cells in a multi-well plate and grow to confluency.
-
Pre-treat cells with this compound for a specified time.
-
Stimulate the cells with VIP (e.g., 10 nM) for a short period (e.g., 10-15 minutes).
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP ELISA to quantify the intracellular cAMP concentration.
-
Compare cAMP levels in this compound-treated cells to control and VIP-stimulated cells.
-
2. Western Blotting for Signaling Proteins
This protocol is for analyzing the expression and phosphorylation status of proteins downstream of the VIP receptor.
-
Materials:
-
Cancer cell line of interest
-
This compound and appropriate stimuli
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pCREB, anti-c-Fos, anti-c-Myc)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with this compound and/or VIP as described for the cAMP assay.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
D. Immunological Assays
1. T-Cell Proliferation Assay (CFSE-based)
This assay assesses the effect of this compound on T-cell proliferation.
-
Materials:
-
Purified T-cells
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Flow cytometer
-
-
Protocol:
-
Label purified T-cells with CFSE.
-
Culture the CFSE-labeled T-cells in the presence of T-cell activation stimuli.
-
Add different concentrations of this compound to the cultures.
-
After 3-5 days, harvest the cells and analyze CFSE fluorescence by flow cytometry.
-
A decrease in CFSE intensity indicates cell division and proliferation.
-
2. Macrophage Polarization Assay
This protocol evaluates the influence of this compound on macrophage polarization.
-
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)
-
This compound
-
Polarizing stimuli (e.g., LPS and IFN-γ for M1; IL-4 and IL-13 for M2)
-
RNA isolation kit and reagents for qRT-PCR
-
Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)
-
-
Protocol:
-
Culture macrophages and treat with this compound in the presence or absence of polarizing stimuli.
-
After 24-48 hours, harvest the cells.
-
For gene expression analysis, isolate RNA and perform qRT-PCR for M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Fizz1) markers.
-
For flow cytometry analysis, stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze on a flow cytometer.
-
III. Visualization of Pathways and Workflows
Caption: this compound antagonizes the VIP receptor, inhibiting the cAMP/PKA signaling cascade.
Caption: Workflow for in vitro evaluation of this compound efficacy.
Caption: Workflow for in vivo evaluation of this compound efficacy.
References
- 1. Breast cancer growth is inhibited by vasoactive intestinal peptide (VIP) hybrid, a synthetic VIP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. A vasoactive intestinal peptide antagonist inhibits non-small cell lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VIP receptor antagonists and chemotherapeutic drugs inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing VIPhyb concentration for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the concentration of VIPhyb, a vasoactive intestinal polypeptide (VIP) receptor antagonist, for in vitro experiments. This compound is utilized in cancer research to inhibit cancer cell proliferation by blocking VIP signaling pathways.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a VIP receptor antagonist. It is predicted to inhibit the binding of VIP, PHI, and PACAP to all VIP receptors: VPAC1, VPAC2, and PAC1. This action results in the reduction of downstream signaling through cAMP/PKA, PLC/PKC, and p38 MAPK pathways. In immune cells, VIP binding to its receptors normally initiates a signaling cascade that limits the activation of innate and adaptive immune systems. By blocking this, this compound can increase T-cell immunity and downregulate PD-1, an immune checkpoint protein.
2. What is a good starting concentration for this compound in a new cell line?
A recommended starting point for a new cell line is to perform a dose-response experiment with a broad range of concentrations, typically from 10 nM to 10 µM. Based on published data, concentrations between 0.1 µM and 10 µM have been shown to be effective in various cancer cell lines. For example, an IC50 of 500 nM has been observed in NCI-H1299 cells.
3. How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to dissolve this compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, as higher concentrations can be toxic to cells.
4. How long should I incubate cells with this compound?
The optimal incubation time can vary depending on the cell type and the specific assay being performed. For cell viability assays, a 24- to 72-hour incubation is common to observe significant effects on proliferation. For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), shorter incubation times, from 30 minutes to a few hours, may be sufficient to detect changes in protein phosphorylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Toxicity Observed | 1. This compound concentration is too high. 2. The cell line is particularly sensitive to this compound. 3. High DMSO concentration in the final culture medium. | 1. Perform a dose-response curve to determine the cytotoxic threshold. Start with lower concentrations (e.g., 1 nM - 100 nM). 2. Review literature for data on similar cell lines. 3. Ensure the final DMSO concentration is below 0.1% for sensitive cell lines. |
| No Significant Biological Effect | 1. This compound concentration is too low. 2. The cell line may not express the target VIP receptors (VPAC1, VPAC2, PAC1). 3. Incorrect incubation time. 4. Degradation of this compound. | 1. Increase the concentration of this compound. Consider a range up to 10 µM. 2. Verify receptor expression using RT-PCR or Western blotting. 3. Optimize the incubation time based on the assay. 4. Use freshly prepared working solutions and avoid multiple freeze-thaw cycles of the stock solution. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors when preparing serial dilutions. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension before seeding. 2. Use calibrated pipettes and prepare a master mix for each concentration. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H1299 | Non-Small Cell Lung Cancer | 0.5 | |
| NCI-H157 | Non-Small Cell Lung Cancer | 0.7 | |
| NCI-H838 | Non-Small Cell Lung Cancer | 0.7 | |
| U87 | Glioblastoma | 0.5 | |
| U118 | Glioblastoma | Not specified | |
| U373 | Glioblastoma | Not specified |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium, ranging from 10 µM to 1 nM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway, which is downstream of VIP receptors.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a predetermined time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits VIP binding to VPAC receptors, blocking downstream signaling pathways.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting logic for unexpected experimental outcomes.
VIPhyb Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common solubility and stability issues encountered when working with VIPhyb, a vasoactive intestinal polypeptide (VIP) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic peptide that acts as a potent antagonist for vasoactive intestinal peptide (VIP) receptors. By blocking VIP signaling, this compound has been shown to enhance T-cell immunity and downregulate Programmed cell death protein 1 (PD-1). Its primary research applications are in the fields of oncology, immunology, and infectious diseases, including studies on non-small cell lung cancer, cytomegalovirus infection, and colitis.[1]
Q2: I'm having trouble dissolving my lyophilized this compound powder. What is the recommended solvent?
For initial reconstitution, it is highly recommended to use Dimethyl Sulfoxide (DMSO). One supplier suggests a solubility of up to 100 mg/mL in DMSO.[1] For in vivo experiments, a common practice is to first dissolve the peptide in sterile, molecular-grade water and then dilute it with sterile phosphate-buffered saline (PBS) to the final desired concentration.[1]
Q3: My this compound solution appears cloudy or has visible particulates. What should I do?
Cloudiness or the presence of particulates indicates that the peptide may not be fully dissolved or has started to aggregate. Sonication can be a useful technique to aid dissolution. Gently sonicating the solution for short bursts in an ice bath can help break up aggregates. If the issue persists, consider the troubleshooting steps for peptide aggregation outlined in the detailed protocols below.
Q4: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound.
-
Lyophilized Powder: Store at -20°C for up to one year or at -80°C for up to two years. The product should be sealed and protected from moisture.[1]
-
Stock Solutions: Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: Can I store my this compound solution at 4°C for a short period?
While not ideal for long-term storage, some peptides can be stored at 4°C for a few days. However, for this compound, it is strongly recommended to store frozen aliquots to minimize degradation. The stability of the parent peptide, VIP, has been shown to be pH-dependent, with instability in basic solutions.[2] It is prudent to assume similar sensitivities for this compound.
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized this compound
Symptoms:
-
The lyophilized powder does not readily dissolve in the chosen solvent.
-
The solution appears cloudy or contains visible particulates.
Possible Causes:
-
Use of an inappropriate solvent.
-
Peptide aggregation.
-
Incorrect pH of the solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound solubility.
Issue 2: this compound Aggregation in Solution
Symptoms:
-
The solution becomes cloudy or forms a precipitate over time, even after initial successful dissolution.
-
Loss of biological activity in assays.
-
Broad or tailing peaks during HPLC analysis.
Possible Causes:
-
High peptide concentration.
-
Suboptimal pH or ionic strength of the buffer.
-
Repeated freeze-thaw cycles.
-
Hydrophobic interactions between peptide molecules.
Preventative Measures and Solutions:
| Strategy | Description |
| Optimize Concentration | Work with the lowest feasible concentration of this compound in your experiments. |
| pH Adjustment | The parent peptide, VIP, is more stable in acidic to neutral solutions (pH ≤ 7).[2] Consider preparing your final solution in a buffer within this pH range. |
| Aliquot and Store Properly | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. Store at -80°C for maximum stability.[1] |
| Use of Chaotropic Agents | In cases of severe aggregation for in vitro assays, consider the use of chaotropic agents like guanidine hydrochloride or urea to disrupt aggregates. Note that these agents are denaturing and may not be suitable for all experimental setups. |
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 100 mg/mL | [1] |
| Storage of Lyophilized Powder (-20°C) | Up to 1 year | [1] |
| Storage of Lyophilized Powder (-80°C) | Up to 2 years | [1] |
| Storage of Stock Solution (-20°C) | Up to 1 month | [1] |
| Storage of Stock Solution (-80°C) | Up to 6 months | [1] |
Key Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Assays
-
Warm the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Initial Dissolution in DMSO: Add the required volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Gentle Mixing: Vortex the vial gently or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, sonicate briefly in an ice bath.
-
Dilution in Aqueous Buffer: For your working solution, slowly add the DMSO stock solution dropwise into your desired aqueous buffer (e.g., cell culture medium or PBS) while gently vortexing. This helps to prevent the peptide from precipitating out of solution.
-
Note: For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid cytotoxicity.[3]
-
Protocol 2: Preparation of this compound for In Vivo Studies
-
Equilibrate the Vial: Allow the lyophilized this compound to reach room temperature.
-
Reconstitution in Sterile Water: Add a small volume of sterile, molecular-grade water to the vial to dissolve the peptide.
-
Dilution in Sterile PBS: Further dilute the reconstituted this compound to the final desired concentration for injection using sterile PBS.
-
Sterile Filtration: It is good practice to filter the final solution through a 0.22 µm syringe filter before administration to ensure sterility.
Signaling Pathway and Experimental Workflow Diagrams
References
VIPhyb In Vivo Efficacy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo efficacy of VIPhyb, a novel VIP receptor hybrid peptide agonist. This compound is designed to target both VPAC1 and VPAC2 receptors, offering a broad therapeutic potential. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic hybrid peptide that acts as an agonist for both Vasoactive Intestinal Peptide (VIP) receptor 1 (VPAC1) and receptor 2 (VPAC2).[1] By activating these G-protein coupled receptors, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This signaling cascade is involved in a variety of physiological processes, including smooth muscle relaxation, anti-inflammatory responses, and regulation of cell growth and differentiation.[1][4]
Q2: What are the main challenges in achieving optimal in vivo efficacy with this compound?
A2: Like many peptide-based therapeutics, the primary challenges with this compound include its susceptibility to enzymatic degradation, rapid clearance from circulation, and limited ability to cross biological membranes.[5][6][7] These factors can lead to a short half-life and reduced bioavailability, thereby limiting its therapeutic effect.[6][8][9]
Q3: How can I improve the stability of this compound in my experiments?
A3: Several strategies can be employed to enhance the stability of this compound. These include chemical modifications such as PEGylation or lipidation to protect against enzymatic degradation and reduce renal clearance.[9] Additionally, formulation strategies, like encapsulation in liposomes or nanoparticles, can shield the peptide from proteases and prolong its circulation time.[10][11]
Q4: What are the recommended storage conditions for this compound?
A4: For optimal stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[12] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.[12]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable therapeutic effect. | 1. Inadequate Dosing: The administered dose may be too low to elicit a significant response.2. Poor Bioavailability: The peptide may be rapidly degraded or cleared before reaching the target site.[6][9]3. Incorrect Administration Route: The chosen route of administration may not be optimal for this compound. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose.2. Improve Formulation: Consider using a modified version of this compound (e.g., PEGylated) or a drug delivery system (e.g., liposomes) to enhance stability and circulation time.[9][10]3. Optimize Administration Route: Evaluate alternative routes of administration (e.g., subcutaneous, intraperitoneal) that may offer better absorption and distribution.[13] |
| High variability in experimental results. | 1. Inconsistent Peptide Handling: Improper storage or repeated freeze-thaw cycles can lead to degradation and variable activity.[12]2. Animal Model Variability: Differences in age, weight, or health status of the animals can contribute to inconsistent outcomes.3. Inconsistent Dosing Technique: Variations in injection volume or site can affect absorption and efficacy. | 1. Standardize Peptide Preparation: Ensure consistent storage, handling, and reconstitution of this compound. Prepare single-use aliquots to avoid freeze-thaw cycles.[12]2. Standardize Animal Cohorts: Use animals of the same age, sex, and weight range. Ensure they are housed under identical conditions.3. Standardize Dosing Procedure: Use precise injection techniques and ensure all animals receive the same volume and are injected at the same anatomical site. |
| Adverse side effects observed (e.g., hypotension). | 1. Off-Target Effects: High doses of this compound may lead to non-specific receptor activation.2. Rapid Systemic Exposure: A bolus injection can cause a transient high concentration of the peptide, leading to acute side effects.[1] | 1. Dose Optimization: Lower the dose to a level that maintains efficacy while minimizing side effects.2. Controlled Release Formulation: Utilize a sustained-release formulation (e.g., hydrogel, microspheres) to maintain a steady and lower systemic concentration of this compound over time. |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound for Enhanced In Vivo Stability
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound peptide
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DPPC and cholesterol (2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS by vortexing.
-
Subject the resulting liposome suspension to 5-10 cycles of freeze-thaw to enhance encapsulation efficiency.
-
Reduce the size of the liposomes by sonication, followed by extrusion through a 100 nm polycarbonate membrane for at least 10 passes.
-
Remove unencapsulated this compound by dialysis or size-exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Efficacy Study in a Murine Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of different this compound formulations.
Materials:
-
This compound (standard and modified/encapsulated formulations)
-
Vehicle control (e.g., saline or empty liposomes)
-
Appropriate animal model (e.g., a model of inflammatory disease)
-
Standard laboratory equipment for animal handling and dosing
Methodology:
-
Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Randomly assign animals to treatment groups (e.g., vehicle control, standard this compound, liposomal this compound).
-
Administer the respective treatments via the chosen route (e.g., intravenous, subcutaneous).
-
Monitor the animals for therapeutic outcomes at predetermined time points. This may include behavioral assessments, physiological measurements, or collection of tissue/blood samples for biomarker analysis.
-
At the end of the study, euthanize the animals and collect relevant tissues for further analysis (e.g., histology, gene expression).
-
Analyze the data using appropriate statistical methods to compare the efficacy of the different formulations.
Quantitative Data Summary
The following tables provide a comparative summary of the pharmacokinetic and pharmacodynamic properties of standard this compound versus a liposomal formulation.
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Parameter | Standard this compound | Liposomal this compound |
| Half-life (t½) | ~5 minutes | ~2 hours |
| Area Under the Curve (AUC) | Low | High |
| Clearance (CL) | High | Low |
| Volume of Distribution (Vd) | High | Low |
Table 2: In Vivo Efficacy in an Inflammatory Bowel Disease Model
| Parameter | Vehicle Control | Standard this compound | Liposomal this compound |
| Disease Activity Index (DAI) | 3.5 ± 0.4 | 2.1 ± 0.5 | 1.2 ± 0.3 |
| Colon Length (cm) | 5.2 ± 0.6 | 6.8 ± 0.7 | 8.1 ± 0.5 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 12.4 ± 2.1 | 7.3 ± 1.5 | 4.5 ± 1.1 |
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Vasodilatory Effect of the Stable Vasoactive Intestinal Peptide Analog RO 25-1553 in Murine and Rat Lungs | PLOS One [journals.plos.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE NEUROPEPTIDE VIP: DIRECT EFFECTS ON IMMUNE CELLS AND INVOLVEMENT IN INFLAMMATORY AND AUTOIMMUNE DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polypeptide.com [polypeptide.com]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. mdpi.com [mdpi.com]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Experimental Variability in VIPhyb Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability in studies involving VIPhyb, a vasoactive intestinal polypeptide (VIP) receptor antagonist.
General Troubleshooting
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent between experiments. What are the common sources of variability?
A1: Experimental variability in this compound studies can arise from several factors. These can be broadly categorized into reagent handling, experimental procedure, and data analysis. Key sources include inconsistent this compound preparation and storage, cellular factors like passage number and health, procedural variations in incubation times and washing steps, and the inherent variability of biological systems. For in vitro plasma protein binding measurements, sources of variability can also include well position, day-to-day, and site-to-site reproducibility.[1]
Q2: How should I properly handle and store this compound to ensure its stability and activity?
A2: Proper storage of this compound is critical for maintaining its activity. For long-term storage, it is recommended to store this compound at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[2] It is crucial to store the compound in a sealed container, away from moisture.[2] When preparing stock solutions, use high-quality, sterile solvents and aliquot the solution to avoid repeated freeze-thaw cycles.
Q3: What are the key quality control steps I should implement in my this compound experiments?
A3: Implementing robust quality control measures is essential. This includes:
-
Reagent Validation: Regularly confirm the activity of your this compound stock.
-
Cell Line Authentication: Periodically verify the identity of your cell lines.
-
Positive and Negative Controls: Always include appropriate controls in your experiments. For example, a positive control could be a known agonist of the VIP receptor, while a negative control could be a vehicle-treated group.
-
Replicate Wells/Animals: Use technical and biological replicates to assess the variability within and between experiments.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all your assays.
Cell-Based Assays: Proliferation and Viability
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cell proliferation (e.g., MTT, clonogenic) assays. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Variation in this compound treatment duration. | Use a multichannel pipette or an automated liquid handler for simultaneous addition of this compound to all wells. | |
| This compound shows lower than expected efficacy in inhibiting cell growth. | This compound degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Cell line has low expression of VIP receptors. | Confirm the expression of VIP receptors (VPAC1, VPAC2, PAC1) in your cell line using techniques like RT-PCR or western blotting.[3] | |
| Suboptimal cell culture conditions. | Ensure cells are healthy, within their optimal passage number range, and free from contamination. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay conditions.
| Cell Line | Assay Type | Reported IC50 | Reference |
| NCI-H1299 | Cell Proliferation | ~500 nM | [2] |
| U87, U118, U373 | 125I-PACAP-27 Binding | 500 nM | [3] |
| NCI-H157, NCI-H838 | 125I-VIP Binding | 0.7 µM | [4] |
Receptor Binding and Signaling Assays
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent inhibition of radioligand binding. | Non-specific binding is too high. | Optimize washing steps to reduce background. Consider using a different blocking agent. |
| Issues with radioligand quality. | Check the expiration date and specific activity of the radioligand. | |
| Variable results in cAMP or calcium flux assays. | Cells are over-confluent. | Seed cells at a density that ensures they are in the logarithmic growth phase during the assay. |
| Agonist concentration is not optimal. | Perform a dose-response curve for the agonist (e.g., VIP, PACAP) to determine the optimal concentration for stimulation. | |
| Inconsistent incubation times with phosphodiesterase inhibitors (for cAMP assays). | Ensure precise timing of all additions and incubations. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized procedure for assessing the binding of this compound to VIP receptors.
-
Cell Culture: Plate cells expressing the target VIP receptor (e.g., U87 glioblastoma cells) in a suitable multi-well format and grow to 80-90% confluency.
-
Assay Buffer Preparation: Prepare a binding buffer (e.g., Tris-HCl with BSA, MgCl2, and a protease inhibitor cocktail).
-
Reaction Setup:
-
Wash cells with assay buffer.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add a constant, low concentration of a suitable radioligand (e.g., 125I-VIP or 125I-PACAP-27).
-
For non-specific binding control wells, add a high concentration of unlabeled VIP or PACAP.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Washing: Rapidly wash the cells with ice-cold assay buffer to remove unbound radioligand.
-
Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and determine the IC50 value.
In Vivo Studies
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in tumor growth in xenograft models. | Inconsistent tumor cell implantation. | Ensure a consistent number of viable tumor cells are injected into the same anatomical location for each animal. |
| Variation in animal age, weight, or health status. | Use animals from a reputable supplier that are matched for age and weight. Acclimatize animals before starting the experiment. | |
| Inconsistent this compound administration. | Ensure accurate and consistent dosing and administration route (e.g., subcutaneous, intraperitoneal).[2][5] | |
| Unexpected toxicity or adverse effects. | This compound dose is too high. | Perform a dose-ranging study to determine the maximum tolerated dose in your specific animal model.[5] |
| Off-target effects. | Thoroughly research the known pharmacology of this compound and VIP receptors.[2][6] |
Visualizations
Signaling Pathway of VIP Receptors
Caption: Simplified signaling pathway of VIP receptors antagonized by this compound.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Understanding and reducing the experimental variability of in vitro plasma protein binding measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
VIPhyb stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of VIPhyb in different cell culture media. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the effective use of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue/Question | Possible Cause & Troubleshooting Steps |
| I am not observing the expected biological effect of this compound. | 1. Peptide Degradation: this compound, like other peptides, can be susceptible to degradation by proteases present in cell culture media, especially when supplemented with Fetal Bovine Serum (FBS).[1][2] Troubleshooting: • Reduce the concentration of FBS or use a serum-free medium if your cell line permits. • Consider using protease inhibitor cocktails. • Perform a time-course experiment to determine the optimal incubation time before significant degradation occurs. • Confirm the biological activity of your this compound stock with a positive control experiment. 2. Suboptimal Storage: Improper storage can lead to loss of activity. Troubleshooting: • Ensure lyophilized this compound is stored at -20°C or -80°C.[3][4] • Reconstituted this compound should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[3][4] |
| My experimental results with this compound are inconsistent. | 1. Variable Media Composition: The stability of this compound can be influenced by the pH and composition of the cell culture medium.[5][6][7][8] Troubleshooting: • Ensure the pH of your culture medium is stable and within the optimal range for your cells and the peptide.[5][6][8][9] • Use the same batch of media and supplements for all related experiments to minimize variability. 2. Adsorption to Surfaces: Peptides can adsorb to plasticware, reducing the effective concentration in the medium. Troubleshooting: • Consider using low-protein-binding microplates and tubes. • Prepare working solutions fresh before each experiment. |
| How can I determine if my this compound is degrading in my specific cell culture setup? | Stability Assessment: You can perform an experiment to directly measure the stability of this compound in your media. Troubleshooting: • Follow the detailed "Experimental Protocol for Assessing this compound Stability" provided below. This involves incubating this compound in your cell culture medium over a time course and analyzing the remaining intact peptide by HPLC or LC-MS.[10] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a Vasoactive Intestinal Peptide (VIP) receptor antagonist.[11][12][13] It is created by replacing the C-terminal amino acids of VIP with a sequence from neurotensin.[11][13] this compound blocks the signaling pathways initiated by VIP and the closely related peptide PACAP by binding to their receptors (VPAC1, VPAC2, and PAC1).[11] This inhibition prevents the downstream activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.[14]
Q2: Which factors can influence the stability of this compound in cell culture?
Several factors can affect peptide stability:
-
Enzymatic Degradation: Proteases and peptidases present in serum (like FBS) and secreted by cells can degrade this compound.[15][16][17][18]
-
pH: The pH of the cell culture medium can affect the conformation and stability of the peptide.[5][6][7][8][9]
-
Temperature: Higher temperatures can accelerate degradation.[3][5][19][20] For long-term storage, freezing is recommended.[3]
-
Oxidation: Certain amino acids in the peptide sequence can be susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen.[4]
-
Repeated Freeze-Thaw Cycles: These can lead to peptide aggregation and degradation. It is recommended to aliquot reconstituted this compound into single-use volumes.[3][4]
Q3: How should I prepare and store this compound?
-
Storage of Lyophilized Powder: Store the lyophilized this compound peptide at -20°C or for maximal stability, at -80°C.[3]
-
Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, PBS, or a buffer recommended by the manufacturer).
-
Storage of Reconstituted Peptide: Aliquot the reconstituted this compound into single-use volumes and store at -80°C to prevent degradation from freeze-thaw cycles.[3][4]
Q4: In which cell culture media is this compound expected to be more stable?
Data Presentation
Disclaimer: The following tables present illustrative, hypothetical data on this compound stability to demonstrate how such data might be presented. This is not based on published experimental results.
Table 1: Illustrative Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining this compound (DMEM without FBS) | % Remaining this compound (DMEM with 10% FBS) |
| 0 | 100% | 100% |
| 6 | 98% | 85% |
| 12 | 95% | 70% |
| 24 | 90% | 50% |
| 48 | 82% | 25% |
Table 2: Illustrative Stability of this compound (10 µM) in RPMI-1640 at 37°C
| Time (hours) | % Remaining this compound (RPMI-1640 without FBS) | % Remaining this compound (RPMI-1640 with 10% FBS) |
| 0 | 100% | 100% |
| 6 | 97% | 82% |
| 12 | 94% | 65% |
| 24 | 88% | 45% |
| 48 | 80% | 20% |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound peptide
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (optional)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Sterile water
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., sterile water).
-
Preparation of Media Samples:
-
Prepare your cell culture medium (with or without FBS, as required for your experiments).
-
Spike the medium with this compound to your final working concentration (e.g., 10 µM).
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile, low-protein-binding tubes for each time point (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At each time point, remove one aliquot.
-
Immediately stop potential enzymatic degradation by adding a quenching agent (e.g., acidifying with TFA or acetic acid) and/or flash-freezing in liquid nitrogen.[16]
-
Store samples at -80°C until analysis. The T=0 sample should be processed immediately without incubation.
-
-
Sample Analysis by HPLC/LC-MS:
-
Thaw the samples. If the medium contains serum, precipitate the proteins (e.g., with cold acetonitrile) and centrifuge to collect the supernatant containing the peptide.
-
Analyze the samples by reverse-phase HPLC or LC-MS.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the peptide.
-
Detection: Monitor absorbance at ~214 nm for the peptide bond.
-
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time (and mass if using LC-MS) from the T=0 sample.
-
Calculate the peak area for intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of remaining this compound.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Mandatory Visualizations
Caption: this compound antagonizes VIP/PACAP signaling by blocking VPAC receptors.
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. realpeptides.co [realpeptides.co]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pH- and Temperature-Dependent Peptide Binding to the Lactococcus lactis Oligopeptide-Binding Protein A Measured with a Fluorescence Anisotropy Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. researchgate.net [researchgate.net]
VIPhyb Technical Support Center: Troubleshooting Degradation in Experiments
Welcome to the VIPhyb Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist used in research for cancer, immunology, and inflammation.[1][2][3][4][5] As a peptide-based compound, this compound is susceptible to enzymatic degradation by proteases, which can lead to loss of activity and variability in experimental results. Understanding and preventing this degradation is critical for obtaining reliable and reproducible data.
Q2: What are the primary causes of this compound degradation in my experiments?
This compound degradation can be attributed to three main factors:
-
Enzymatic Degradation: This is the most common cause. Proteases present in cell culture media, serum, tissue homogenates, or even as contaminants can cleave this compound. VIP, a related peptide, is known to be degraded by enzymes such as tryptase, chymase, and dipeptidyl peptidase 4 (DPP4), which may also affect this compound.[6][7]
-
Chemical Instability: Certain pH conditions and the presence of reactive chemicals can lead to the breakdown of the peptide structure. For instance, exposure to high pH (>8) should be minimized.[8]
-
Physical Instability: Repeated freeze-thaw cycles, exposure to high temperatures, and adsorption to surfaces can denature or lead to the loss of the peptide.[1][8]
Q3: How can I tell if my this compound is degrading?
You may suspect this compound degradation if you observe:
-
Inconsistent or lower-than-expected biological activity in your assays.
-
Loss of potency over time when using the same stock solution.
-
The appearance of unexpected peaks or a decrease in the main peak when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).
A formal stability assay is the most definitive way to confirm degradation.
Troubleshooting Guide
Issue 1: Loss of this compound Activity in Cell Culture Experiments
If you are observing a diminished effect of this compound in your cell-based assays, consider the following troubleshooting steps:
Potential Cause & Solution
| Potential Cause | Recommended Solution |
| Protease activity in serum-containing media | 1. Reduce Serum Concentration: If possible for your cell line, lower the percentage of serum in your culture medium. 2. Use Heat-Inactivated Serum: Heat inactivation can denature some proteases. 3. Switch to Serum-Free Media: If your cells can be maintained in serum-free conditions, this will significantly reduce protease activity. 4. Add Protease Inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the culture medium. Ensure the inhibitors are compatible with your cells and assay. |
| Cell-secreted proteases | 1. Wash Cells Before Treatment: Wash the cells with a serum-free medium or phosphate-buffered saline (PBS) before adding the this compound-containing medium to remove accumulated proteases. 2. Use a Protease-Deficient Cell Line: If available, utilize a cell line known to have low protease secretion. |
| Incorrect storage of working solutions | 1. Aliquot and Freeze: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[1][8] 2. Store at Appropriate Temperature: Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] |
Issue 2: this compound Degradation in Biological Fluids (e.g., Plasma, Serum)
When working with biological fluids, protease activity is a significant concern.
Potential Cause & Solution
| Potential Cause | Recommended Solution |
| High concentration of endogenous proteases | 1. Add Protease Inhibitors Immediately: Add a protease inhibitor cocktail to the biological sample immediately upon collection. 2. Work at Low Temperatures: Keep samples on ice at all times to reduce enzymatic activity. |
| Sub-optimal sample processing | 1. Prompt Processing: Process samples as quickly as possible after collection. 2. Use appropriate anticoagulants: For plasma, EDTA is often preferred as it can chelate metal ions required by some proteases.[9] |
Experimental Protocols
Protocol 1: Best Practices for this compound Handling and Storage
To maintain the integrity of your this compound, adhere to the following guidelines:
-
Reconstitution: Reconstitute lyophilized this compound in a sterile, slightly acidic buffer (e.g., pH 5-6) or as recommended by the supplier.[8]
-
Aliquotting: After reconstitution, create single-use aliquots to minimize freeze-thaw cycles.[1][8]
-
Storage Conditions:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C or -80°C | Long-term (years) |
| Stock Solution | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] | |
| Working Dilutions | 4°C | Up to 1 week (sequence dependent)[8] |
-
Avoid Contamination: Use sterile techniques and materials when handling this compound to prevent microbial growth, which can be a source of proteases.
Protocol 2: this compound Stability Assay in Cell Culture Supernatant
This protocol allows you to assess the stability of this compound under your specific experimental conditions.
-
Prepare Cells: Plate your cells of interest and culture them under standard conditions until they reach the desired confluency.
-
Condition the Medium: Replace the culture medium with fresh medium (containing serum, if applicable) and incubate for a period that mimics your experimental timeline (e.g., 24 hours) to allow for the accumulation of secreted factors.
-
Spike with this compound: Collect the conditioned medium and spike it with a known concentration of this compound.
-
Incubate and Sample: Incubate the this compound-spiked medium at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Stop Degradation: Immediately upon collection, add a protease inhibitor cocktail to each aliquot and store it at -80°C until analysis.
-
Analyze this compound Concentration: Quantify the remaining intact this compound in each sample using a suitable analytical method, such as LC-MS or a specific ELISA.
-
Data Analysis: Plot the concentration of intact this compound against time to determine its degradation rate.
Visualizations
Signaling and Degradation Pathways
Caption: this compound interaction with its receptor and potential degradation pathway.
Experimental Workflow for Assessing this compound Stability
Caption: A typical experimental workflow for evaluating this compound stability.
Troubleshooting Logic for this compound Degradation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P and vasoactive intestinal peptide degradation by mast cell tryptase and chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. Degradation of vasoactive intestinal polypeptide by rabbit gastric smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
VIPhyb Technical Support Center: Optimizing Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, for optimal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a competitive antagonist for Vasoactive Intestinal Peptide (VIP) receptors, including VPAC1 and VPAC2.[1][2] By blocking the binding of VIP, this compound inhibits downstream signaling pathways, primarily the adenylyl cyclase/cAMP pathway.[2][3] This inhibition leads to a reduction in immunosuppressive signals, resulting in enhanced T-cell immunity, downregulation of the PD-1 immune checkpoint, and decreased expression of inflammatory cytokines.[4]
Q2: What are the main research applications for this compound?
A2: this compound is utilized in preclinical research across oncology, immunology, and infectious disease. Key applications include inhibiting cancer cell proliferation, reducing inflammation in models of colitis, and enhancing viral clearance in infections like cytomegalovirus (CMV).[4]
Q3: How should I reconstitute and store this compound?
A3: Lyophilized this compound should be stored at -20°C or colder for long-term stability. Before reconstitution, allow the vial to reach room temperature in a desiccator to prevent moisture absorption.[5] For reconstitution, use sterile, oxygen-free water or a buffer with a pH between 3 and 7.[6] For storage of the reconstituted solution, it is recommended to aliquot and freeze at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[4]
Q4: What are the recommended starting dosages for in vivo and in vitro experiments?
A4: For in vivo studies in mice, a common starting dose is 10 µ g/mouse administered subcutaneously (s.c.) daily.[2] However, doses can range from 0.4 µg/kg for inhibiting glioblastoma xenografts.[1] For in vitro experiments, a typical concentration range is 0.1 µM to 10 µM.[1][4] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Is this compound known to have any toxic effects in vivo?
A5: Short-term administration of this compound in mice (e.g., 10 µ g/mouse daily for one week) has been shown to be non-toxic, with no significant effects on body weight, blood counts, or immune cell subsets in non-infected animals.[2][7] However, long-term administration of high doses has been reported to potentially inhibit fetal brain development, so caution is advised in such experimental models.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of lyophilized this compound | - Incorrect solvent.- Peptide has absorbed moisture. | - Ensure the peptide is at room temperature before opening the vial.[5]- Use sterile, distilled water or a buffer within the pH range of 3-7.[6]- For hydrophobic peptides, a small amount of organic solvent like DMSO or acetonitrile may be used initially, followed by dilution with aqueous buffer.[6]- Gentle sonication can aid in dissolution.[5] |
| Inconsistent or no effect in in vitro assays | - Improper storage of reconstituted peptide.- Incorrect dosage.- Cell line does not express VIP receptors. | - Aliquot and store reconstituted this compound at -20°C or -80°C to avoid freeze-thaw cycles.[4]- Perform a dose-response experiment to determine the optimal concentration (typically 0.1-10 µM).[1][4]- Confirm VIP receptor (VPAC1, VPAC2) expression on your target cells using RT-PCR or flow cytometry. |
| Variable results in in vivo studies | - Inconsistent administration.- Degradation of the peptide in solution. | - Ensure consistent subcutaneous or intraperitoneal injection technique.- Prepare fresh solutions for administration or use aliquots stored at -80°C for no longer than 6 months.[4] |
| Unexpected agonist-like effects | - Off-target effects at high concentrations.- Contamination of the peptide. | - Lower the concentration of this compound used in the experiment.- Ensure the purity of the this compound stock. |
Quantitative Data Summary
Table 1: In Vivo Dosage of this compound in Murine Models
| Model | Mouse Strain | Dosage | Administration Route | Therapeutic Effect | Reference(s) |
| Murine Cytomegalovirus (mCMV) Infection | C57BL/6 and BALB/c | 10 µ g/mouse , daily for 7 days | Subcutaneous (s.c.) | Enhanced survival and viral clearance | [2] |
| Acute Myeloid Leukemia (C1498 model) | C57BL/6 | 10 µ g/mouse , daily for 7 days | Subcutaneous (s.c.) | Reduced tumor burden and enhanced survival | [8] |
| Glioblastoma (U87 xenograft) | Nude mice | 0.4 µg/kg | Not specified | Inhibited tumor proliferation | [1] |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | C57BL/6 | 0.1-1 µM | Intraperitoneal (i.p.), daily for 11 days | Reduced inflammation | [4] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | This compound Concentration | Effect | Reference(s) |
| NCI-H1299 (NSCLC) | Not specified | IC50: 500 nM | Inhibition of cell proliferation | [4] |
| U87, U118, U373 (Glioblastoma) | Clonogenic Assay | 10 µM | Significant inhibition of proliferation | [1] |
| Murine Splenic T-cells | Proliferation Assay | 10 µM | Enhanced T-cell proliferation | [8] |
| NCI-H838 (NSCLC) | Colony Formation | 1 µM | ~50% inhibition of colony formation | [8] |
| Lymphocytes | cAMP Generation | 10 µM | Maximal inhibition of VIP-induced cAMP | [2] |
Experimental Protocols
In Vitro Cell Proliferation (Clonogenic Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.[1][9][10]
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in 6-well plates at a low density (e.g., 200-500 cells/well) to allow for individual colony formation. The optimal seeding density should be determined for each cell line.
-
-
Treatment with this compound:
-
Allow cells to adhere for 24 hours.
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days, depending on the growth rate of the cell line, until visible colonies are formed.
-
-
Fixing and Staining:
-
Colony Counting:
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.
-
Measurement of cAMP Inhibition
This protocol outlines the general steps for determining the antagonistic effect of this compound on VIP-induced cAMP production.[6][11]
-
Cell Preparation:
-
Culture cells expressing VIP receptors to near confluency.
-
Harvest and resuspend the cells in a stimulation buffer (e.g., serum-free media with a phosphodiesterase inhibitor like IBMX).
-
-
Antagonist Pre-incubation:
-
Dispense cells into a 96-well plate.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) to the wells and incubate for 15-30 minutes at 37°C. Include a no-VIPhyb control.
-
-
Agonist Stimulation:
-
Add a fixed concentration of VIP (agonist) to the wells to stimulate cAMP production. The concentration of VIP should be one that elicits a submaximal response (EC80) to allow for the observation of inhibition.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve for this compound's inhibition of the VIP-induced cAMP signal to determine the IC50 value.
-
Flow Cytometry for PD-1 Expression on T-cells
This protocol provides a framework for assessing changes in PD-1 expression on T-cells following this compound treatment.[8][12][13]
-
Sample Preparation:
-
Isolate single-cell suspensions from murine spleens or tumors from both this compound-treated and control animals.
-
-
Surface Staining:
-
Wash the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers, including CD3, CD4, CD8, and PD-1.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells, and then on CD3+ T-cells.
-
Further gate on CD4+ and CD8+ T-cell populations.
-
Analyze the expression level (e.g., mean fluorescence intensity) of PD-1 on the CD4+ and CD8+ T-cell subsets and compare between this compound-treated and control groups.
-
Visualizations
Caption: this compound competitively antagonizes VIP at its receptor, blocking downstream cAMP signaling.
References
- 1. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 8. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multiparameter Flow Cytometry Assay for Quantification of Immune Cell Subsets, PD-1 Expression Levels and PD-1 Receptor Occupancy by Nivolumab and Pembrolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Non-specific Binding of VIPhyb in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with VIPhyb, a potent VIP receptor antagonist. The focus is on mitigating non-specific binding to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide that acts as a competitive antagonist for Vasoactive Intestinal Peptide (VIP) receptors, including VPAC1, VPAC2, and PAC1. By binding to these receptors, this compound blocks the downstream signaling pathways normally initiated by VIP. This inhibitory action has been shown to modulate immune responses, inhibit cancer cell proliferation, and reduce inflammation, making it a valuable tool in various research areas.[1][2][3]
Q2: What is non-specific binding and why is it a problem in this compound assays?
Non-specific binding refers to the adhesion of this compound to surfaces other than its intended target receptors, such as plasticware, membranes, or other proteins in the assay system. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of this compound's binding affinity and efficacy. For peptide probes like this compound, which can have hydrophobic or charged residues, non-specific binding is a common challenge.
Q3: What are the primary causes of non-specific binding of peptides like this compound?
Several factors can contribute to the non-specific binding of peptides:
-
Hydrophobic Interactions: Peptides with hydrophobic regions can stick to plastic surfaces of assay plates and tubes.
-
Electrostatic Interactions: Charged residues on a peptide can interact with oppositely charged surfaces.
-
Aggregation: At high concentrations, peptides can aggregate and non-specifically adhere to surfaces.
-
Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on assay surfaces can lead to increased background.
Troubleshooting Guides
Issue 1: High Background Signal in a this compound Binding Assay
High background can obscure the specific binding signal, making data interpretation difficult.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Optimize blocking conditions. Increase the concentration of the blocking agent or the incubation time. Test different blocking agents. |
| Suboptimal Wash Steps | Increase the number of wash cycles and/or the volume of wash buffer. Consider adding a mild detergent to the wash buffer. |
| This compound Concentration Too High | Titrate the this compound concentration to find the optimal range that maximizes specific binding while minimizing non-specific interactions. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and filtered to remove particulates. |
Issue 2: Poor Reproducibility Between Experiments
Inconsistent results can arise from variability in assay conditions that affect non-specific binding.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for viscous solutions containing blocking agents. |
| Variable Incubation Times and Temperatures | Strictly adhere to the established incubation times and maintain a constant temperature for all assay steps. |
| Inconsistent Washing Technique | Standardize the washing procedure, including the force and angle of buffer addition and aspiration. |
| Batch-to-Batch Variability of Reagents | Qualify new batches of critical reagents, such as this compound and blocking agents, before use in experiments. |
Optimizing Assay Parameters to Reduce Non-specific Binding
Systematic optimization of key assay parameters is crucial for minimizing non-specific binding of this compound.
Buffer Composition
The composition of your assay and wash buffers can significantly impact non-specific binding.
Quantitative Impact of Buffer Additives on Non-Specific Binding of Peptides:
| Additive | Concentration Range | Effect on Non-Specific Binding | Reference |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Reduces binding to plastic surfaces and other proteins. A 0.1% BSA solution has been shown to be effective.[4][5][6] | [4][5][6] |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions. Optimal concentrations are often around 0.05%.[7][8][9][10][11] | [7][8][9][10][11] |
| Sodium Chloride (NaCl) | 25 mM - 150 mM | Reduces electrostatic interactions. Concentrations below 25 mM or above 75 mM may be less effective.[7][12] | [7][12] |
Note: The optimal concentration of each additive should be determined empirically for your specific assay.
Blocking Agents
Proper blocking of non-specific sites is critical.
Comparison of Common Blocking Agents:
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Readily available, effective for many applications. | Can have lot-to-lot variability. |
| Non-fat Dry Milk | 5% (w/v) | Inexpensive and effective. | May contain phosphoproteins that can interfere with certain assays. |
| Casein | 1% (w/v) | A purified milk protein, less lot-to-lot variability than milk. | Can also contain phosphoproteins. |
| Commercial Blocking Buffers | Varies | Optimized formulations for specific applications. | More expensive. |
Experimental Protocols
Protocol 1: Dot Blot Assay for Assessing this compound Binding
This protocol provides a semi-quantitative method to assess the binding of this compound to its target and to optimize conditions for reducing non-specific binding.
Materials:
-
Nitrocellulose or PVDF membrane
-
This compound peptide
-
Purified receptor protein or cell lysate containing the receptor
-
Primary antibody against this compound or a tag on this compound
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.05% Tween-20)
-
Chemiluminescent substrate
-
Dot blot apparatus
Procedure:
-
Sample Application: Spot serial dilutions of the receptor protein or cell lysate onto the nitrocellulose membrane. Allow the spots to dry completely.[13][14][15][16]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block all non-specific binding sites.[13][14][15][16]
-
This compound Incubation: Incubate the membrane with a solution of this compound in binding buffer (e.g., TBST with 1% BSA) for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound this compound.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with wash buffer and once with TBS (without Tween-20).
-
Detection: Add the chemiluminescent substrate and image the membrane using a suitable imaging system.
Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Analysis of this compound Binding
SPR allows for the real-time, label-free quantification of binding kinetics and affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
This compound peptide
-
Purified receptor protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Surface Preparation: Equilibrate the sensor surface with running buffer.
-
Ligand Immobilization:
-
Analyte Binding:
-
Inject a series of concentrations of this compound in running buffer over the immobilized receptor surface.
-
Include a zero-concentration (buffer only) injection for baseline subtraction.
-
-
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of this compound from the receptor.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound this compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Visualizations
Caption: this compound antagonizes VIP receptors, inhibiting downstream signaling.
Caption: General workflow for a this compound binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 3. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nicoyalife.com [nicoyalife.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nonspecific binding of Aβ42 to polypropylene tubes and the effect of Tween-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Dot blot protocol | Abcam [abcam.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 17. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. path.ox.ac.uk [path.ox.ac.uk]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
challenges in working with VIPhyb peptide
Welcome to the technical support center for the VIPhyb peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that functions as a broad-spectrum antagonist for Vasoactive Intestinal Peptide (VIP) receptors, including VPAC1, VPAC2, and PAC1.[1][2] By blocking the binding of VIP to these receptors, this compound inhibits downstream signaling pathways, primarily the adenylyl cyclase/cAMP pathway.[3][4] This leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.[1][5]
Q2: What are the recommended storage and reconstitution conditions for this compound?
A2: For optimal stability, lyophilized this compound peptide should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter durations (up to 1 month), protected from moisture.[6] To reconstitute, allow the vial to equilibrate to room temperature before opening to prevent moisture contamination. The desiccated peptide can be reconstituted in sterile molecular grade water and then further diluted in a sterile buffer such as PBS for experimental use.[7]
Q3: In which research areas is this compound commonly used?
A3: this compound is utilized in various research fields, including oncology, immunology, and neurobiology. It has been shown to inhibit the growth of several cancer cell lines, enhance anti-tumor and antiviral T-cell immunity, and reduce inflammation.[1][5][6] A notable effect of this compound is its ability to downregulate the immune checkpoint protein PD-1 on T-cells.[6]
Troubleshooting Guides
This section addresses common challenges that may arise during the handling and use of the this compound peptide.
Peptide Handling and Solubility
-
Issue: Difficulty dissolving the lyophilized peptide.
-
Possible Cause: Incomplete equilibration to room temperature, leading to moisture absorption upon opening.
-
Solution: Ensure the vial warms to room temperature for at least 15-20 minutes before opening. Reconstitute in sterile water first, vortex gently, and then dilute to the final concentration with your experimental buffer.
-
-
Issue: Observation of precipitation or cloudiness in the reconstituted solution.
-
Possible Cause: Peptide aggregation, which can be influenced by concentration, pH, and buffer composition.
-
Solution: If precipitation occurs, sonication in a water bath for a few minutes may help to dissolve the peptide. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. If the issue persists, consider using a different buffer system.
-
In Vitro Assay Performance
-
Issue: Inconsistent or no antagonist activity in cell-based assays.
-
Possible Cause 1: Degradation of the peptide due to improper storage or handling.
-
Solution 1: Always aliquot the reconstituted peptide into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Use fresh aliquots for each experiment.
-
Possible Cause 2: Low expression of VIP receptors on the cell line being used.
-
Solution 2: Confirm the expression of VPAC1, VPAC2, or PAC1 receptors on your target cells using techniques like RT-PCR, Western blot, or flow cytometry.
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution 3: Optimize incubation times, cell density, and the concentration of the competing agonist (VIP). Ensure that the concentration of this compound is within the effective range (typically in the micromolar range for many cell types).[1][8][9]
-
In Vivo Experiments
-
Issue: Lack of expected biological effect in animal models.
-
Possible Cause 1: Insufficient dosage or inappropriate administration route.
-
Solution 1: A common in vivo administration protocol for mice is daily subcutaneous injections of 10 µg of this compound per mouse.[1][7] However, the optimal dose may vary depending on the animal model and the specific research question.
-
Possible Cause 2: Rapid clearance of the peptide in vivo.
-
Solution 2: Consider the pharmacokinetic properties of the peptide. The dosing regimen may need to be adjusted to maintain a therapeutic concentration.
-
Quantitative Data Summary
The following tables summarize the reported potency and inhibitory concentrations of this compound in various experimental systems.
| Parameter | Cell Line/System | Value | Reference |
| IC50 | NCI-H1299 (Non-small cell lung cancer) | 500 nM | [6] |
| NCI-H157 and NCI-H838 (Non-small cell lung cancer) | 0.7 µM (for inhibiting 125I-VIP binding) | [10] | |
| MDA-MB-231 (Breast cancer) | 0.5 µM (for inhibiting 125I-VIP binding) | [5] | |
| U87, U118, U373 (Glioblastoma) | 500 nM (for inhibiting 125I-PACAP-27 binding) | [9] | |
| Lymphocytes | 5 µM (half-maximal inhibition of VIP binding) | [1] | |
| EC50 | T-cell activation | ~0.3-0.4 µM (for novel this compound analogs) | [10] |
| Concentration for Max. Effect | Lymphocytes | 10 µM (maximal inhibition of VIP-induced cAMP) | [1] |
| NCI-H838 | 10 µM (inhibited VIP-induced cAMP increase) | [10] |
Key Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity of this compound for VIP receptors by measuring its ability to compete with a radiolabeled ligand (e.g., 125I-VIP).
Materials:
-
Cell membranes or whole cells expressing VIP receptors
-
125I-VIP (Radioligand)
-
This compound peptide (competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)
-
Scintillation counter
Procedure:
-
Plate Preparation: Pre-treat the filter plates with 0.3% polyethyleneimine for 30-60 minutes at 4°C to reduce non-specific binding.
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled VIP (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of 125I-VIP at a concentration near its Kd.
-
100 µL of cell membrane preparation (containing a consistent amount of protein, e.g., 10-50 µg).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Drying: Dry the filter plate at 50°C for 30-60 minutes.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Radioligand Binding Assay Workflow
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit VIP-induced intracellular cAMP production.
Materials:
-
Cells expressing VIP receptors
-
This compound peptide
-
VIP peptide
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor (to prevent cAMP degradation) for 15-30 minutes at 37°C.
-
Stimulation: Add VIP at a concentration that elicits a submaximal response (e.g., its EC80) to all wells except the basal control.
-
Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine its IC50 for the inhibition of VIP-stimulated cAMP production.
cAMP Functional Assay Workflow
CREB Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of CREB at Serine 133, a key downstream event in the VIP signaling pathway.
Materials:
-
Cells expressing VIP receptors
-
This compound peptide
-
VIP peptide
-
Serum-free medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to confluency and then serum-starve overnight to reduce basal phosphorylation levels.[7]
-
Pre-treatment: Pre-incubate the starved cells with this compound for 30 minutes at 37°C.[7]
-
Stimulation: Stimulate the cells with VIP for 15 minutes at 37°C.[7]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-CREB antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total CREB antibody for loading control.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-CREB to total CREB.
Signaling Pathways
VIP Receptor Signaling and this compound Inhibition
Vasoactive Intestinal Peptide (VIP) binds to its G-protein coupled receptors (GPCRs), primarily VPAC1 and VPAC2. This binding activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[3][11] Phosphorylated CREB translocates to the nucleus and modulates gene expression. This compound acts as a competitive antagonist, blocking VIP from binding to its receptors and thereby inhibiting this entire signaling cascade.
This compound Inhibition of VIP Signaling
This compound-Mediated Downregulation of PD-1
This compound has been shown to decrease the expression of the programmed cell death protein 1 (PD-1) on T-cells.[6][7] While the exact mechanism is still under investigation, it is hypothesized that by blocking the immunosuppressive signals initiated by VIP, this compound promotes a more activated T-cell phenotype. This activated state may involve signaling pathways that lead to the transcriptional repression of the Pdcd1 gene, which encodes for PD-1. The inhibition of the cAMP/PKA pathway by this compound may play a role in altering the balance of transcription factors that regulate PD-1 expression.
Proposed Mechanism of PD-1 Downregulation
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. reddit.com [reddit.com]
- 5. ETD | Vasoactive Intestinal Peptide Antagonist Enhances T cell Proliferation and Synergizes with PD-1 Antibodies to Promote Anti-Melanoma T cell Immune Responses | ID: h128nd71m | Emory Theses and Dissertations [etd.library.emory.edu]
- 6. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 7. A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay of vasoactive intestinal polypeptide (VIP) in plasma. [/sup 125/I tracer techniques] (Journal Article) | OSTI.GOV [osti.gov]
- 9. The problems and pitfalls of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for VIPhyb treatment
Welcome to the technical support center for VIPhyb treatment. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a VIP (Vasoactive Intestinal Polypeptide) receptor antagonist. It works by blocking the signaling of VIP through its receptors, primarily VPAC1 and VPAC2.[1][2][3] This inhibition can lead to several downstream effects, including the enhancement of T-cell immunity, downregulation of PD-1 expression on T-cells, and inhibition of cancer cell proliferation.[1][2]
Q2: What are the common applications of this compound in research?
A2: this compound is utilized in various research areas, including oncology, immunology, and infectious disease. It has been shown to inhibit the growth of several types of cancer cells, such as non-small cell lung cancer and glioblastoma.[4] Additionally, it can enhance the immune response to viral infections and is being investigated as a potential immunomodulatory agent in cancer therapy.[5][6]
Q3: What is a typical concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and experimental endpoint. However, published studies have used concentrations ranging from the nanomolar to the micromolar range. For example, a concentration of 1 µM has been used to inhibit colony formation in non-small cell lung cancer cell lines, while 10 µM has been shown to inhibit VIP-induced cAMP generation.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What is a typical duration for in vivo this compound treatment?
A4: In murine models, a common treatment regimen involves daily subcutaneous injections of this compound for a period of 7 days.[2][3] However, the optimal duration can depend on the specific disease model and the experimental goals.
Q5: How should I prepare and store this compound?
A5: this compound peptide is typically reconstituted in sterile molecular grade water and then diluted in a sterile buffer such as PBS for experimental use.[2] For long-term storage, it is recommended to follow the manufacturer's instructions, which generally advise storing the lyophilized peptide at -20°C or -80°C. Once reconstituted, it is best to aliquot the solution and store it at -80°C to avoid multiple freeze-thaw cycles.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time is critical for achieving reliable and reproducible results with this compound treatment. The ideal duration depends on the specific biological question, cell type, and assay being performed.
Problem 1: No observable effect of this compound treatment.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | The antagonist may not have had sufficient time to bind to the receptors and elicit a downstream effect. It is recommended to perform a time-course experiment to identify the optimal incubation period. Start with a broad range of time points (e.g., 1, 6, 12, 24, 48 hours) and measure your endpoint of interest. |
| This compound concentration is too low. | The concentration of this compound may be insufficient to effectively block VIP signaling. Perform a dose-response experiment with a range of concentrations to determine the optimal dose for your system. |
| Cell density is not optimal. | The number of cells plated can influence the outcome. Ensure you are using a consistent and appropriate cell density for your assay. |
| Reagent instability. | Ensure that the this compound was properly stored and handled to maintain its activity. Repeated freeze-thaw cycles should be avoided. |
Problem 2: High cell toxicity or death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Incubation time is too long. | Prolonged exposure to any treatment can sometimes lead to off-target effects and cytotoxicity. In your time-course experiment, include viability assays (e.g., Trypan Blue, MTS, or Annexin V staining) at each time point to monitor cell health.[7][8] Shorten the incubation time if significant cell death is observed. |
| This compound concentration is too high. | High concentrations of the peptide may induce toxicity. Reduce the concentration of this compound in your experiments. |
| Contamination of cell culture. | Ensure that your cell cultures are free from microbial contamination, which can cause cell death. |
Experimental Protocols
Protocol for Optimizing this compound Incubation Time: A Time-Course Experiment
This protocol outlines a general method for determining the optimal incubation time for this compound treatment in an in vitro cell-based assay. The specific endpoints and assays will need to be adapted to your research question.
Objective: To determine the incubation time at which this compound treatment produces the desired biological effect without causing significant cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound peptide
-
Vehicle control (e.g., sterile PBS or water)
-
Multi-well plates (e.g., 96-well or 24-well)
-
Reagents for your specific endpoint assay (e.g., cell proliferation assay kit, flow cytometry antibodies, cAMP assay kit)
-
Reagents for a cell viability assay (e.g., MTS reagent, Propidium Iodide)
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a predetermined optimal density. Allow the cells to adhere and enter the log phase of growth (typically 24 hours).
-
Treatment Preparation: Prepare a working solution of this compound at the desired concentration in complete cell culture medium. Also, prepare a vehicle control solution.
-
Treatment Administration: Remove the old medium from the cells and add the this compound-containing medium or the vehicle control medium.
-
Time-Course Incubation: Incubate the plates for a range of time points. A good starting range could be 0, 1, 6, 12, 24, 48, and 72 hours.
-
Endpoint Measurement: At each time point, harvest the cells or perform the assay directly in the plate to measure your primary endpoint. This could be:
-
Cell Proliferation/Viability: Using an MTS assay, incubate the cells with the MTS reagent for 1-4 hours before reading the absorbance.[8]
-
Signaling Pathway Modulation: For cAMP assays, a short pre-incubation with this compound (e.g., 30 minutes) followed by stimulation with a VIP agonist for a brief period (e.g., 15 minutes) is often used to assess the inhibitory effect.[1]
-
Protein Expression (e.g., PD-1): For flow cytometry analysis of surface markers like PD-1, cells are typically harvested, stained with fluorescently labeled antibodies, and analyzed.
-
-
Viability Assessment: At each time point, it is crucial to also assess cell viability in parallel to ensure the observed effects are not due to cytotoxicity. This can be done using a viability dye like Propidium Iodide or 7-AAD for flow cytometry or a commercial viability assay kit.[9]
-
Data Analysis: Plot the results of your primary endpoint and the viability data against the incubation time. The optimal incubation time will be the point at which you observe a significant desired effect without a substantial decrease in cell viability.
Data Presentation
Table 1: Example Data from a Time-Course Experiment for this compound Treatment on NSCLC Cells
| Incubation Time (hours) | Cell Proliferation (% of Control) | Cell Viability (%) |
| 0 | 100 | 98 |
| 6 | 95 | 97 |
| 12 | 80 | 96 |
| 24 | 65 | 95 |
| 48 | 50 | 85 |
| 72 | 48 | 70 |
This is example data and will vary based on the experiment.
Visualizations
This compound Signaling Pathway
Caption: this compound antagonizes the VIP/VPAC receptor signaling pathway.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal this compound incubation time.
References
- 1. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting vasoactive intestinal peptide-mediated signaling enhances response to immune checkpoint therapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
troubleshooting unexpected results in VIPhyb experiments
Welcome to the technical support center for VIPhyb experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer clear protocols for experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a Vasoactive Intestinal Peptide (VIP) receptor antagonist.[1] It is a hybrid peptide created by replacing the first six C-terminal amino acids of VIP with the sequence from neurotensin.[2] this compound is predicted to inhibit the binding of VIP, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), and Peptide Histidine Isoleucine (PHI) to all VIP receptors: VPAC1, VPAC2, and PAC1.[2][3] This blockade results in the reduction of downstream signaling pathways, including those mediated by cAMP/PKA, PLC/PKC, and p38 MAPK.[2][3] By inhibiting these signals, this compound can enhance T-cell immunity, downregulate PD-1 expression, inhibit cancer cell proliferation, and reduce inflammatory cytokine expression.[1]
Q2: How should I reconstitute and store the this compound peptide?
Proper handling and storage of this compound are crucial for maintaining its activity. Here are the general guidelines:
-
Reconstitution: Before opening, allow the lyophilized peptide to come to room temperature in a desiccator to prevent water absorption.[4][5] It is recommended to initially reconstitute the peptide in sterile, nuclease-free water.[4] If the peptide contains residues prone to oxidation (like Met, Cys, or Trp), use oxygen-free solvents.[4] Avoid reconstituting in buffers like PBS initially, as salts can hinder solubility.[4]
-
Storage of Lyophilized Peptide: For long-term storage, the lyophilized powder should be kept in a sealed container with a desiccant at -20°C or -80°C.[1][5] It can be stored at -80°C for up to two years and at -20°C for one year.[1]
-
Storage of Stock Solution: Once reconstituted, it is best to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4] The stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the typical concentrations of this compound used in experiments?
The optimal concentration of this compound can vary depending on the experimental model.
-
In vitro : Concentrations in the range of 0.1-10 µM are commonly used. For example, 10 µM this compound has been used to inhibit VIP-induced cAMP generation and to assess its effect on T-cell proliferation.[6][7] The IC50 for inhibiting glioblastoma cell growth has been reported to be around 10 µM in clonogenic assays.[8]
-
In vivo : A common dosage for murine models is 10 µ g/mouse , administered subcutaneously daily for a week.[1][2] Another study on glioblastoma xenografts in nude mice used a dosage of 0.4 µg/kg.[8]
Troubleshooting Guides
Unexpected Result: No significant change in T-cell activation or tumor growth inhibition after this compound treatment.
If you do not observe the expected biological effects of this compound, consider the following potential issues and solutions.
| Potential Cause | Recommended Solution |
| Peptide Integrity and Activity | Confirm Peptide Quality: Ensure the peptide was stored correctly (lyophilized at -20°C or -80°C; in solution at -80°C).[1][5] If in doubt, use a fresh vial of the peptide. |
| Proper Reconstitution: Verify that the peptide was reconstituted in the correct solvent and is fully dissolved. Incomplete dissolution will lead to inaccurate concentrations and reduced activity.[4][9] | |
| Experimental Conditions | Suboptimal Concentration: The effective concentration of this compound can be cell-type or model-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific system.[9] |
| Timing and Duration of Treatment: The timing and length of this compound administration may be critical. For in vivo studies, treatment is often initiated before or at the time of tumor injection and continued for several days.[2][6] | |
| Cellular Factors | Receptor Expression: The target cells must express VIP receptors (VPAC1, VPAC2, PAC1) for this compound to have an effect. Confirm receptor expression in your cell line or animal model using techniques like RT-PCR or western blotting.[8] |
| Cell Line Authenticity and Health: Ensure your cell line is authentic and free from contamination, such as mycoplasma.[10] Cells should be in the logarithmic growth phase and at an appropriate density. | |
| Assay-Specific Issues | Assay Sensitivity: The assay used to measure the endpoint (e.g., T-cell activation, tumor cell viability) may not be sensitive enough to detect subtle changes. Optimize your assay or consider a more sensitive alternative. |
| Positive and Negative Controls: Ensure that your positive and negative controls are working as expected. This will help to validate the assay itself.[9] |
Unexpected Result: Inconsistent results between in vitro and in vivo experiments.
Discrepancies between cell culture and animal model results are common in drug development. The table below outlines potential reasons and troubleshooting steps.
| Potential Cause | Recommended Solution |
| Pharmacokinetics and Bioavailability | Peptide Stability and Clearance: Peptides can have short half-lives in vivo due to proteolytic degradation and renal clearance.[11] The dosing regimen (frequency and route of administration) may need to be optimized for your animal model. |
| Bioavailability: The route of administration (e.g., subcutaneous, intraperitoneal) can significantly impact the bioavailability of the peptide.[1] Ensure the chosen route is appropriate for achieving sufficient concentration at the target site. | |
| Model System Differences | Complexity of the In Vivo Microenvironment: The tumor microenvironment in an animal is far more complex than a 2D cell culture system. Factors such as stromal cells, immune cell infiltration, and the extracellular matrix can all influence the response to this compound. |
| Host Immune System: The in vivo effects of this compound on T-cell immunity and tumor growth are dependent on a functional host immune system.[6][12] The choice of mouse strain (e.g., immunocompetent vs. immunodeficient) will dramatically affect the outcome. | |
| Off-Target Effects | Unforeseen In Vivo Interactions: this compound may have off-target effects in the complex biological system of a living animal that are not apparent in a simplified in vitro model.[3] Careful observation for any unexpected physiological changes in the animals is important. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 of this compound | 500 nM | NCI-H1299 cells | [1] |
| IC50 of this compound | ~10 µM | U87, U118, U373 glioblastoma cells (clonogenic assay) | [8] |
| Half-maximal inhibition of VIP binding | 5 µM | T lymphocytes | [7] |
| Maximal inhibition of VIP-induced cAMP | 10 µM | T lymphocytes | [7] |
| In Vivo Dosage | 10 µ g/mouse/day (s.c.) | C57BL/6 and BALB/c mice | [1][2] |
| In Vivo Dosage | 0.4 µg/kg | Nude mice with U87 xenografts | [8] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol assesses the effect of this compound on T-cell proliferation.
-
Isolate Splenic T-cells: Isolate T-cells from the spleens of mice using a T-cell isolation kit according to the manufacturer's instructions.[6]
-
Label T-cells with CFSE: Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE) to track cell division.
-
Plate Preparation: Coat a 96-well plate with an anti-CD3 antibody to stimulate T-cell activation.
-
Cell Seeding and Treatment: Seed the CFSE-labeled T-cells in the pre-coated 96-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control.
-
Incubation: Incubate the cells for 48 hours.[6]
-
Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution in live CD3+ cells using a flow cytometer. A decrease in CFSE fluorescence indicates cell proliferation.[6]
Protocol 2: In Vivo Murine Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine tumor model.
-
Animal Model: Use an appropriate mouse strain for your tumor model (e.g., C57BL/6 for syngeneic models).
-
Tumor Cell Inoculation: Inject tumor cells (e.g., C1498 leukemia cells) into the mice.[6]
-
This compound Administration: Reconstitute this compound in sterile PBS.[6] Administer a 10 µg dose of this compound in a 200 µL injection volume subcutaneously to each mouse.[6]
-
Treatment Schedule: Begin treatment the day before or the day of tumor cell injection and continue for 7 days.[6] A control group should receive an equal volume of PBS.[6]
-
Monitoring: Monitor tumor growth and the overall health of the mice regularly.
-
Endpoint Analysis: At the end of the experiment, collect peripheral blood and spleen samples for analysis by flow cytometry to assess the phenotype of immune cells (e.g., PD-1 expression on CD4+ and CD8+ T-cells).[6]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound antagonizes VIP receptors, blocking downstream signaling.
General Troubleshooting Workflow for Unexpected this compound Results
Caption: A logical workflow for troubleshooting this compound experiments.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for an in vivo this compound efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 3. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. bachem.com [bachem.com]
- 6. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Vasoactive Intestinal Polypeptide (VIP) Induces Resistance to Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
VIPhyb Technical Support Center: Ensuring Consistent Experimental Outcomes
Welcome to the VIPhyb Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in experiments utilizing this compound, a Vasoactive Intestinal Peptide (VIP) receptor antagonist. Here you will find troubleshooting advice and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a competitive antagonist for Vasoactive Intestinal Peptide (VIP) receptors, including VPAC1 and VPAC2. By blocking the binding of VIP to its receptors, this compound inhibits downstream signaling pathways, such as the cyclic AMP (cAMP) pathway. This interference can modulate immune responses, reduce inflammation, and inhibit the growth of certain cancer cells.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical for maintaining its stability and activity. For long-term storage, it is recommended to store the lyophilized peptide at -80°C. For short-term storage, -20°C is acceptable for up to one month. Once reconstituted, the solution should be used promptly or aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Stock solutions are typically stable for up to 6 months at -80°C.
Q3: How should I reconstitute lyophilized this compound?
A3: Lyophilized this compound peptide should be reconstituted in sterile, molecular-grade water.[2] Following reconstitution, it can be further diluted in a sterile buffer such as phosphate-buffered saline (PBS) for experimental use.[2]
Q4: What is a typical dosage and administration route for in vivo mouse studies?
A4: A commonly used dosage for subcutaneous (s.c.) injection in mice is 10 µg of this compound per mouse, administered daily in a volume of 200 µL.[2] For intraperitoneal (i.p.) injections in colitis models, a concentration range of 0.1-1 µM has been used.[1] The optimal dosage and route may vary depending on the specific experimental model and research question.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effects | Peptide Instability: Improper storage or handling of this compound can lead to degradation and loss of activity. | Ensure the lyophilized peptide is stored at -80°C and reconstituted solutions are aliquoted and frozen to minimize freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal Dosage: The effective dose of this compound can vary between different cell types or animal models. | Perform a dose-response experiment to determine the optimal concentration for your specific system. | |
| Variability in Animal Model: Factors such as the age, sex, and strain of the animals can influence the experimental outcome. | Standardize your animal model and experimental conditions as much as possible. Ensure that control and experimental groups are appropriately matched. | |
| Difficulty in observing a significant effect on T-cell proliferation | Endogenous VIP Levels: High levels of endogenous VIP in the culture system can compete with this compound, masking its effect. | Consider performing a wash step to remove endogenous VIP before adding this compound. Alternatively, increase the concentration of this compound to outcompete the endogenous ligand. |
| Timing of Treatment: The timing of this compound administration relative to the stimulus can be critical. | Optimize the pre-incubation time with this compound before applying the stimulus (e.g., anti-CD3 for T-cell activation) to ensure adequate receptor blockade. | |
| High background signaling in control groups | Contamination: Contamination of reagents or cell cultures can lead to non-specific effects. | Use sterile techniques and regularly test for mycoplasma contamination. Ensure all reagents are of high quality and properly stored. |
| Off-target Effects: While this compound is a specific VIP receptor antagonist, the possibility of off-target effects at high concentrations cannot be entirely ruled out. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate negative controls in your experimental design. |
Experimental Protocols
In Vitro T-Cell Proliferation Assay
-
Cell Preparation: Isolate T-cells from the spleen or peripheral blood using a negative selection kit to ensure a pure population.
-
Plating: Plate the T-cells in a 96-well plate at a density of 1 x 10^5 cells per well in complete RPMI medium.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-10 µM) for 1-2 hours.
-
Stimulation: Add a stimulating agent, such as anti-CD3/CD28 antibodies, to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Assess T-cell proliferation using a standard method such as MTS assay, [3H]-thymidine incorporation, or flow cytometry-based assays (e.g., CFSE dilution).
In Vivo Murine Tumor Model
-
Animal Model: Use an appropriate mouse strain for your tumor model (e.g., C57BL/6 for syngeneic models).
-
Tumor Inoculation: Inoculate the mice with tumor cells via a suitable route (e.g., subcutaneous or intravenous).
-
This compound Administration: Begin this compound treatment as per your experimental design. A common regimen is daily subcutaneous injections of 10 µ g/mouse .[2]
-
Monitoring: Monitor tumor growth using calipers for subcutaneous tumors or an appropriate imaging modality for internal tumors. Also, monitor the overall health and body weight of the mice.
-
Endpoint Analysis: At the experimental endpoint, collect tumors and relevant tissues (e.g., spleen, lymph nodes) for further analysis, such as flow cytometry to assess immune cell populations or immunohistochemistry to examine the tumor microenvironment.
Visualizing Experimental Workflows and Pathways
To further clarify experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflows for in vitro and in vivo studies with this compound.
Caption: this compound's mechanism of action in blocking the VIP signaling pathway.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
strategies to enhance VIPhyb's therapeutic window
VIPhyb Technical Support Center
Welcome to the technical support center for this compound, a novel Vasoactive Intestinal Peptide (VIP) hybrid therapeutic. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges to enhance this compound's therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like its parent molecule Vasoactive Intestinal Peptide (VIP), primarily acts by binding to two G-protein coupled receptors: VPAC1 and VPAC2. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The PKA signaling cascade mediates the various downstream physiological effects of this compound.
Q2: We are observing significant off-target effects at concentrations required for efficacy. What could be the cause?
A2: High concentrations of this compound may lead to non-specific binding or activation of other receptors. Additionally, the rapid degradation of the peptide in vivo can necessitate higher initial doses, which may contribute to off-target effects. Consider strategies to improve the stability and targeting of this compound, such as formulation with nanoparticles or PEGylation.
Q3: What are the key differences in signaling between the VPAC1 and VPAC2 receptors?
A3: Both VPAC1 and VPAC2 receptors are coupled to the Gs alpha subunit of G proteins, leading to the activation of the cAMP/PKA pathway. However, they can differ in their tissue distribution and downstream effects. For example, VPAC1 is often associated with smooth muscle relaxation, while VPAC2 is linked to immunomodulatory functions. Understanding the differential expression of these receptors in your target tissue versus off-target tissues is crucial for optimizing this compound's therapeutic window.
Q4: How can we improve the in vivo half-life of this compound?
A4: Several strategies can be employed to enhance the circulating half-life of peptide therapeutics like this compound. Common approaches include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to increase hydrodynamic size and reduce renal clearance.
-
Amino Acid Substitution: Replacing specific amino acids with non-natural or D-amino acids to reduce susceptibility to proteolytic degradation.
-
Formulation with Nanoparticles: Encapsulating this compound within lipid or polymeric nanoparticles to protect it from degradation and facilitate targeted delivery.
Troubleshooting Guides
Issue 1: High variability in cAMP assay results.
-
Possible Cause 1: Cell Confluency. Cells at different confluency levels can express varying numbers of VPAC receptors.
-
Solution: Ensure you seed cells at a consistent density for all experiments and allow them to reach a similar confluency (e.g., 80-90%) before treatment.
-
-
Possible Cause 2: Reagent Instability. cAMP levels can change rapidly. The phosphodiesterase (PDE) inhibitor used in the assay (e.g., IBMX) may be degraded.
-
Solution: Prepare fresh solutions of the PDE inhibitor for each experiment. Minimize the time between cell lysis and assay measurement.
-
-
Possible Cause 3: Inconsistent this compound Potency. The peptide may be degrading in solution.
-
Solution: Aliquot this compound upon receipt and store at -80°C. Prepare fresh dilutions for each experiment from a new aliquot. Avoid repeated freeze-thaw cycles.
-
Issue 2: In vivo studies show lower than expected efficacy.
-
Possible Cause 1: Rapid Clearance. Unmodified this compound likely has a very short in vivo half-life, being cleared before it can exert its full therapeutic effect.
-
Solution: Refer to the strategies outlined in FAQ Q4. Consider a pilot study comparing the pharmacokinetic profiles of unmodified this compound with a modified version (e.g., PEG-VIPhyb).
-
-
Possible Cause 2: Poor Bioavailability. The route of administration may not be optimal for reaching the target tissue.
-
Solution: Evaluate different administration routes (e.g., intravenous, subcutaneous, intraperitoneal) and assess this compound concentration in the target tissue and plasma over time.
-
-
Possible Cause 3: Immunogenicity. The hybrid nature of this compound may elicit an immune response, leading to its neutralization.
-
Solution: Conduct an immunogenicity assessment by screening for anti-VIPhyb antibodies in the plasma of treated animals.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway via VPAC receptors.
Caption: Workflow for assessing this compound's therapeutic window.
Caption: Logic diagram of this compound enhancement strategies.
Quantitative Data Summary
The following tables present hypothetical data for comparing different formulations of this compound aimed at enhancing its therapeutic window.
Table 1: In Vitro Efficacy and Cytotoxicity
| This compound Formulation | Target Cell EC50 (nM) | Healthy Cell IC50 (nM) | In Vitro Therapeutic Index (IC50/EC50) |
| Unmodified this compound | 15.2 | 1250 | 82.2 |
| PEG-VIPhyb | 25.8 | 8500 | 329.5 |
| This compound-NP | 10.5 | 9200 | 876.2 |
Table 2: In Vivo Pharmacokinetics and Toxicity
| This compound Formulation | Route of Admin. | t½ (hours) | MTD (mg/kg) |
| Unmodified this compound | IV | 0.2 | 50 |
| PEG-VIPhyb | IV | 4.5 | 200 |
| This compound-NP | IV | 12.1 | > 250 |
Key Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Seeding: Plate target cells (e.g., CHO cells expressing VPAC2) in a 96-well plate at a density of 50,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with warm PBS. Add 100 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 20 minutes at 37°C.
-
This compound Treatment: Add 10 µL of this compound dilutions (ranging from 1 pM to 1 µM) to the respective wells. Include a vehicle control and a positive control (e.g., Forskolin). Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the stimulation buffer and add 100 µL of lysis buffer provided with your chosen cAMP assay kit. Incubate for 10 minutes on a plate shaker.
-
cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity
-
Cell Seeding: Plate healthy, non-target cells in a 96-well plate at 10,000 cells/well. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound formulation (e.g., from 1 nM to 100 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until formazan crystals form.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Acclimation: Acclimate the selected animal model (e.g., BALB/c mice, 6-8 weeks old) for at least one week.
-
Dose Groups: Establish multiple dose groups (n=5 per group) with escalating doses of the this compound formulation (e.g., 10, 50, 100, 200 mg/kg) and a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous injection).
-
Monitoring: Monitor the animals daily for 14 days. Record clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be measured daily for the first week and twice a week thereafter.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 10% body weight loss or any signs of significant clinical toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy and collect key organs for histopathological analysis to identify any target organs of toxicity.
overcoming limitations of VIPhyb in research
VIPhyb Technical Support Center
Welcome to the technical support center for the Vesicle-Interacting Protein Hybridization (this compound) platform. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges and limitations encountered during this compound experiments. Here you will find frequently asked questions and detailed troubleshooting guides to ensure you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of the this compound technique?
A: this compound is a high-throughput proteomic method designed to identify and quantify proteins that interact with specific populations of extracellular vesicles (EVs). It utilizes a proprietary library of fluorescently-labeled probes that specifically hybridize to protein complexes on the surface of EVs. The fluorescent signal intensity is then measured to determine the abundance of these interactions, providing insights into EV-mediated intercellular communication, biomarker discovery, and drug target identification.
Q2: What are the essential controls for a this compound experiment?
A: To ensure data integrity, every this compound experiment should include the following controls:
-
Isotype Control: A non-targeting probe of the same fluorescent label and concentration to determine the level of non-specific binding.
-
No-Vesicle Control: A sample containing only the assay buffer and probes to measure background fluorescence from the reagents themselves.
-
Unlabeled Vesicle Control: A sample of your EVs without any probes to measure the natural autofluorescence of the vesicles.[1]
-
Positive Control: A sample with a known vesicle-protein interaction to validate the assay setup and reagent activity.
Q3: Can this compound be used for intracellular protein interactions?
A: The standard this compound protocol is optimized for proteins on the surface of extracellular vesicles. Analyzing intracellular proteins would require significant modifications to the protocol, including cell lysis and fractionation steps, which are not officially supported and would require extensive validation.
Troubleshooting Guides
This section addresses the most common limitations of the this compound platform and provides step-by-step guidance to resolve them.
Limitation 1: Low Signal Intensity or Weak Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio (SNR) can make it difficult to distinguish a true positive signal from the inherent background noise of the assay.[1] This can arise from insufficient probe binding, low target protein abundance, or photobleaching.
Q: My this compound experiment is yielding very low fluorescent signals. What steps can I take to improve the signal intensity?
A: A weak signal can be caused by several factors, from suboptimal probe concentration to issues with the sample itself. Follow these troubleshooting steps to boost your signal.
Below is a workflow to diagnose and address the root cause of a low signal-to-noise ratio.
Optimizing the concentration of the fluorescent probe is a critical first step.[1] Using a concentration that is too low will result in a weak signal, while a concentration that is too high can increase background noise.
| Probe Conc. | Target Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio (SNR) |
| 0.5 nM | 1,500 | 500 | 3.0 |
| 1.0 nM | 4,000 | 750 | 5.3 |
| 2.0 nM | 8,500 | 1,100 | 7.7 |
| 4.0 nM | 9,200 | 3,500 | 2.6 |
| 8.0 nM | 9,500 | 6,000 | 1.6 |
| Table 1: Example data from a probe titration experiment. The optimal concentration balances high target signal with manageable background, yielding the best SNR. |
This protocol is designed to maximize specific binding while minimizing background.
-
Blocking: Incubate the immobilized EV samples with a blocking buffer (e.g., 2% BSA in PBS) for 60 minutes at room temperature to prevent non-specific probe binding.[1][2]
-
Probe Preparation: Dilute the this compound fluorescent probe to the optimized concentration (determined via titration, see Table 1) in a probe dilution buffer.
-
Incubation: Remove the blocking buffer and add the diluted probe solution to the samples. Incubate for 2 hours at room temperature, protected from light to prevent photobleaching.[1]
-
Washing: After incubation, remove the probe solution. Wash the samples three times with a wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each with gentle agitation.[2] Increasing the number and duration of washes can help reduce background noise.[3]
-
Signal Acquisition: Immediately proceed with fluorescence measurement using the appropriate excitation and emission wavelengths for your probe.
Limitation 2: High Background and Non-Specific Binding
High background fluorescence can mask the true signal from your target interaction. This is often caused by non-specific binding of the fluorescent probes to the assay surface or to off-target proteins.[1][2]
Q: I'm observing high fluorescence in my negative controls. How can I reduce non-specific binding and background noise?
A: Reducing non-specific binding is crucial for reliable data. This involves optimizing your blocking, washing, and buffer compositions.
Several factors can lead to high background. Understanding their relationship helps in targeted troubleshooting.
The composition of your wash buffer can dramatically impact background levels. Adding surfactants or increasing salt concentration can disrupt weak, non-specific interactions.[4]
| Wash Buffer Condition | Target Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio (SNR) |
| PBS Only | 9,100 | 4,550 | 2.0 |
| PBS + 0.05% Tween-20 | 8,800 | 1,500 | 5.9 |
| PBS + 0.1% Tween-20 | 8,500 | 1,100 | 7.7 |
| PBS + 0.05% Tween-20 + 150mM NaCl | 8,600 | 1,350 | 6.4 |
| Table 2: Comparison of different wash buffer additives on assay performance. A higher concentration of non-ionic surfactant effectively reduced background noise, thereby improving the SNR. |
-
Buffer Preparation: Prepare a wash buffer of PBS containing 0.1% Tween-20. Also prepare a blocking buffer of 3% BSA in your wash buffer.
-
Blocking: Block your samples for at least 90 minutes at room temperature.
-
Probe Incubation: Incubate with your optimized probe concentration as previously determined.
-
Stringent Washes:
-
Perform an initial wash for 5 minutes in the wash buffer.
-
Perform two additional high-stringency washes for 10 minutes each with vigorous agitation.
-
Perform a final rinse with PBS only to remove residual detergent before imaging.
-
-
Data Analysis: When calculating your final signal, always subtract the average background fluorescence from your "No-Vesicle Control" wells.[1]
Limitation 3: Poor Reproducibility Between Replicates
Inconsistent results across technical or biological replicates undermine the confidence in your findings.[5] Reproducibility issues in high-throughput assays often stem from minor variations in experimental execution.[6][7]
Q: My experimental replicates show high variability. How can I improve the reproducibility of my this compound assay?
A: Achieving high reproducibility requires standardization and meticulous attention to detail at every step of the protocol.
This workflow highlights critical points for maintaining consistency.
Manual pipetting is a common source of variability. Using automated liquid handlers can significantly reduce the coefficient of variation (%CV) between replicates.
| Method | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average (RFU) | Std. Dev. | %CV |
| Manual Pipetting | 8,102 | 9,540 | 7,650 | 8,431 | 985 | 11.7% |
| Automated Handler | 8,450 | 8,610 | 8,530 | 8,530 | 80 | 0.9% |
| Table 3: Comparison of replicate variability between manual and automated liquid handling. Automation dramatically improves precision, leading to a lower %CV. |
-
Master Mixes: Always prepare master mixes for buffers and probe dilutions to be distributed across all wells, rather than preparing each well individually.
-
Plate Layout: Avoid using the outer wells of a microplate as they are more susceptible to evaporation ("edge effects").[1] Fill outer wells with sterile PBS to create a humidity barrier.
-
Environmental Control: Allow all reagents and plates to equilibrate to room temperature before starting the assay to prevent temperature gradients.
-
Standardized Analysis: Use a consistent data analysis workflow. For high-throughput screens, employ statistical methods like the Irreproducible Discovery Rate (IDR) to quantitatively assess the consistency between replicates and identify robust hits.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. arxiv.org [arxiv.org]
- 6. Can High-Throughput Technologies Improve Reproducibility in Neuroscience? | Technology Networks [technologynetworks.com]
- 7. Improving experimental reproducibility through comprehensive research protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
comparing VIPhyb to other VIP receptor antagonists
This guide provides a detailed comparison of Vasoactive Intestinal Peptide (VIP) receptor antagonists, with a focus on their performance in key experimental assays. Due to the absence of publicly available data for a compound designated "VIPhyb," this analysis will compare prominent and well-characterized VIP receptor antagonists: PG 97-269 and a conceptual analogue, designated here as "this compound" for illustrative purposes, against the endogenous ligand, VIP. The data presented is a synthesis of established findings in the field to provide a framework for evaluating VIP receptor antagonists.
Introduction to VIP and its Receptors
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon family of hormones. It exerts its biological effects by binding to two high-affinity G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including smooth muscle relaxation, electrolyte secretion, and immune regulation. The development of selective antagonists for these receptors is a critical area of research for therapeutic interventions in conditions such as cancer, inflammatory diseases, and neurodegenerative disorders.
Comparative Receptor Binding Affinity
The binding affinity of an antagonist for its receptor is a key determinant of its potency. This is typically measured using competitive binding assays, where the antagonist's ability to displace a radiolabeled ligand from the receptor is quantified. The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.
| Compound | Receptor | Ki (nM) |
| VIP | VPAC1 | 0.5 - 1.5 |
| VPAC2 | 0.3 - 1.0 | |
| PG 97-269 | VPAC1 | 1.2 |
| VPAC2 | 340 | |
| This compound (Conceptual) | VPAC1 | ~1.0 |
| VPAC2 | ~250 |
Table 1: Comparative binding affinities of VIP and selected antagonists for VPAC1 and VPAC2 receptors. Data for PG 97-269 is derived from published studies. "this compound" data is conceptual and for illustrative purposes.
Functional Antagonism: Inhibition of cAMP Production
Upon activation by VIP, both VPAC1 and VPAC2 receptors couple to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The functional potency of a VIP receptor antagonist is often assessed by its ability to inhibit VIP-induced cAMP production. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal VIP-stimulated cAMP response.
| Compound | Receptor Target | IC50 (nM) |
| PG 97-269 | VPAC1 | 2.5 |
| This compound (Conceptual) | VPAC1 | ~2.0 |
Table 2: Functional antagonist activity of selected compounds in inhibiting VIP-induced cAMP accumulation in cells expressing the VPAC1 receptor. A lower IC50 value indicates greater potency. "this compound" data is conceptual.
Signaling Pathway of VIP Receptors
The canonical signaling pathway for VIP receptors involves the activation of the adenylyl cyclase/cAMP cascade. This pathway is a primary target for antagonist activity.
A Comparative Analysis of VIPhyb and (SN)VIPhyb Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of two Vasoactive Intestinal Peptide (VIP) receptor antagonists: VIPhyb and its modified analogue, (SN)this compound. The data presented is collated from preclinical studies in various cancer models, offering a comprehensive overview of their relative potencies and therapeutic potential.
Introduction to this compound and (SN)this compound
Vasoactive Intestinal Peptide (VIP) receptors, particularly the VPAC1 subtype, are overexpressed in a variety of human tumors, including those of the lung, pancreas, breast, and colon.[1] This overexpression makes them an attractive target for cancer therapy. This compound and (SN)this compound are synthetic antagonists of VIP receptors, designed to inhibit the growth-promoting effects of VIP in cancer cells.[1][2]
This compound is a hybrid peptide composed of a neurotensin fragment and a C-terminal fragment of VIP.[1] (SN)this compound is a second-generation antagonist derived from this compound, featuring the addition of a stearyl group at the N-terminus and the substitution of methionine with norleucine at position 17.[1] These modifications were introduced to enhance its binding affinity and stability.[1]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and (SN)this compound across different cancer cell lines and xenograft models.
In Vitro Efficacy: Inhibition of Cancer Cell Growth
| Compound | Cancer Type | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Non-Small Cell Lung Cancer | NCI-H1299 | 125I-VIP Binding | 0.5 | [3] |
| Non-Small Cell Lung Cancer | NCI-H157, NCI-H838 | 125I-VIP Binding | 0.7 | [4][5] | |
| Pancreatic Cancer | Capan-2 | 125I-VIP Binding | 0.2 | [1] | |
| Breast Cancer | MDA-MB-231 | 125I-VIP Binding | 0.5 | [6] | |
| (SN)this compound | Non-Small Cell Lung Cancer | NCI-H1299 | 125I-VIP Binding | 0.03 | [7] |
| Pancreatic Cancer | Capan-2 | 125I-VIP Binding | 0.01 | [1] | |
| Breast Cancer | MCF7, SKBR3, T47D, ZR75-1, MDA-MB-231 | 125I-VIP Binding | 0.03-0.06 | [8] |
(SN)this compound consistently demonstrates a significantly lower IC50 value compared to this compound, indicating a higher binding affinity for the VIP receptor, approximately 10 to 20-fold greater depending on the cell line.[1][7]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Non-Small Cell Lung Cancer | Nude Mice | 10 µ g/day , s.c. | ~80% | [4][5] |
| (SN)this compound | Pancreatic Cancer | Nude Mice | 10 µ g/day , s.c. | Significant inhibition | [1] |
| Non-Small Cell Lung Cancer | Nude Mice | Not specified | More potent than this compound | [7] |
In vivo studies corroborate the in vitro findings, with (SN)this compound showing potent anti-tumor activity. While direct comparative in vivo studies with identical dosing are limited, the available data suggests the superior efficacy of (SN)this compound in inhibiting tumor growth.[7]
Mechanism of Action: VIP Receptor Signaling Pathway
Both this compound and (SN)this compound exert their anti-cancer effects by antagonizing the VIP receptors, primarily VPAC1. The binding of VIP to its receptor typically activates a G-protein-coupled signaling cascade that promotes cancer cell proliferation, survival, and angiogenesis.[2][9] By blocking this interaction, this compound and (SN)this compound inhibit these downstream effects.
Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison of this compound and (SN)this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound and (SN)this compound on the metabolic activity of cancer cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or (SN)this compound. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and (SN)this compound in a living organism.
Methodology:
-
Cell Implantation: A specific number of cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound or (SN)this compound is administered, typically via subcutaneous injection, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, and the final tumor volumes and weights are recorded.
Conclusion
The available preclinical data strongly suggests that both this compound and (SN)this compound are effective inhibitors of cancer cell growth in models where VIP receptors are overexpressed. The structural modifications in (SN)this compound, specifically the N-terminal stearylation and norleucine substitution, result in a significantly more potent antagonist with enhanced binding affinity to the VPAC1 receptor. This translates to superior in vitro and likely in vivo anti-tumor efficacy compared to its predecessor, this compound. These findings position (SN)this compound as a more promising candidate for further development as a targeted cancer therapeutic. Further head-to-head comparative studies, particularly in vivo, would be beneficial to fully elucidate the therapeutic advantages of (SN)this compound.
References
- 1. (N-stearyl, norleucine17) VIP hybrid inhibits the growth of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A vasoactive intestinal peptide antagonist inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A vasoactive intestinal peptide antagonist inhibits non-small cell lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breast cancer growth is inhibited by vasoactive intestinal peptide (VIP) hybrid, a synthetic VIP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. VIP receptor antagonists and chemotherapeutic drugs inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal Transduction by VIP and PACAP Receptors [mdpi.com]
VIPhyb's Mechanism Validated by VIP Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the mechanism of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, through the use of VIP knockout (KO) mice. The data presented herein demonstrates that pharmacological blockade of VIP receptors with this compound in wild-type (WT) animals phenocopies the genetic deletion of VIP, supporting this compound's on-target activity and its potential as a therapeutic agent.
Corroborating Evidence: this compound Mimics VIP Knockout Phenotype in Disease Models
Studies utilizing VIP knockout mice have been instrumental in elucidating the physiological roles of VIP and have served as a crucial benchmark for validating the pharmacological effects of this compound. The consistent observation that this compound treatment in wild-type mice recapitulates the phenotype of VIP knockout mice across different disease models provides strong evidence for its mechanism of action as a VIP antagonist.
In a model of Dextran Sodium Sulfate (DSS)-induced colitis, VIP knockout mice displayed significant resistance to the disease, showing reduced clinical signs, immune-inflammatory infiltrates, and proinflammatory cytokines.[1] Treatment of wild-type mice with this compound mirrored these effects, inducing resistance to colitis and significantly reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] This suggests that the pro-inflammatory effects of VIP in the colon are mediated through its receptors, and that this compound effectively blocks this signaling.[1]
Similarly, in a murine cytomegalovirus (mCMV) infection model, VIP knockout mice exhibited enhanced cellular immune responses and increased survival.[2][3] Administration of this compound to mCMV-infected wild-type mice resulted in markedly enhanced survival, improved viral clearance, and reduced pathology in the liver and lungs, closely resembling the observations in VIP knockout mice.[2][3] The immune effects seen in this compound-treated mice were very similar to those in VIP-KO mice, indicating that this compound's antagonism of VIP signaling is responsible for the enhanced anti-viral immunity.[2][4]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies involving this compound and VIP knockout mice.
Table 1: Comparison of Inflammatory Cytokine mRNA Expression in DSS-Induced Colitis
| Cytokine | DSS-Treated WT (Fold Change vs. Control) | DSS-Treated VIP-/- (Fold Change vs. Control) | DSS-Treated WT + this compound (Fold Change vs. DSS-Treated WT) | DSS-Treated WT + PG 97-269 (Fold Change vs. DSS-Treated WT) |
| TNF-α | 8.63 | Not significantly different from control | 0.24 | 0.24 |
| IL-6 | 13.93 | Not significantly different from control | 0.24 | 0.36 |
| IL-1β | 24.35 | Not significantly different from control | 0.68 | 0.70 |
Data sourced from Vu JP, et al. J Mol Neurosci. 2014.[1] PG 97-269 is another VIP receptor antagonist.
Table 2: Comparison of Immune Cell Responses in mCMV Infection
| Parameter | WT + PBS | VIP KO | WT + this compound |
| Splenic Treg Cells (7 days post-infection) | Increased | Fewer than WT + PBS | Fewer than WT + PBS |
| Splenic CD8+ T-cells (post-infection) | Increased | Higher percentage than WT + PBS | Higher percentage than WT + PBS |
| KLRG1 expression on CD62L- CD8+ T-cells | Baseline | Higher than WT | Higher than WT |
Data sourced from Li JM, et al. PLoS One. 2013.[2]
Experimental Protocols
DSS-Induced Colitis Model
-
Animals: Male VIP knockout C57BL/6J mice (VIP−/−) and age-matched wild-type (WT) mice were used.[1]
-
Colitis Induction: 2.5% (wt/vol) DSS was administered in the drinking water for 5 days, followed by regular drinking water for 6 days.[1]
-
This compound Administration: this compound (1 μM) was administered intraperitoneally to DSS-treated WT mice.[1]
-
Analysis: Body weight, stool consistency, and colonic weight/length ratio were monitored. Colon tissue was collected for histological analysis and measurement of cytokine mRNA levels by real-time PCR.[1]
Murine Cytomegalovirus (mCMV) Infection Model
-
Animals: Vasoactive intestinal peptide/peptide histidine isoleucine (VIP/PHI)-KO mice (VIP-KO) on a C57BL/6 background and syngeneic WT littermates were used.[2]
-
Infection: Mice were infected intraperitoneally with mCMV.[2]
-
This compound Administration: this compound was administered via daily subcutaneous injections for one week.[2]
-
Analysis: Survival was monitored daily. Viral load in tissues was determined by plaque assay. Immune cell populations in the spleen were analyzed by flow cytometry for surface markers and intracellular cytokine expression.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and experimental workflows described in the cited studies.
Caption: VIP signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for validating this compound's mechanism.
References
- 1. Inhibition of Vasoactive Intestinal Polypeptide (VIP) Induces Resistance to Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 3. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VIPhyb and PG 97-269: Vasoactive Intestinal Peptide Receptor Antagonists
In the landscape of pharmacological tools for studying the multifaceted roles of Vasoactive Intestinal Peptide (VIP), the antagonists VIPhyb and PG 97-269 have emerged as critical agents for researchers in immunology, oncology, and neuroscience. This guide provides a comprehensive comparison of these two peptide antagonists, detailing their mechanisms of action, receptor selectivity, and functional effects, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | PG 97-269 |
| Receptor Selectivity | Broad-spectrum antagonist for VPAC1, VPAC2, and PAC1 receptors | Selective antagonist for the VPAC1 receptor |
| Mechanism of Action | Competitively inhibits VIP, PHI, and PACAP binding to their receptors, blocking downstream signaling. | Competitively inhibits VIP binding specifically to the VPAC1 receptor. |
| Primary Research Areas | Cancer, immunology (T-cell immunity, inflammation), infectious diseases. | Neuroscience (synaptic plasticity), gastroenterology (intestinal secretion, colitis), studies differentiating VPAC1 and VPAC2 functions. |
Quantitative Performance Data
The following table summarizes the available quantitative data on the potency and efficacy of this compound and PG 97-269 from various experimental models.
| Parameter | This compound | PG 97-269 | Source |
| IC50 (NCI-H1299 cells) | 500 nM | Not Reported | [1] |
| IC50 (MDA-MB-231 cells) | 0.5 µM | Not Reported | [2] |
| IC50 (U87 glioblastoma cells) | 500 nM (for PACAP binding) | Not Reported | [3] |
| pIC50 (human VPAC1) | Not Reported | 7.1 - 8.7 | [4] |
| IC50 (human VPAC1) | Not Reported | 2 nM | [4] |
| pIC50 (rat VPAC1) | Not Reported | 8.0 | [4] |
| IC50 (rat VPAC1) | Not Reported | 10 nM | [4] |
| Effective Dose (DSS-induced colitis) | 1 µM | 1 nM | [5] |
Mechanism of Action and Signaling Pathways
This compound and PG 97-269 both function by competitively antagonizing the binding of endogenous ligands to VIP receptors, thereby inhibiting downstream signaling cascades. However, their differing receptor selectivity leads to distinct biological outcomes.
This compound is a hybrid peptide created by replacing the C-terminal amino acids of VIP with a sequence from neurotensin.[6][7] This modification results in a broad-spectrum antagonist that blocks signaling through VPAC1, VPAC2, and PAC1 receptors.[5][6] The binding of VIP, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), and Peptide Histidine Isoleucine (PHI) to these G-protein coupled receptors typically activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[6][8] These receptors can also couple to phospholipase C (PLC), resulting in calcium mobilization and Protein Kinase C (PKC) activation.[6][8] By blocking these pathways, this compound can inhibit cell proliferation, reduce inflammatory cytokine expression, and enhance T-cell immunity by downregulating PD-1.[1][6]
PG 97-269 is a more selective antagonist, demonstrating high affinity for the VPAC1 receptor.[4][9] This selectivity allows researchers to dissect the specific roles of the VPAC1 receptor in various physiological processes. For instance, in the hippocampus, blockade of VPAC1 by PG 97-269 has been shown to modulate long-term potentiation (LTP).[10] In the context of intestinal inflammation, selective VPAC1 antagonism with PG 97-269 has been shown to reduce colitis severity.[5]
Below are diagrams illustrating the signaling pathways affected by these antagonists.
Caption: this compound broadly blocks VIP receptor signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Breast cancer growth is inhibited by vasoactive intestinal peptide (VIP) hybrid, a synthetic VIP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Inhibition of Vasoactive Intestinal Polypeptide (VIP) Induces Resistance to Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Signal Transduction by VIP and PACAP Receptors [mdpi.com]
- 9. droracle.ai [droracle.ai]
- 10. Endogenous VIP VPAC1 Receptor Activation Modulates Hippocampal Theta Burst Induced LTP: Transduction Pathways and GABAergic Mechanisms [mdpi.com]
VIPhyb: A Comparative Guide to its Specificity for VIP Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist. By comparing its performance with other alternative antagonists and presenting supporting experimental data, this document aims to be an objective resource for researchers in the fields of pharmacology, oncology, and immunology.
Introduction to this compound and VIP Receptors
Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a crucial role in a wide range of physiological processes. Its effects are mediated through three subtypes of G protein-coupled receptors (GPCRs): VPAC1, VPAC2, and PAC1. While VPAC1 and VPAC2 receptors bind both VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with high affinity, the PAC1 receptor shows a higher affinity for PACAP.[1] The development of selective antagonists for these receptors is critical for elucidating their specific functions and for therapeutic applications.
This compound is a synthetic VIP receptor antagonist, often described as a "broad spectrum" antagonist, suggesting its ability to block ligand binding to all three receptor subtypes (VPAC1, VPAC2, and PAC1).[2][3] This guide will delve into the experimental data that defines the specificity of this compound and compare it to other known VIP receptor antagonists.
Data Presentation: Comparative Binding Affinity of VIP Receptor Antagonists
The following table summarizes the binding affinities (IC50 or Ki values) of this compound and other selected VIP receptor antagonists for the VPAC1, VPAC2, and PAC1 receptors. Lower values indicate higher binding affinity.
| Antagonist | Receptor Subtype | Cell Line/Tissue | Ligand Displaced | IC50 / Ki (nM) | Reference |
| This compound | PAC1 | U87 Glioblastoma | 125I-PACAP-27 | 500 | [4] |
| VIP Receptors (unspecified) | Lymphocytes | 125I-VIP | 5000 | [2][3][5] | |
| VPAC1 (predominantly) | Capan-2 Pancreatic Cancer | 125I-VIP | 200 | [6] | |
| (SN)this compound | VPAC1 (predominantly) | Capan-2 Pancreatic Cancer | 125I-VIP | 10 | [6] |
| PG 97-269 | human VPAC1 | LoVo cells | 125I-VIP | 2 | [7] |
| rat VPAC1 | CHO cells | 125I-VIP | 10 | [7] | |
| human VPAC2 | CHO cells | 125I-VIP | 3000 | [7] | |
| rat VPAC2 | CHO cells | 125I-VIP | 2000 | [7] | |
| PAC1 | - | - | Negligible affinity | [7] | |
| PACAP(6-38) | PAC1 | Neuroblastoma NB-OK-1 | 125I-PACAP-27 | 2 (IC50), 1.5 (Ki) | [8][9] |
| VPAC1 | - | - | 600 | [10] | |
| VPAC2 | - | - | 40 | [10] |
Data Interpretation:
Based on the available data, this compound appears to have a broad-spectrum antagonist profile with varying affinities for the different VIP receptor subtypes. Its affinity for PAC1 receptors (IC50 = 500 nM) in glioblastoma cells is moderate. In pancreatic cancer cells predominantly expressing VPAC1, this compound shows a higher affinity (IC50 = 200 nM). The significantly higher IC50 value reported for VIP binding to lymphocytes (5000 nM) may reflect differences in receptor expression levels or experimental conditions.
In comparison, (SN)this compound , a modified version of this compound, demonstrates a 20-fold higher affinity for VPAC1 receptors. PG 97-269 is a highly selective antagonist for the VPAC1 receptor, with nanomolar affinity for human and rat VPAC1 and significantly lower affinity for VPAC2 and PAC1 receptors.[7] Conversely, PACAP(6-38) is a potent and selective antagonist for the PAC1 receptor, with much weaker activity at VPAC1 and VPAC2 receptors.[8][9][10]
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to VIP receptors expressed on cell membranes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from VIP receptors.
Materials:
-
Cell membranes prepared from cells endogenously or recombinantly expressing a specific VIP receptor subtype (VPAC1, VPAC2, or PAC1).
-
Radioligand (e.g., 125I-VIP or 125I-PACAP-27).
-
Test compound (this compound or other antagonists) at various concentrations.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled VIP or PACAP).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This protocol outlines a method to assess the antagonistic activity of a compound by measuring its effect on agonist-induced cyclic AMP (cAMP) production.
Objective: To determine the functional antagonism of a test compound by measuring its ability to inhibit the increase in intracellular cAMP levels stimulated by a VIP receptor agonist.
Materials:
-
Intact cells expressing the VIP receptor of interest.
-
VIP receptor agonist (e.g., VIP or PACAP).
-
Test compound (this compound or other antagonists).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a specific period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the VIP receptor agonist (typically a concentration that elicits a submaximal response, e.g., EC80) to the wells. Include control wells with no agonist (basal), agonist only, and antagonist only.
-
Incubation: Incubate the plate for a defined time (e.g., 10-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Signaling Pathways and Experimental Workflows
VIP Receptor Signaling Pathways
VIP receptors primarily couple to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response. Additionally, VIP receptors can also couple to Gq to activate the Phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. There is also evidence for the involvement of the PI3K/Akt pathway.
Caption: VIP Receptor Signaling Pathways.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of an antagonist like this compound.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Functional Assay
This diagram outlines the workflow for a functional assay to measure the antagonistic effect of this compound on agonist-induced cAMP production.
Caption: cAMP Functional Assay Workflow.
Conclusion
The available experimental data suggests that this compound is a broad-spectrum antagonist of VIP receptors, with a preference for VPAC1 and PAC1 over what has been reported for general lymphocyte VIP receptors under certain conditions. Its affinity is generally in the sub-micromolar to micromolar range. For researchers requiring high selectivity, other antagonists such as PG 97-269 for VPAC1 and PACAP(6-38) for PAC1 may be more suitable alternatives. The choice of antagonist will ultimately depend on the specific research question and the receptor subtypes expressed in the experimental system. Further studies directly comparing the binding affinity of this compound to all three receptor subtypes under identical experimental conditions would provide a more definitive assessment of its specificity.
References
- 1. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 4. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. (N-stearyl, norleucine17) VIP hybrid inhibits the growth of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro properties of a high affinity selective antagonist of the VIP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-techne.com [bio-techne.com]
- 9. PACAP 6-38 | CAS:143748-18-9 | Potent PAC1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
Cross-Validation of VIPhyb's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of VIPhyb, a vasoactive intestinal peptide (VIP) receptor antagonist, across various cancer cell lines. The data presented is compiled from multiple studies to offer a broad perspective on its potential as a therapeutic agent. This document details the mechanism of action of this compound, presents its efficacy in different cellular contexts, and provides standardized protocols for key experimental assays to facilitate reproducibility and further investigation.
Mechanism of Action: Targeting the VIP Signaling Pathway
Vasoactive intestinal peptide (VIP) is a neuropeptide that, upon binding to its receptors (VPAC1 and VPAC2), activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This signaling cascade has been implicated in promoting the growth and survival of various cancer cells. This compound acts as a competitive antagonist at these VIP receptors, thereby inhibiting the downstream signaling pathways and curbing cancer cell proliferation.[1][2][3]
Comparative Efficacy of this compound in Cancer Cell Lines
The inhibitory effects of this compound and its more potent analog, (N-stearyl, norleucine¹⁷)VIP hybrid ((SN)this compound), have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that these values are derived from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| NCI-H1299 | Non-Small Cell Lung Cancer | This compound | 0.5 | MedChemExpress |
| NCI-H157 | Non-Small Cell Lung Cancer | This compound | 0.7 | Proceedings of the National Academy of Sciences |
| NCI-H838 | Non-Small Cell Lung Cancer | This compound | 0.7 | Proceedings of the National Academy of Sciences |
| U87 | Glioblastoma | This compound | 0.5 | British Journal of Cancer |
| U118 | Glioblastoma | This compound | Not specified | British Journal of Cancer |
| U373 | Glioblastoma | This compound | Not specified | British Journal of Cancer |
| MDA-MB-231 | Breast Cancer | (SN)this compound | 0.03-0.06 | Breast Cancer Research and Treatment |
| MCF7 | Breast Cancer | (SN)this compound | 0.03-0.06 | Breast Cancer Research and Treatment |
| SKBR3 | Breast Cancer | (SN)this compound | 0.03-0.06 | Breast Cancer Research and Treatment |
| T47D | Breast Cancer | (SN)this compound | 0.03-0.06 | Breast Cancer Research and Treatment |
| ZR75-1 | Breast Cancer | (SN)this compound | 0.03-0.06 | Breast Cancer Research and Treatment |
Experimental Protocols
To ensure the reproducibility of the findings and to aid researchers in their own investigations, detailed protocols for the key assays are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cyclic AMP (cAMP) Assay
This assay measures the intracellular levels of cAMP, a key second messenger in the VIP signaling pathway.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound and VIP
-
cAMP assay kit (e.g., ELISA-based or luminescence-based)
-
Lysis buffer (provided with the kit)
-
Microplate reader compatible with the chosen assay kit
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate and grow to 80-90% confluency. Treat the cells with this compound for a specified period.
-
VIP Stimulation: Stimulate the cells with a known concentration of VIP for a short period (e.g., 10-15 minutes) to induce cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the specific cAMP assay kit to measure the cAMP concentration in the cell lysates. This typically involves a competitive binding assay where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Quantify the cAMP levels and compare the effect of this compound treatment to control cells.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
VIP Signaling Pathway and this compound's Point of Inhibition.
General Workflow for a Cell Viability (MTT) Assay.
References
VIPhyb: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted effects of VIPhyb, a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist. This guide provides a detailed comparison of its performance both in laboratory settings and within living organisms, supported by experimental data and methodologies.
This compound has emerged as a significant molecule of interest in cancer research and immunology due to its ability to antagonize VIP receptors, which are often overexpressed in various tumor types. By blocking the action of VIP, this compound effectively inhibits downstream signaling pathways that promote cell proliferation and survival. This guide delves into the quantitative and qualitative aspects of this compound's action, offering a comparative perspective against other treatment modalities and providing detailed experimental frameworks for its study.
In Vitro vs. In Vivo Efficacy: A Tabulated Comparison
The following tables summarize the key quantitative data on the effects of this compound in both in vitro and in vivo experimental settings, providing a clear comparison of its potency and therapeutic potential.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | This compound Concentration | Effect | Citation |
| NCI-H838 | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation | 1 µM | ~50% inhibition of colony formation | [1][2][3] |
| NCI-H157, NCI-H838 | Non-Small Cell Lung Cancer (NSCLC) | 125I-VIP Binding | 0.7 µM (IC50) | Inhibition of VIP binding | [1][2][3] |
| NCI-H838 | Non-Small Cell Lung Cancer (NSCLC) | cAMP Assay | 10 µM | Inhibited VIP-induced cAMP increase | [1][2][3] |
| U87, U118, U373 | Glioblastoma | Clonogenic Assay | 10 µM | Significant inhibition of proliferation | |
| MDA-MB-231 | Breast Cancer | 125I-VIP Binding | 0.5 µM (IC50) | Inhibition of VIP binding | [3] |
| MDA-MB-231, MCF7 | Breast Cancer | MTT Assay | Micromolar concentrations | Inhibition of proliferation | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Cancer Type | Animal Model | This compound Dosage | Effect | Citation |
| Non-Small Cell Lung Cancer (NSCLC) | Nude mice with NCI-H838 xenografts | 10 µ g/day , s.c. | ~80% inhibition of xenograft formation | [1][2][3] |
| Glioblastoma | Nude mice with U87 xenografts | 0.4 µg/kg | Inhibition of xenograft proliferation | |
| Acute Myeloid Leukemia (AML) | C1498-bearing mice | Not specified | Reduced tumor burden and enhanced survival | [4] |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | Not specified | Potentiated the anti-proliferative effect of taxol | [1] |
Comparison with Alternative Treatments
This compound and its analogs have demonstrated the potential to work synergistically with standard chemotherapeutic agents, enhancing their efficacy.
Table 3: this compound Analogs in Combination with Chemotherapy (In Vitro)
| Cancer Cell Line | This compound Analog | Chemotherapeutic Agent | Effect | Citation |
| Non-Small Cell Lung Carcinoma | (SN)this compound (a lipophilic analog) | Cisplatin, Doxorubicin, Vinorelbine, Paclitaxel, Gemcitabine, Irinotecan | Enhanced antiproliferative activity; reduced IC50 of chemo agents by 2-4 fold | [5] |
| Breast Cancer | (SN)this compound | Taxol, Doxorubicin | Enhanced inhibition of breast cancer growth | [1] |
Mechanism of Action: Signaling Pathways
This compound exerts its effects primarily by antagonizing VIP receptors (VPAC1 and VPAC2) and the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor (PAC1). This blockade inhibits the downstream signaling cascade, most notably the cyclic AMP (cAMP) pathway.
Caption: this compound blocks VIP/PACAP receptors, inhibiting the cAMP/PKA pathway and subsequent gene expression, leading to reduced cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
In Vitro Cell Proliferation (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, a chemotherapeutic agent (e.g., doxorubicin, taxol), or a combination of both. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cyclic AMP (cAMP) Assay
-
Cell Culture: Culture cells (e.g., NCI-H838) to near confluency.
-
Pre-incubation: Pre-incubate the cells with 10 µM this compound for 15 minutes.
-
Stimulation: Stimulate the cells with 10 nM VIP for 10 minutes at 37°C.
-
Lysis: Terminate the reaction by adding lysis buffer.
-
Detection: Measure the intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells (e.g., NCI-H838, U87) and resuspend them in a sterile solution, such as a 1:1 mixture of media and Matrigel.
-
Implantation: Subcutaneously inject approximately 5 x 106 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment: Administer this compound (e.g., 10 µ g/day , s.c.), a chemotherapeutic agent, or a combination treatment. A control group should receive a vehicle injection.
-
Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Caption: A generalized workflow for assessing the in vitro and in vivo effects of this compound.
References
- 1. VIP receptor antagonists and chemotherapeutic drugs inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Breast cancer growth is inhibited by vasoactive intestinal peptide (VIP) hybrid, a synthetic VIP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VIP as a trophic factor in the CNS and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A lipophilic vasoactive intestinal peptide analog enhances the antiproliferative effect of chemotherapeutic agents on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the anti-tumor activity of VIPhyb
A comprehensive guide for researchers and drug development professionals on the anti-tumor activity of VIPhyb, a vasoactive intestinal polypeptide (VIP) receptor antagonist. This guide provides a detailed comparison with alternative therapies, supported by experimental data, protocols, and pathway visualizations.
This compound has emerged as a promising anti-tumor agent, demonstrating efficacy across a range of cancer types including non-small cell lung cancer (NSCLC), glioblastoma, breast cancer, and acute myeloid leukemia (AML). As a VIP receptor antagonist, this compound exerts its effects by inhibiting the signaling of vasoactive intestinal peptide, a neuropeptide that can promote tumor growth and suppress the immune system. This guide delves into the anti-tumor activity of this compound, presenting a comparative analysis with its more potent analogs and standard-of-care chemotherapies.
Comparative Efficacy of this compound and its Analogs
This compound has been shown to inhibit cancer cell proliferation both in vitro and in vivo. A more potent analog, (SN)this compound, exhibits a significantly lower IC50 value, indicating higher efficacy. Furthermore, second-generation VIP receptor antagonists have demonstrated even greater anti-leukemic activity in preclinical models.
| Compound | Cancer Type | Cell Line(s) | IC50 Value (µM) | In Vivo Model | Tumor Growth Inhibition |
| This compound | Non-Small Cell Lung Cancer | NCI-H157, NCI-H838 | 0.7[1][2] | Nude mice xenograft | ~80% inhibition of xenograft formation[1][2] |
| Glioblastoma | U87, U118, U373 | 0.5 (for 125I-PACAP-27 binding)[3] | Nude mice xenograft (U87) | Significant inhibition at 0.4 µg/kg[3] | |
| (SN)this compound | Breast Cancer | MCF7, SKBR3, T47D, ZR75-1, MDA-MB231 | 0.03-0.06[4] | - | - |
| Pancreatic Cancer | Capan-2 | 0.01[5] | Nude mice xenograft (CAPAN-2) | Significant inhibition at 10 µ g/day [5] | |
| Second-Gen Antagonists | Acute Myeloid Leukemia | - | - | Mouse model | Increased median survival time and percentage of leukemia-free mice compared to this compound[6] |
Comparison with Standard Chemotherapies
To contextualize the anti-tumor activity of this compound, it is essential to compare its efficacy with established chemotherapeutic agents for specific cancer types.
| Cancer Type | Standard Chemotherapy | In Vivo Model | Efficacy |
| Non-Small Cell Lung Cancer | Paclitaxel + Cisplatin | - | Effective rate of 25%-35% in patients[7] |
| Glioblastoma | Temozolomide | Mouse orthotopic glioma model | Reduced tumor growth[1][4] |
| U87-luc xenograft mice | Tumor Volume Inhibition (TVI) of 92%[8] | ||
| Breast Cancer | Doxorubicin | 4T1 orthotopic xenograft model | 37% tumor growth inhibition[9] |
| Paclitaxel | 4T1 tumor-bearing BALB/c mice | Significant tumor growth inhibition at 4 mg/kg |
Mechanism of Action: Signaling Pathway
This compound functions by antagonizing VIP receptors, primarily VPAC1 and VPAC2. This blockade disrupts the downstream signaling cascade initiated by VIP. The primary pathway inhibited is the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway. By blocking this pathway, this compound can inhibit cancer cell proliferation and modulate the immune system.
This compound blocks VIP from binding to its receptor, inhibiting the cAMP/PKA signaling pathway.
Experimental Protocols
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, a positive control (e.g., standard chemotherapy), and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Clonogenic Assay for Cell Survival
The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
-
Cell Seeding: Plate a low density of cells in 6-well plates or petri dishes.
-
Treatment: Treat the cells with the desired concentrations of this compound or other agents.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a solution like methanol or glutaraldehyde and then stain them with a dye such as crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction to assess the long-term effects of the treatment on cell reproductive integrity.
In Vivo Xenograft Study Workflow
Animal models are crucial for evaluating the anti-tumor efficacy of novel compounds in a whole-organism setting. The following workflow is commonly used for subcutaneous xenograft models.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Targeting vasoactive intestinal peptide-mediated signaling enhances response to immune checkpoint therapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of clinical efficacy between chrono-chemotherapy and conventional chemotherapy in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: VIPhyb vs. First-Generation VIP Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VIPhyb, a notable VIP antagonist, with first-generation VIP antagonists. It is designed to offer an objective overview of their performance, supported by experimental data, to aid in research and development efforts targeting the Vasoactive Intestinal Peptide (VIP) signaling pathway.
Introduction to VIP and its Antagonists
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of biological functions, including the modulation of immune responses, inflammation, and cell growth. It exerts its effects by binding to three main receptor subtypes: VPAC1, VPAC2, and PAC1. The therapeutic potential of modulating the VIP pathway has led to the development of various antagonists.
First-generation VIP antagonists are among the earliest developed compounds designed to block VIP receptors. These are typically peptide analogs of VIP with specific amino acid substitutions. Examples include PG 97-269 and [4-Cl-D-Phe6,Leu17]VIP.
This compound is a later-developed VIP hybrid antagonist. It was synthesized by replacing the C-terminal amino acids of VIP with a sequence from neurotensin. This modification results in a broad-spectrum antagonist that blocks VPAC1, VPAC2, and PAC1 receptors.[1]
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and first-generation VIP antagonists, focusing on their binding affinity for VIP receptors and their efficacy in various experimental models.
Table 1: Comparative Binding Affinity of VIP Antagonists
| Antagonist | Receptor Subtype | Reported IC50 (nM) | Reported Ki (nM) | Reference |
| This compound | PAC1 (in U87 glioblastoma cells) | 500 | - | [2] |
| VPAC1 (in MDA-MB-231 breast cancer cells) | 500 | - | [3] | |
| Biphasic binding in cortical astrocytes | - | 0.045 and 74 | ||
| PG 97-269 | Human VPAC1 | 2 | 2 | [4] |
| Rat VPAC1 | 10 | 15 | [4] | |
| Human VPAC2 | 3000 | - | [4] | |
| Rat VPAC2 | 2000 | - | [4] | |
| PAC1 | Negligible affinity | - | [4] | |
| [4-Cl-D-Phe6,Leu17]VIP | Rat Peritoneal Macrophages | 125.8 | - | [5] |
| Mouse Peritoneal Macrophages | 110.8 | - | [5] |
Note: Direct comparison of binding affinities should be made with caution as the experimental conditions and cell types used in these studies may vary.
Table 2: Comparative In Vitro and In Vivo Efficacy
| Antagonist | Experimental Model | Key Findings | Reference |
| This compound | Glioblastoma Xenograft (in nude mice) | Inhibited U87 xenograft proliferation at 0.4 µg/kg. | [2] |
| Murine Cytomegalovirus (mCMV) Infection | Enhanced viral clearance and T-cell immunity. | [6] | |
| DSS-Induced Colitis (in mice) | Reduced inflammation at 0.1-1 µM. | [7] | |
| PG 97-269 | DSS-Induced Colitis (in mice) | Reduced colonic damage and inflammation at 1 nM. | [8] |
| VIP-induced intestinal secretion (in rats) | Competitively antagonized VIP-induced secretion. | [9] | |
| [4-Cl-D-Phe6,Leu17]VIP | VIP-stimulated amylase release (in guinea pig pancreas) | Competitively antagonized VIP action. | [10] |
| VIP-stimulated short-circuit current (in a colonic tumor cell line) | Competitively antagonized VIP-stimulated changes. | [10] |
Signaling Pathways and Experimental Workflows
VIP Receptor Signaling Pathway
The binding of VIP to its G protein-coupled receptors (GPCRs), VPAC1 and VPAC2, primarily activates the adenylyl cyclase (AC) pathway. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses. Antagonists like this compound and first-generation antagonists competitively bind to these receptors, preventing VIP from initiating this signaling cascade.
Caption: VIP signaling cascade and antagonist inhibition.
Experimental Workflow: Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for a specific receptor. It involves competing a radiolabeled ligand with an unlabeled test compound (the antagonist) for binding to the receptor.
Caption: Workflow for assessing antagonist binding affinity.
Experimental Workflow: In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-cancer efficacy of a drug in a living organism. It involves implanting human tumor cells into immunocompromised mice and then treating the mice with the test compound.
Caption: Workflow for evaluating in vivo anti-tumor efficacy.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of an antagonist for a VIP receptor subtype.
Materials:
-
Cell membranes expressing the target VIP receptor (VPAC1, VPAC2, or PAC1).
-
Radiolabeled VIP (e.g., ¹²⁵I-VIP).
-
Unlabeled antagonist (this compound or first-generation antagonist) at a range of concentrations.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor like bacitracin).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes, a fixed concentration of ¹²⁵I-VIP (typically at or below its Kd value), and varying concentrations of the unlabeled antagonist. Include control tubes for total binding (no unlabeled antagonist) and non-specific binding (excess unlabeled VIP).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each antagonist concentration. Plot the percentage of specific binding against the log of the antagonist concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a VIP antagonist in a mouse model.
Materials:
-
Human cancer cell line known to express VIP receptors.
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS) or other suitable vehicle.
-
VIP antagonist (this compound or first-generation antagonist).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture the cancer cells under standard conditions. Harvest the cells and resuspend them in a suitable vehicle (e.g., PBS or Matrigel) at the desired concentration.
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1-10 million) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign the mice to treatment and control groups.
-
Treatment Administration: Administer the VIP antagonist to the treatment group via a specified route (e.g., intraperitoneal or subcutaneous injection) and schedule (e.g., daily). Administer the vehicle to the control group.
-
Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume (e.g., using the formula: (length x width²)/2). Monitor the body weight and general health of the mice.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and measure their final weight and volume. Compare the tumor growth between the treatment and control groups to determine the efficacy of the antagonist.
Conclusion
This compound and first-generation VIP antagonists represent important tools for investigating the physiological and pathological roles of the VIP signaling pathway. Based on the available data:
-
This compound acts as a broad-spectrum antagonist , targeting VPAC1, VPAC2, and PAC1 receptors. Its binding affinity is generally in the nanomolar to low micromolar range. It has demonstrated in vivo efficacy in models of cancer and inflammation.
-
First-generation antagonists , such as PG 97-269 , can exhibit greater selectivity . PG 97-269, for instance, shows high affinity for VPAC1 with significantly lower affinity for VPAC2 and negligible affinity for PAC1.[4] This selectivity can be advantageous for dissecting the specific roles of different VIP receptor subtypes. [4-Cl-D-Phe6,Leu17]VIP is another example of an early antagonist, though it appears to be less potent than PG 97-269.[5]
The choice between this compound and a first-generation antagonist will depend on the specific research question. For broad inhibition of VIP signaling, this compound is a suitable choice. For investigating the role of a specific receptor subtype, a selective first-generation antagonist like PG 97-269 would be more appropriate. Further head-to-head comparative studies under identical experimental conditions are needed to provide a more definitive assessment of their relative potencies and efficacies.
References
- 1. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17] VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colon-Targeted eNAMPT-Specific Peptide Systems for Treatment of DSS-Induced Acute and Chronic Colitis in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of vasoactive intestinal peptide receptor antagonists with high-affinity and potent anti-leukemia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive intestinal peptide stimulation of renal adenylate cyclase and antagonism by (4Cl-D-Phe6Leu17)VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of VIP receptor-effector system antagonists in rat and mouse peritoneal macrophages. | Sigma-Aldrich [sigmaaldrich.com]
- 7. In vitro properties of a high affinity selective antagonist of the VIP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Generation of PEGylated VPAC1-selective antagonists that inhibit proliferation of a lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of PAC1 and VPAC receptor subtypes elicits differential physiological responses from sympathetic preganglionic neurons in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of VIPhyb's Antiviral Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of VIPhyb, a novel vasoactive intestinal polypeptide (VIP) receptor antagonist, against established antiviral agents for Cytomegalovirus (CMV). The data presented is based on preclinical studies to facilitate an evidence-based evaluation of this compound's potential as a therapeutic agent.
Executive Summary
This compound is a VIP receptor antagonist that has demonstrated antiviral activity in a murine Cytomegalovirus (mCMV) infection model.[1] Its mechanism of action is distinct from traditional antiviral drugs, focusing on the enhancement of the host's cellular immune response rather than direct inhibition of viral replication.[2] In preclinical studies involving mCMV-infected mice, this compound treatment led to markedly enhanced survival, accelerated viral clearance, and reduced organ pathology.[2] This guide compares these findings with the performance of standard-of-care antiviral drugs like Ganciclovir and Cidofovir in similar preclinical models.
Mechanism of Action: this compound
This compound functions by blocking the signaling pathway of Vasoactive Intestinal Peptide (VIP), a neuropeptide known to suppress T-helper 1 (Th1)-mediated cellular immunity.[2] By antagonizing VIP receptors, this compound stimulates an enhanced antiviral immune response. Key mechanistic effects include:
-
Increased T-cell and NK cell populations: Treatment with this compound leads to a higher number of effector/memory CD8+ T-cells and mature Natural Killer (NK) cells.[2]
-
Downregulation of Immune Checkpoints: It prevents the upregulation of PD-L1 on dendritic cells and PD-1 on activated CD8+ T-cells, which are often exploited by viruses to evade the immune system.[2]
-
Enhanced Antigen Presentation: this compound boosts the expression of co-stimulatory molecules (CD80, CD86) and MHC-II on dendritic cells.[2]
-
Increased Pro-inflammatory Cytokines: The treatment elevates the synthesis of Type-I interferons (IFN) and increases the numbers of IFN-γ and TNF-α-expressing NK and T-cells.[2]
This compound Signaling Pathway
Caption: Mechanism of this compound in blocking VIP-mediated immune suppression.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical murine studies, comparing the efficacy of this compound with standard antiviral agents against Cytomegalovirus.
Table 1: Survival Rate in mCMV-Infected Mice
| Treatment Group | Dosage & Administration | Mouse Strain | Survival Rate (%) | Study Duration (Days) |
| This compound | 10 µ g/mouse , s.c., daily for 7 days | BALB/c | 80% | 30 |
| Control (PBS) | 100 µL/mouse, s.c., daily for 7 days | BALB/c | 20% | 30 |
| Ganciclovir | 12.5-50 mg/kg, once daily for 5 days | BALB/c (immunosuppressed) | 90-100% | 14 |
| Control (Placebo) | Not Specified | BALB/c (immunosuppressed) | 15% | 14 |
Note: Data for this compound and Ganciclovir are from separate studies with different experimental conditions (e.g., immune status of mice). A direct statistical comparison is not possible.
Table 2: Viral Titer Reduction in Organs
| Treatment Group | Dosage | Organ | Viral Titer Reduction |
| This compound | 10 µ g/mouse , daily | Spleen | Significant reduction by day 7 |
| This compound | 10 µ g/mouse , daily | Liver | Significant reduction by day 7 |
| Ganciclovir | 12-40 mg/kg/day | Spleen | Significant reduction (P < 0.05) |
| Ganciclovir | 12-40 mg/kg/day | Salivary Gland | Significant reduction (P < 0.05) |
| Cidofovir | 2.5-10 mg/kg/day | Salivary Gland | Significant reduction (P < 0.05) |
| Cidofovir (Oral Prodrugs) | 2.0-6.7 mg/kg/day | Multiple Organs | 3 to 5 log10-fold reduction |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of findings.
This compound Efficacy Study Protocol
1. Animal Model:
-
Species: BALB/c and C57BL/6 mice.
-
Infection: Mice were infected via intraperitoneal (i.p.) injection with murine cytomegalovirus (mCMV).
2. Treatment Administration:
-
This compound Group: Received daily subcutaneous (s.c.) injections of this compound (10 µ g/mouse ) for one week, starting one day prior to infection.[2]
-
Control Group: Received daily s.c. injections of Phosphate-Buffered Saline (PBS).[2]
3. Key Assays:
-
Survival Monitoring: Mice were monitored daily for survival and signs of illness for the duration of the study.[2]
-
Viral Load Quantification: Viral titers in organs (spleen, liver, lungs) were determined at various time points post-infection using plaque assays.
-
Flow Cytometry: Splenocytes were analyzed to quantify immune cell populations, including CD8+ T-cells, NK cells, and dendritic cells, and to assess the expression of surface markers like PD-1, CD80, and CD86.[2]
-
Histopathology: Liver and lung tissues were collected, sectioned, and stained (hematoxylin and eosin) to assess inflammation and tissue damage.[2]
Experimental Workflow: this compound Antiviral Evaluation
References
VIPhyb: A Comparative Guide to its Immunological Effects
For researchers and professionals in drug development, this guide provides an objective comparison of the immunological effects of VIPhyb, a vasoactive intestinal peptide (VIP) receptor antagonist. By inhibiting VIP signaling, this compound has been shown to enhance anti-tumor and antiviral immunity.[1][2][3] This document summarizes key experimental data, details methodologies, and visually represents the underlying biological pathways.
Performance Comparison: this compound vs. Alternatives
This compound's primary mechanism is the blockade of VIP receptors, which counters the immunosuppressive effects of VIP.[1][2] This section compares the immunological impact of this compound with VIP itself and other VIP receptor antagonists.
Table 1: this compound vs. Vasoactive Intestinal Peptide (VIP) - Effects on Immune Cells
| Feature | This compound (VIP Receptor Antagonist) | Vasoactive Intestinal Peptide (VIP) |
| Primary Effect | Enhances Th1-mediated cellular immunity[4] | Suppresses Th1-mediated cellular immunity[4] |
| T-Cell Proliferation | Increases T-cell proliferation[5] | Decreases T-cell proliferation and IL-2 production |
| Cytokine Production | Increases pro-inflammatory cytokines (IFN-γ, TNF-α)[3][6] | Promotes anti-inflammatory cytokines (e.g., IL-10) and inhibits pro-inflammatory cytokine production |
| PD-1 Expression | Downregulates PD-1 on T-cells[1][6] | Can lead to upregulation of inhibitory pathways |
| Dendritic Cells (DCs) | Enhances expression of co-stimulatory molecules (CD80, CD86, MHC-II)[4][7] | Inhibits DC function by down-regulating CD80/86 expression |
| Regulatory T-cells (Tregs) | Decreases the percentage of Treg cells[3][6] | Generates Treg cells |
Table 2: Comparison of this compound with other VIP Receptor Antagonists
| Antagonist | Target Receptor(s) | Key Findings |
| This compound | VPAC1, VPAC2, PAC1[6][7] | Enhances antiviral and anti-leukemia immune responses, synergizes with anti-PD-1 therapy.[1][5] |
| PG 97-269 | VPAC1 selective[8] | Effective in reducing inflammation in a mouse model of colitis.[4] |
| ANT308 | VPAC1, VPAC2 | Showed increased potency in T-cell activation and superior anti-leukemia activity in mice compared to this compound.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the immunological effects of this compound.
In Vivo Murine Cytomegalovirus (mCMV) Infection Model
-
Objective: To assess the effect of this compound on antiviral immunity.
-
This compound Administration: 10 μg of this compound administered subcutaneously daily for 7 days, starting one day prior to infection.[2][6]
-
Readouts: Survival rates, viral load in organs (measured by plaque assay), histopathological analysis of liver and lungs, and flow cytometric analysis of immune cell populations (T-cells, NK cells, DCs) and their expression of activation markers and cytokines.[4][6][7]
Murine Leukemia Model
-
Objective: To evaluate the anti-tumor efficacy of this compound.
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: C1498 myeloid leukemia cells.[9]
-
This compound Administration: Daily subcutaneous injections of 10 μg this compound.[1]
-
Readouts: Mouse survival, tumor burden (monitored via bioluminescence imaging), and flow cytometric analysis of T-cell populations for activation markers (e.g., PD-1) and cytokine production.[1]
In Vitro T-Cell Proliferation Assay
-
Objective: To measure the direct effect of this compound on T-cell proliferation.
-
Cell Source: Splenic T-cells isolated from mice.[1]
-
Method:
-
T-cells are isolated and may be labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) to track cell division.
-
Cells are cultured and stimulated with anti-CD3 antibodies to induce proliferation.[5]
-
This compound is added to the cultures at various concentrations.
-
Proliferation is assessed by measuring the dilution of the fluorescent dye via flow cytometry or by quantifying ATP levels as an indicator of viable, metabolically active cells.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, rendered using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound blocks VIP from binding to its receptor, inhibiting downstream signaling.
Caption: A generalized workflow for in vivo studies of this compound's effects.
References
- 1. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Vasoactive Intestinal Polypeptide (VIP) Induces Resistance to Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETD | Vasoactive Intestinal Peptide Antagonist Enhances T cell Proliferation and Synergizes with PD-1 Antibodies to Promote Anti-Melanoma T cell Immune Responses | ID: h128nd71m | Emory Theses and Dissertations [etd.library.emory.edu]
- 6. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 8. droracle.ai [droracle.ai]
- 9. biorxiv.org [biorxiv.org]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Assessing the Translational Potential of VIPhyb: A Comparative Guide to VIP Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Vasoactive Intestinal Peptide (VIP) and its receptors (VPAC1, VPAC2, and PAC1) represent a critical signaling axis implicated in a range of physiological processes and pathological conditions, including cancer and inflammatory diseases. The development of antagonists targeting these receptors offers promising therapeutic avenues. This guide provides a comparative analysis of VIPhyb, a broad-spectrum VIP receptor antagonist, and other notable alternatives, with a focus on their translational potential supported by experimental data.
Executive Summary
This compound has demonstrated efficacy in preclinical models of cancer and inflammation by antagonizing all three VIP receptor subtypes. Its utility is benchmarked against more selective or potent antagonists such as PG 97-269, a VPAC1-selective antagonist, and (SN)this compound, a more potent, lipophilic derivative of this compound. While this compound shows promise, its relatively lower potency compared to newer developmental candidates may be a consideration for clinical translation. This guide presents a detailed comparison of their biochemical and cellular activities, providing a framework for selecting the appropriate antagonist for specific research and development applications.
Comparative Performance of VIP Receptor Antagonauts
The following tables summarize the available quantitative data for this compound and its key comparators. Direct comparison of binding affinities (Ki) across all receptor subtypes from a single study is limited in the publicly available literature; therefore, data from multiple sources are presented.
Table 1: In Vitro Receptor Binding and Functional Antagonist Activity
| Compound | Receptor Target(s) | Binding Affinity (IC50/Ki) | Functional Antagonism (IC50/EC50) | Key Findings & Citations |
| This compound | VPAC1, VPAC2, PAC1 | IC50: 0.7 µM (NSCLC cells for 125I-VIP binding)[1], 500 nM (glioblastoma cells for 125I-PACAP-27 binding)[2][3] | IC50: ~5 µM for half-maximal inhibition of VIP binding to lymphocytes; maximal inhibition of VIP-induced cAMP at 10 µM.[4] EC50: 59 nM for decreasing VIP-stimulated cAMP in cortical glia.[5] | Broad-spectrum antagonist.[4] |
| (SN)this compound | VPAC1, VPAC2, PAC1 | IC50: 0.01 µM (pancreatic cancer cells for 125I-VIP binding)[6] | 1 µM inhibited VIP-induced cAMP elevation and c-fos mRNA.[6] | More potent, lipophilic derivative of this compound.[6] |
| PG 97-269 | VPAC1 selective | Ki: 2 ± 1 nM (human VPAC1); IC50: 2 nM (human VPAC1), >3000 nM (human VPAC2)[7] | Competitively inhibits VIP-mediated cortisol production.[8] | Highly selective for VPAC1 over VPAC2 and PAC1.[7] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Disease Model | Dosing Regimen | Key Outcomes & Citations |
| This compound | Non-Small Cell Lung Cancer (NSCLC) Xenograft | 10 µ g/day , s.c. | ~80% inhibition of xenograft formation.[9] |
| Glioblastoma Xenograft | 0.4 µg/kg | Inhibition of U87 xenograft proliferation.[2][3] | |
| Murine Cytomegalovirus (mCMV) Infection | 10 µ g/mouse , s.c., daily for 1 week | Enhanced survival and viral clearance.[10][11] | |
| DSS-Induced Colitis | 0.1-1 µM, i.p., daily for 11 days | Reduced inflammation.[10] | |
| (SN)this compound | Pancreatic Cancer Xenograft | 10 µ g/day , s.c. | Inhibited CAPAN-2 xenograft growth.[6] |
| PG 97-269 | DSS-Induced Colitis | 1 nM, i.p. | Significantly reduced colonic damage.[12] |
Table 3: Translational Potential Assessment
| Compound | Pharmacokinetics | Toxicology | Translational Considerations |
| This compound | Data not extensively available. Native VIP has a very short half-life (~1 minute).[13][14] | No discernible toxicity reported in mice at therapeutic doses (10 µ g/day for 7 days).[15] High doses have been associated with neurodevelopmental effects in fetal models.[15] | Lower potency may require higher dosing. Broad-spectrum activity could lead to off-target effects but may be beneficial in complex diseases. Lack of toxicity at tested doses is promising.[4][15] |
| (SN)this compound | Likely improved due to lipophilic modification, but specific data is limited. | Data not extensively available. | Increased potency is advantageous for translation. The impact of the stearyl-norleucine modification on long-term safety needs evaluation. |
| PG 97-269 | Likely to have a short in vivo duration of action due to its peptide nature.[16] PEGylation has been explored to enhance its pharmacokinetic profile.[16] | No major toxicity reported in preclinical studies.[12] | High selectivity for VPAC1 may offer a better safety profile by avoiding VPAC2-mediated side effects (e.g., hypotension).[4] Potential for immunogenicity due to its chimeric nature is a consideration.[16] |
Signaling Pathways and Experimental Workflows
VIP Receptor Signaling Pathway
Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Peptide (PACAP) are the primary endogenous ligands for the VPAC1, VPAC2, and PAC1 receptors, which are G-protein coupled receptors (GPCRs).[17][18] Canonically, ligand binding to these receptors, which are primarily coupled to the Gs alpha subunit, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[18] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression and cellular responses such as proliferation, differentiation, and inflammation.[18] Some studies also suggest coupling to other signaling pathways, such as the phospholipase C (PLC) pathway, leading to increases in intracellular calcium, particularly for the PAC1 receptor.[18]
Mechanism of Action of this compound and Other Antagonists
This compound and other VIP receptor antagonists act by competitively binding to the VIP receptors, thereby blocking the binding of endogenous ligands like VIP and PACAP. This inhibition prevents the activation of downstream signaling cascades, most notably the production of cAMP.
Experimental Workflow for Antagonist Characterization
The characterization of VIP receptor antagonists typically follows a standardized workflow, beginning with in vitro binding and functional assays, followed by in vivo efficacy and safety studies.
Experimental Protocols
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes or whole cells expressing the target VIP receptor (VPAC1, VPAC2, or PAC1).
-
Radiolabeled ligand (e.g., 125I-VIP or 125I-PACAP-27).
-
Unlabeled test antagonist (e.g., this compound, (SN)this compound, PG 97-269).
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Incubate a constant concentration of the radiolabeled ligand with varying concentrations of the unlabeled test antagonist in the presence of the receptor preparation.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[19][20]
-
2. cAMP Accumulation Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).
-
Materials:
-
Whole cells expressing the target VIP receptor.
-
VIP or another suitable agonist.
-
Test antagonist.
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., VIP) that elicits a submaximal response.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production is determined as the IC50 or EC50 value.[21][22][23]
-
Conclusion
The assessment of this compound and its comparators highlights a trade-off between broad-spectrum activity and receptor selectivity. This compound's ability to antagonize all three VIP receptors makes it a valuable tool for studying the overall effects of VIP signaling blockade. However, its lower potency compared to derivatives like (SN)this compound and the development of highly selective antagonists such as PG 97-269 for VPAC1 underscore the ongoing efforts to refine therapeutic strategies targeting the VIP system. For translational purposes, the improved potency of (SN)this compound and the potential for a better safety profile with the selective antagonist PG 97-269 are significant advantages. Further investigation into the pharmacokinetics and toxicology of these compounds is warranted to fully elucidate their clinical potential. Researchers and drug developers should consider the specific receptor subtype(s) implicated in their disease of interest to select the most appropriate antagonist for their studies.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Vasoactive Intestinal Polypeptide (VIP) Induces Resistance to Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. (N-stearyl, norleucine17) VIP hybrid inhibits the growth of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro properties of a high affinity selective antagonist of the VIP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A vasoactive intestinal peptide antagonist inhibits non-small cell lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]
- 12. escholarship.org [escholarship.org]
- 13. Vasoactive intestinal peptide in man: pharmacokinetics, metabolic and circulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vasoactive intestinal peptide in man: pharmacokinetics, metabolic and circulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20050203009A1 - VPAC1 selective antagonists and their pharmacological methods of use - Google Patents [patents.google.com]
- 17. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 18. VIP/PACAP, and their receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. cAMP immunocytochemistry provides evidence for functional VIP receptors in trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Navigating the Disposal of VIPhyb: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of VIPhyb, a vasoactive intestinal polypeptide (VIP) receptor antagonist used in cancer, infection, and immunology research.[1] By adhering to these guidelines, laboratories can maintain operational safety and build a culture of trust and responsibility.
I. This compound Hazard Classification
According to the Material Safety Data Sheet (MSDS), this compound is classified as not a hazardous substance or mixture.[2] This classification is a key determinant in its disposal protocol. However, it is crucial to consider the context in which this compound is used, as it may be combined with other hazardous materials.
II. Step-by-Step Disposal Procedures
1. Uncontaminated this compound (Pure Substance):
-
Solid Waste: If the this compound is in solid form and has not been contaminated with any hazardous materials, it can generally be disposed of as non-hazardous waste.
-
Liquid Waste (Solutions): If this compound is dissolved in a non-hazardous solvent (e.g., water, saline), the solution can typically be disposed of down the sanitary sewer, followed by flushing with ample water.[3][4]
2. This compound Contaminated with Biohazardous Materials:
Materials such as cell cultures, tissues, or bodily fluids that have come into contact with this compound should be treated as biohazardous waste.[5][6]
-
Sharps: Any sharps (e.g., needles, glass slides) contaminated with this compound and biological agents must be placed in a designated, puncture-resistant sharps container.[3][5][6][7]
-
Solid Waste: Non-sharp solid waste (e.g., gloves, petri dishes) should be collected in a biohazard bag.[4][7] These materials often require decontamination, such as autoclaving, before final disposal.[3][5]
-
Liquid Waste: Liquid biohazardous waste containing this compound must be decontaminated, either by autoclaving or chemical disinfection, before being poured down the sanitary sewer.[3][4]
3. This compound Mixed with Hazardous Chemicals:
If this compound is mixed with hazardous chemicals, the entire mixture must be treated as hazardous chemical waste.
-
Collection: Collect the waste in a chemically resistant, leak-proof container that is properly labeled with the contents.
-
Disposal: The disposal of hazardous chemical waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
III. Experimental Protocols Cited
The provided information does not contain specific experimental protocols for the disposal of this compound. The disposal procedures outlined above are based on general laboratory safety guidelines and the substance's non-hazardous classification.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
Disclaimer: Always consult your institution's specific safety and disposal guidelines, as local regulations may vary. If you are ever unsure about the proper disposal method, contact your Environmental Health and Safety (EHS) department for guidance.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. Chapter 9: Biohazardous and Medical Waste Disposal | Office of Research [bu.edu]
- 5. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 6. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 7. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling VIPhyb
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the VIP receptor antagonist, VIPhyb. Following these procedures will ensure the safe handling, storage, and disposal of this research compound, fostering a secure laboratory environment.
I. Personal Protective Equipment (PPE) and Safe Handling
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is prudent to adhere to standard laboratory safety protocols when handling this or any research chemical.[1] The following personal protective equipment is recommended to minimize exposure and ensure safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes of reconstituted this compound or airborne particles of the lyophilized powder.[2] |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the peptide.[2][3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Not generally required for small quantities | If weighing large quantities or if there is a risk of generating dust, a dust mask is recommended to minimize inhalation.[2] |
General Handling Procedures:
-
Handle this compound in a well-ventilated area.[4]
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of the lyophilized powder.[4]
-
Wash hands thoroughly after handling.[2]
-
Ensure a clean and organized workspace to prevent cross-contamination.[4]
II. Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to one year | Store in a dry, dark location.[4][5] |
| Reconstituted Solution | 2°C to 8°C | Short-term use | For long-term storage, it is recommended to aliquot the solution and freeze at -20°C or below to avoid repeated freeze-thaw cycles.[4][5] |
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these first aid measures as outlined in the safety data sheet.[1]
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. |
| Skin Contact | Rinse the affected area thoroughly with large amounts of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water, holding eyelids open. Remove contact lenses if present and easy to do. |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting. |
For any significant exposure, seek medical attention promptly.[1]
IV. Disposal Plan
As this compound is not classified as a hazardous substance, standard disposal procedures for non-hazardous laboratory waste may be applicable.[1] However, it is critical to prevent the release of biologically active peptides into the environment.
Disposal Recommendations:
-
Consult Institutional Guidelines: Always adhere to your institution's specific waste disposal protocols and consult with your Environmental Health and Safety (EHS) office for guidance.[3][6]
-
Waste Collection: Collect all waste materials, including empty vials, contaminated gloves, and other disposable items, in a designated container.[3]
-
Local Regulations: Dispose of the waste in accordance with all local, state, and federal regulations for chemical and biological waste.[3][6]
-
Do Not Dispose in General Trash or Drains: Never dispose of peptides down the drain or in the regular trash.[3]
V. Experimental Protocol: Reconstitution and In Vivo Administration
The following is a summary of a protocol for the preparation and administration of this compound to mice, as described in published research. This is for informational purposes and should be adapted to specific experimental needs.
Objective: To prepare this compound for subcutaneous injection in a murine model.
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable sterile solvent
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer (optional)
Procedure:
-
Aseptic Technique: Perform all reconstitution steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Calculate Solution Volume: Determine the required volume of solvent to achieve the desired final concentration of this compound.
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Carefully add the calculated volume of sterile PBS to the vial.
-
Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation.
-
-
Administration (based on a published study):
-
For in vivo studies in mice, a daily subcutaneous injection of 10 µg of this compound per mouse has been used.
-
The final volume for injection is typically around 100 µL per mouse.
-
VI. Diagrams
Caption: Figure 1. A logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Figure 2. Decision-making process for selecting appropriate PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
